(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
diethoxyphosphorylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O6PS/c1-4-16-19(13,17-5-2)10-18-20(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEFFQWLRUBDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400648 | |
| Record name | (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31618-90-3 | |
| Record name | Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31618-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tosyloxymethyl diethyl phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K73UH7E54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS number 31618-90-3 properties
An In-Depth Technical Guide to (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Modern Organic Synthesis
This compound, commonly referred to as diethyl (tosyloxy)methylphosphonate, is a pivotal organophosphorus compound with the CAS number 31618-90-3.[1][2] This reagent has garnered significant attention in the scientific community for its role as a versatile building block, particularly in the construction of carbon-carbon bonds. Its unique structure combines the reactivity of a phosphonate ester with the excellent leaving group properties of a tosylate moiety.[3] This dual functionality makes it an indispensable tool for introducing the diethoxyphosphorylmethyl group into various molecular scaffolds, which is a key step in preparing reagents for the renowned Horner-Wadsworth-Emmons (HWE) reaction.[4][5]
This guide provides an in-depth exploration of the compound's properties, synthesis, and core applications, with a focus on the mechanistic rationale and practical considerations essential for laboratory success.
Chemical Structure and Identification
The structure features a central methylene bridge connecting a diethyl phosphonate group and a tosylate group. This arrangement is key to its reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Spectral Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in research and development.
Compound Identification and Physical Properties
The key identifiers and physical characteristics of the compound are summarized below. It is typically supplied as a colorless to yellow liquid or solid, and proper storage under an inert atmosphere at 2-8°C is recommended to maintain its integrity.
| Property | Value | Source |
| CAS Number | 31618-90-3 | [1][2] |
| Molecular Formula | C₁₂H₁₉O₆PS | [1] |
| Molecular Weight | 322.31 g/mol | [1][6] |
| IUPAC Name | diethoxyphosphorylmethyl 4-methylbenzenesulfonate | [2] |
| Synonyms | Diethyl (tosyloxy)methylphosphonate, DETP | [1][3] |
| Appearance | Colorless to yellow liquid or solid | |
| Purity | ≥97% - 98% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Spectral Data Summary
Spectroscopic data is critical for confirming the identity and purity of the reagent. While raw spectra are best consulted from spectral databases, the key techniques used for characterization are listed here.
| Spectroscopic Technique | Description | Source |
| ¹³C NMR | Provides information on the carbon framework of the molecule. | [2] |
| ³¹P NMR | Characteristic signals confirm the presence and chemical environment of the phosphorus atom in the phosphonate group. | [2] |
| IR Spectroscopy | Shows characteristic absorption bands for P=O, S=O, and C-O functional groups. | [2] |
| Raman Spectroscopy | Complements IR data for vibrational mode analysis. | [2] |
| LC-MS | Used to confirm molecular weight and purity. | [7] |
Core Application: The Horner-Wadsworth-Emmons Reaction
The primary application of this compound is as a precursor to phosphonate ylides for the Horner-Wadsworth-Emmons (HWE) reaction.[3] The HWE reaction is a powerful method for synthesizing alkenes from aldehydes or ketones, renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5]
Mechanistic Rationale
The HWE reaction proceeds through a well-defined mechanism. The use of a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than a Wittig ylide, is a key feature.[4] This leads to a more controlled reaction and simplifies product purification, as the dialkylphosphate byproduct is water-soluble and easily removed.[5]
The general workflow involves three critical stages:
-
Ylide Generation: A strong base deprotonates the phosphonate, creating a nucleophilic carbanion (ylide).[4]
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate.[8]
-
Elimination: This intermediate rearranges and eliminates a water-soluble dialkyl phosphate salt, yielding the final alkene product.[4]
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Field-Proven Experimental Protocol: Synthesis of (E)-Stilbene
This protocol describes a representative HWE reaction using a phosphonate derived from the title compound's structural class to react with benzaldehyde.
Objective: To synthesize (E)-stilbene from benzaldehyde and diethyl benzylphosphonate.
Materials:
-
Diethyl benzylphosphonate (prepared via reaction of a benzyl halide with triethyl phosphite, a related pathway to using the title compound with a nucleophile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0°C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Causality Insight: The slow addition at low temperature is crucial to control the exothermic reaction and maximize stereoselectivity by favoring the thermodynamically preferred anti-addition pathway.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Self-Validation Check: The aqueous washes effectively remove the water-soluble diethyl phosphate byproduct, a key advantage of the HWE reaction.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield pure (E)-stilbene.
-
Safety and Handling
This compound is an active chemical reagent and must be handled with appropriate safety precautions. It is classified as a flammable liquid and is harmful if swallowed or inhaled.[9] It also causes skin and serious eye irritation and may cause respiratory irritation.[10]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [10] |
| Flammable Liquid | H226 | Flammable liquid and vapour | [9] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects | [9] |
Recommended Handling Practices:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), a laboratory coat, and chemical safety goggles or a face shield.[9][10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a powerful and versatile reagent whose value is firmly established in synthetic organic chemistry. Its well-defined reactivity, primarily as a precursor for the stereoselective Horner-Wadsworth-Emmons reaction, makes it a go-to choice for the synthesis of (E)-alkenes. By understanding its fundamental properties, mechanistic pathways, and safety requirements, researchers can confidently and effectively leverage this compound to advance complex synthetic programs in drug discovery and materials science.
References
-
Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. PubChem, National Library of Medicine. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
SAFETY DATA SHEET. Carl ROTH. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
This compound | Drug Information. PharmaCompass.com. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 31618-90-3: diethyl (tosyloxy)methylphosphonate [cymitquimica.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. 31618-90-3 | this compound | C-C Bond Formation | Ambeed.com [ambeed.com]
- 7. 31618-90-3|this compound|BLD Pharm [bldpharm.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
Diethyl (tosyloxy)methylphosphonate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Key Synthetic Workhorse
Diethyl (tosyloxy)methylphosphonate, often abbreviated as DESMP, is a pivotal organophosphorus reagent that has garnered significant attention within the realms of organic synthesis and medicinal chemistry.[1][2] Its strategic importance is most prominently highlighted by its role as a critical intermediate in the industrial synthesis of Tenofovir, a cornerstone antiviral agent in the treatment of HIV/AIDS and Hepatitis B.[1][2][3][4] This guide provides an in-depth exploration of DESMP, from its fundamental chemical properties and synthesis to its nuanced reactivity and practical applications, tailored for researchers, scientists, and professionals in drug development.
This document will delve into the causality behind the synthetic protocols, offering insights honed from practical application to ensure not just procedural accuracy, but a deeper understanding of the underlying chemical principles.
Core Molecular Attributes and Physicochemical Properties
Understanding the fundamental properties of Diethyl (tosyloxy)methylphosphonate is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 31618-90-3 | [1][2] |
| Molecular Formula | C₁₂H₁₉O₆PS | [1][2] |
| Molecular Weight | 322.31 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1][2] |
| Boiling Point | 137 °C at 0.02 mmHg | [2] |
| Density | ~1.255 g/cm³ | [1][2] |
| Refractive Index | 1.4980 - 1.5020 | [1][2] |
| Solubility | Sparingly soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [2] |
Stability and Storage: Diethyl (tosyloxy)methylphosphonate should be stored in a cool, well-ventilated area, ideally in a refrigerator (2-8°C) under an inert atmosphere to maintain its stability and purity.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.
Synthesis of Diethyl (tosyloxy)methylphosphonate: A Tale of Two Reactions
The synthesis of DESMP is a well-established two-step process, commencing with the formation of a hydroxylated phosphonate intermediate, which is subsequently tosylated. Understanding the nuances of each step is critical for achieving high yields and purity.
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
The initial step involves the reaction of diethyl phosphite with a formaldehyde source, typically paraformaldehyde. This reaction is a nucleophilic addition of the phosphite to the carbonyl group of formaldehyde.
Reaction Scheme: (C₂H₅O)₂P(O)H + (CH₂O)n → (C₂H₅O)₂P(O)CH₂OH
Experimental Protocol: Synthesis of Diethyl (hydroxymethyl)phosphonate
-
Reagents and Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine diethyl phosphite and paraformaldehyde. A catalytic amount of a base, such as triethylamine or an inorganic base like potassium carbonate, is typically added.[5]
-
Reaction Execution: The reaction mixture is heated, often to a temperature between 50-120°C, and stirred for several hours (typically 2-4 hours).[5][6] The use of a base catalyst is crucial as it facilitates the deprotonation of diethyl phosphite, generating the more nucleophilic phosphite anion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. If an organic solvent was used, it is removed under reduced pressure. The crude diethyl (hydroxymethyl)phosphonate can be purified by vacuum distillation, although care must be taken as it can be prone to decomposition at high temperatures.[5]
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine is a common choice due to its ability to act as a non-nucleophilic base, promoting the desired reaction without competing as a nucleophile. Inorganic bases can also be employed and may offer advantages in terms of cost and ease of removal.
-
Temperature Control: The reaction is exothermic. Careful temperature control is necessary to prevent side reactions and ensure a safe process. The elevated temperature is required to depolymerize paraformaldehyde and drive the reaction to completion.
Step 2: Tosylation of Diethyl (hydroxymethyl)phosphonate
The hydroxyl group of the intermediate is then converted to a tosylate, which is an excellent leaving group. This is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction Scheme: (C₂H₅O)₂P(O)CH₂OH + TsCl → (C₂H₅O)₂P(O)CH₂OTs + HCl
Experimental Protocol: Tosylation to Yield Diethyl (tosyloxy)methylphosphonate
-
Reagents and Setup: The crude or purified diethyl (hydroxymethyl)phosphonate is dissolved in a suitable anhydrous solvent, such as dichloromethane or toluene. The solution is cooled, typically to a temperature between -10°C and 0°C.[3]
-
Addition of Reagents: An acid-binding agent, most commonly triethylamine or pyridine, is added to the cooled solution.[7] p-Toluenesulfonyl chloride is then added portion-wise or as a solution, ensuring the temperature remains low.[3]
-
Reaction and Monitoring: The reaction mixture is stirred at a low temperature for a period, often 1-2 hours, and then allowed to warm to room temperature and stirred for an additional several hours.[3] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, it is quenched with water or an aqueous solution. The organic layer is separated, washed (e.g., with dilute acid, bicarbonate solution, and brine), dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure diethyl (tosyloxy)methylphosphonate.[3]
Causality Behind Experimental Choices:
-
Low-Temperature Addition: The tosylation reaction is highly exothermic. Adding the p-toluenesulfonyl chloride at low temperatures is critical to control the reaction rate, prevent the formation of side products, and ensure safety. A common side reaction at higher temperatures is the formation of an alkyl chloride from the displacement of the newly formed tosylate by the chloride ion generated during the reaction.[8]
-
Role of the Acid-Binding Agent: Triethylamine or pyridine is essential to neutralize the hydrochloric acid (HCl) by-product of the reaction. This prevents the acid from catalyzing unwanted side reactions, such as the degradation of the product or starting material.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous. p-Toluenesulfonyl chloride readily reacts with water, which would consume the reagent and reduce the yield of the desired product.
Visualizing the Synthesis Workflow:
Caption: A simplified workflow for the two-step synthesis of DESMP.
Reactivity and Mechanistic Insights
The synthetic utility of diethyl (tosyloxy)methylphosphonate hinges on the presence of the tosylate group, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the methylene carbon adjacent to the phosphonate group highly susceptible to nucleophilic attack.
Mechanism of Nucleophilic Substitution:
The primary reaction of DESMP in synthetic applications is nucleophilic substitution (SN2). A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the tosylate group.
Caption: Generalized SN2 reaction mechanism of DESMP with a nucleophile.
This reactivity is the cornerstone of its application in the synthesis of Tenofovir.
Application in Drug Development: The Synthesis of Tenofovir
The most significant application of diethyl (tosyloxy)methylphosphonate is as a key building block in the synthesis of Tenofovir.[4][9] Tenofovir is an acyclic nucleotide phosphonate analog that acts as a reverse transcriptase inhibitor.[3]
In the synthesis of Tenofovir, the hydroxyl group of (R)-9-(2-hydroxypropyl)adenine (HPA) acts as the nucleophile, attacking the electrophilic carbon of DESMP to form the crucial ether linkage.[9][10]
The Key Coupling Step in Tenofovir Synthesis:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 31618-90-3,Diethyl (tosyloxy)methylphosphonate | lookchem [lookchem.com]
- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]
An In-depth Technical Guide to (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate: Structure, Synthesis, and Applications
Introduction
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, a multifunctional organophosphorus compound, serves as a pivotal reagent in modern organic synthesis. While its formal name is descriptive, it is more commonly known in laboratory settings by synonyms such as Diethyl (tosyloxy)methylphosphonate. This guide provides an in-depth exploration of its molecular structure, nomenclature, synthesis, and critical applications for researchers and professionals in drug development and chemical sciences. The compound's unique architecture, featuring both a reactive phosphonate moiety and an excellent tosylate leaving group, renders it a versatile building block for the construction of complex molecular frameworks. Its primary utility lies in its role as a stable, electrophilic precursor for generating a variety of substituted phosphonates, which are key intermediates in reactions like the Horner-Wadsworth-Emmons olefination.
Nomenclature and Structural Elucidation
A precise understanding of a reagent begins with its unambiguous identification through systematic nomenclature and structural analysis.
Systematic and Common Names
-
IUPAC Name: diethoxyphosphorylmethyl 4-methylbenzenesulfonate[1]
-
Common Synonyms: Diethyl (tosyloxy)methylphosphonate, Diethyl p-toluenesulfonyloxymethylphosphonate, Diethyl 4-toluenesulfonyloxymethylphosphonate[1][2]
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 31618-90-3 | [1][3][4] |
| Molecular Formula | C12H19O6PS | [1][3][4] |
| Molecular Weight | 322.32 g/mol | [1][3] |
Molecular Structure
The structure of this compound is characterized by a central methylene (-CH2-) bridge connecting a diethyl phosphonate group [-P(O)(OEt)2] to a 4-methylbenzenesulfonate (tosylate, -OTs) group. The tosylate is a superlative leaving group, a consequence of the resonance stabilization of its resulting anion. This makes the methylene carbon highly susceptible to nucleophilic attack. The phosphonate group, in turn, is a critical functional handle for subsequent chemical transformations, most notably the Horner-Wadsworth-Emmons reaction.[5]
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Insights
The preparation of diethyl (tosyloxy)methylphosphonate is a robust, two-step process that is readily scalable in a laboratory setting. The chosen pathway leverages common, cost-effective starting materials and well-understood reaction mechanisms.[6]
Synthetic Workflow
The synthesis initiates with the condensation of diethyl phosphite and paraformaldehyde to generate an intermediate alcohol, diethyl (hydroxymethyl)phosphonate. This intermediate is then esterified with p-toluenesulfonyl chloride (TsCl) to yield the final product.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies.[7]
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
-
To a stirred aqueous solution of an inorganic base (e.g., sodium carbonate) and paraformaldehyde at 0-5°C, add diethyl phosphite dropwise.
-
The choice of an aqueous medium with an inorganic base is a cost-effective and safer alternative to organic bases like triethylamine.[7]
-
After the addition is complete, the reaction mixture is gradually warmed and maintained at an elevated temperature (e.g., 90-95°C) for several hours to ensure complete reaction.[7]
-
Upon cooling, the intermediate can be extracted from the aqueous phase using an appropriate organic solvent.
Step 2: Synthesis of this compound
-
The crude diethyl (hydroxymethyl)phosphonate from Step 1 is dissolved in a suitable solvent.
-
An acid scavenger (e.g., an inorganic base) is added.
-
p-Toluenesulfonyl chloride is added portion-wise while maintaining a controlled temperature. The tosyl chloride converts the hydroxyl group into a tosylate, which is an excellent leaving group.[8] This activation is crucial for the compound's utility as an electrophile. The base neutralizes the hydrochloric acid byproduct generated during the reaction.
-
After the reaction is complete, the product is isolated through standard workup procedures, including washing with water to remove water-soluble byproducts, followed by purification, typically via column chromatography.
This self-validating system ensures high yield and purity by controlling reaction conditions and effectively removing byproducts at each stage.
Applications in Synthetic Chemistry
The synthetic utility of this compound stems from the tosylate group's high leaving group ability, which makes the adjacent methylene carbon a potent electrophilic site.
Precursor for Horner-Wadsworth-Emmons (HWE) Reagents
This compound is a key precursor for synthesizing a wide array of substituted phosphonates. These custom phosphonates are the direct reagents used in the Horner-Wadsworth-Emmons (HWE) reaction to produce alkenes, often with high (E)-stereoselectivity.[5][9] The HWE reaction is a cornerstone of alkene synthesis due to its reliability and the ease of removing its water-soluble phosphate byproduct.[9]
Mechanism of Application
A nucleophile (Nu⁻) can readily displace the tosylate group via an SN2 reaction to generate a new, more complex phosphonate. This new phosphonate can then be deprotonated at the α-carbon (adjacent to the phosphorus) to form a stabilized carbanion, which subsequently reacts with aldehydes or ketones in the HWE reaction.
Caption: Role as a precursor in a generalized HWE reaction sequence.
This strategy is highly valuable in medicinal chemistry and natural product synthesis for constructing carbon-carbon double bonds with predictable stereochemistry. For instance, it has been employed in the synthesis of vinylic sulfoximines and other complex molecules.[10]
Physicochemical and Spectroscopic Data
A summary of the physical and chemical properties is essential for safe handling, storage, and characterization.
Properties Summary
| Property | Value | Source |
| Physical Form | Colorless to yellow liquid or solid | |
| Purity | Typically ≥95-98% | [4][11] |
| Storage Conditions | Inert atmosphere, 2-8°C | [12] |
| Topological Polar Surface Area | 87.3 Ų | [3] |
| Rotatable Bonds | 8 | [3][4] |
Spectroscopic Characterization
While specific spectra are found in databases, the expected signals based on the structure are:
-
¹H NMR: Resonances for the aromatic protons of the tosyl group (~7.3-7.8 ppm), a singlet for the tosyl methyl group (~2.4 ppm), a multiplet for the ethoxy methylene protons (~4.2 ppm), a triplet for the ethoxy methyl protons (~1.3 ppm), and a characteristic doublet for the central P-CH₂-O protons due to coupling with the ³¹P nucleus.
-
¹³C NMR: Signals corresponding to the carbons of the ethyl groups, the tosyl group, and the central methylene carbon, which will show coupling to the phosphorus atom.
-
³¹P NMR: A single resonance in the typical range for alkyl phosphonates.
-
IR Spectroscopy: Strong characteristic absorption bands for S=O stretching from the sulfonate (~1360 and 1175 cm⁻¹) and P=O stretching from the phosphonate (~1250 cm⁻¹).
Conclusion
This compound is a highly valuable and versatile electrophilic phosphonate precursor. Its straightforward synthesis and the predictable reactivity of the tosylate leaving group make it an indispensable tool for organic chemists. Its primary application as a starting material for custom Horner-Wadsworth-Emmons reagents allows for the efficient and stereoselective synthesis of diverse alkenes, underscoring its importance in the fields of fine chemical synthesis, drug discovery, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful reagent into their synthetic strategies.
References
-
Title: Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate Source: PubChem URL: [Link]
-
Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]
-
Title: this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL: [Link]
-
Title: Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. Source: ResearchGate URL: [Link]
-
Title: Arbuzov Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis method of diethyl (tosyloxy)methylphosphonate Source: Eureka | Patsnap URL: [Link]
-
Title: this compound Source: Oakwood Chemical URL: [Link]
-
Title: Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars Source: Griffith Research Online URL: [Link]
-
Title: Diethylphosphite Source: Wikipedia URL: [Link]
-
Title: What is the role and mechanism of action of tosyl chloride in organic synthesis? Source: ResearchGate URL: [Link]
- Title: CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate Source: Google Patents URL
-
Title: formation of phosphonate esters with the Arbuzov reaction Source: YouTube URL: [Link]
-
Title: Synthesis Workshop: The Arbuzov Reaction (Episode 34) Source: YouTube URL: [Link]
-
Title: General procedure for the synthesis of sulfonamides Source: The Royal Society of Chemistry URL: [Link]
-
Title: this compound, 95% | 31618-90-3 Source: J&K Scientific URL: [Link]
Sources
- 1. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis method of diethyl (tosyloxy)methylphosphonate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. labsourcepro.com [labsourcepro.com]
- 12. 31618-90-3|this compound|BLD Pharm [bldpharm.com]
Synthesis of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate from Diethyl Phosphite: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. The synthesis is approached from readily available starting materials: diethyl phosphite, paraformaldehyde, and p-toluenesulfonyl chloride. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines robust analytical methods for the characterization and purity assessment of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical understanding and practical, field-proven insights to ensure successful and reproducible outcomes.
Introduction
This compound, also known as diethyl p-toluenesulfonyloxymethylphosphonate, is a versatile bifunctional reagent of significant interest in organic chemistry. Its structure incorporates both a phosphonate moiety and a tosylate leaving group, rendering it a valuable precursor for the introduction of the phosphonomethyl group into various molecular scaffolds. This dual functionality is particularly exploited in the synthesis of phosphonate analogues of biologically active molecules, including enzyme inhibitors and therapeutic agents.
The synthesis of this target molecule from diethyl phosphite represents an efficient and scalable route. This guide will detail a two-step, one-pot procedure that involves the initial formation of diethyl hydroxymethylphosphonate, followed by in-situ tosylation. The causality behind each experimental choice, from reagent stoichiometry to reaction conditions, will be thoroughly explained to provide a comprehensive understanding of the process.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds through a two-stage reaction sequence. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Formation of Diethyl Hydroxymethylphosphonate
The first stage involves the base-catalyzed addition of diethyl phosphite to paraformaldehyde. Diethyl phosphite exists in a tautomeric equilibrium, with the major species being the tetracoordinate phosphonate form and the minor species being the tricoordinate phosphite form. The reaction is believed to proceed through the more nucleophilic tricoordinate tautomer.
A base, typically an inorganic carbonate or an amine, is used to deprotonate the diethyl phosphite, increasing its nucleophilicity. The resulting phosphite anion then attacks the electrophilic carbon of formaldehyde (derived from the depolymerization of paraformaldehyde), leading to the formation of an alkoxide intermediate. Subsequent protonation yields diethyl hydroxymethylphosphonate. This reaction is a variation of the Pudovik reaction.[1]
Stage 2: Tosylation of Diethyl Hydroxymethylphosphonate
The second stage is the esterification of the newly formed hydroxyl group with p-toluenesulfonyl chloride (tosyl chloride). This reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of tosyl chloride. An inorganic base is crucial in this step to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical to prevent side reactions.
The overall reaction can be represented as follows:
Step 1: (C₂H₅O)₂P(O)H + (CH₂O)n → (C₂H₅O)₂P(O)CH₂OH
Step 2: (C₂H₅O)₂P(O)CH₂OH + TsCl → (C₂H₅O)₂P(O)CH₂OTs + HCl
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process controls and clear endpoints.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Diethyl phosphite | 762-04-9 | 138.10 | 138.0 g (1.0 mol) | Ensure high purity (>98%). |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 33.0 g (1.1 mol) | Use a finely powdered form. |
| Sodium Carbonate | 497-19-8 | 105.99 | 84.8 g (0.8 mol) | Anhydrous. |
| p-Toluenesulfonyl chloride | 98-59-9 | 190.65 | 209.7 g (1.1 mol) | Store in a desiccator. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1000 mL | Anhydrous. |
| Water | 7732-18-5 | 18.02 | As needed | Deionized. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | |
| Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) | 1112-67-0 | 277.91 | 0.72 g (2.6 mmol) | Optional, but can improve reaction rate.[2] |
Step-by-Step Methodology
Safety First: This procedure involves hazardous materials.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]
-
Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: To the flask, add paraformaldehyde (33.0 g), sodium carbonate (84.8 g), the phase transfer catalyst (0.72 g, if used), and water (900 mL).[2]
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Diethyl Phosphite: Add diethyl phosphite (138.0 g) dropwise via the dropping funnel over a period of 4-10 hours, ensuring the internal temperature is maintained between 0-5 °C.[2] The slow addition is critical to control the exothermic reaction.
-
Condensation Reaction: After the addition is complete, slowly raise the temperature to 80-90 °C and maintain it for 4-10 hours to drive the condensation reaction to completion.[2]
-
Cooling for Tosylation: Cool the reaction mixture back down to 0-5 °C.
-
Addition of p-Toluenesulfonyl Chloride: Add p-toluenesulfonyl chloride (209.7 g) portion-wise, keeping the temperature below 15 °C.[2]
-
Esterification Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 3-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
The crude product is typically an oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups, a doublet for the P-CH₂-O protons, and signals corresponding to the aromatic protons and the methyl group of the tosyl moiety.
-
¹³C NMR: Will show characteristic peaks for the carbons of the ethoxy groups, the P-CH₂-O carbon, and the carbons of the tosyl group.[7]
-
³¹P NMR: A single peak in the phosphonate region is expected, confirming the formation of the pentavalent phosphorus species.[7]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include P=O stretching, P-O-C stretching, S=O stretching, and C-O-S stretching.[7]
Chromatographic and Other Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of phosphonate compounds.[8] Due to their polarity, specialized techniques like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed.[8][9]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[10]
-
Elemental Analysis: Can be used to determine the elemental composition (C, H, P, S) of the purified product.
Process Visualization
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from diethyl phosphite, paraformaldehyde, and p-toluenesulfonyl chloride is a robust and scalable process. By carefully controlling the reaction parameters, particularly temperature and the rate of addition of reagents, high yields of the desired product can be achieved. The detailed protocol and analytical methods provided in this guide serve as a comprehensive resource for researchers and professionals, enabling the reliable production of this important synthetic intermediate. Adherence to the outlined safety precautions is paramount throughout the procedure.
References
-
Overview of different analytical methods for the detection of diverse phosphonates. ResearchGate. Available at: [Link]
-
Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI. Available at: [Link]
-
Detecting traces of phosphonates. Wiley Analytical Science. Available at: [Link]
-
Phosphonates. Hach. Available at: [Link]
-
Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. PubChem. Available at: [Link]
- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate. Google Patents.
-
DIETHYLPHOSPHITE Safety Data Sheet. Gelest, Inc. Available at: [Link]
-
SAFETY DATA SHEET - Diethyl phosphite. Chem Service. Available at: [Link]
-
Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). UCLA Chemistry and Biochemistry. Available at: [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]
-
Diethylphosphite. Wikipedia. Available at: [Link]
-
This compound. Oakwood Chemical. Available at: [Link]
-
Arbuzov Reaction. YouTube. Available at: [Link]
-
Synthesis method of diethyl (tosyloxy)methylphosphonate. Patsnap. Available at: [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. Available at: [Link]
-
This compound. PharmaCompass. Available at: [Link]
-
Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. ResearchGate. Available at: [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. National Institutes of Health. Available at: [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]
-
The reaction of diethyl (diethoxymethyl)phosphonate (57) with o-aminophenol. ResearchGate. Available at: [Link]
-
Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. 31618-90-3|this compound|BLD Pharm [bldpharm.com]
(R)-9-(2-Hydroxypropyl)adenine: The Chiral Cornerstone in the Synthesis of Tenofovir
An In-Depth Technical Guide
Introduction: The Strategic Importance of Tenofovir and its Synthesis
Tenofovir is a cornerstone of modern antiretroviral therapy, widely prescribed for the management of HIV and chronic hepatitis B infections.[1] As a nucleotide reverse transcriptase inhibitor, its efficacy is fundamentally linked to its specific molecular structure. The global health demand for Tenofovir necessitates manufacturing processes that are not only high-yielding and cost-effective but also robustly control the drug's stereochemistry. The entire biological activity of Tenofovir hinges on a single chiral center. The synthesis of this critical chiral building block, (R)-9-(2-hydroxypropyl)adenine, or (R)-HPA, is therefore the lynchpin of the entire Tenofovir production chain.[2][3]
This guide provides an in-depth analysis of (R)-HPA, exploring its pivotal role and the diverse synthetic strategies developed to produce it. We will dissect the causality behind various experimental choices, from classical chemical routes to advanced chemoenzymatic methods, offering a comprehensive resource for researchers, chemists, and professionals in drug development.
Part 1: The Central Intermediate: A Profile of (R)-HPA
(R)-HPA is the molecule that introduces the essential stereochemistry into the final Tenofovir drug substance.[2] Understanding its properties and its place in the synthetic pathway is crucial for process optimization and development.
Chemical and Physical Properties
(R)-(+)-9-(2-Hydroxypropyl)adenine is a white to off-white crystalline powder.[2] Its stability and defined physical characteristics make it a reliable intermediate in large-scale manufacturing.
| Property | Value | Source |
| CAS Number | 14047-28-0 | [2] |
| Molecular Formula | C₈H₁₁N₅O | [2][4] |
| Molecular Weight | 193.21 g/mol | [2][5] |
| Melting Point | ~193°C | [2] |
| Boiling Point | 457.7°C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
The Causality of Chirality: Why the (R)-Enantiomer?
The therapeutic activity of Tenofovir is exclusively associated with the (R)-enantiomer. The specific spatial arrangement of the hydroxymethyl and methyl groups on the acyclic side chain is critical for the correct phosphorylation by cellular kinases and subsequent binding to and inhibition of the viral reverse transcriptase enzyme. The (S)-enantiomer is inactive. Therefore, the primary goal of any commercially viable Tenofovir synthesis is the efficient and highly selective production of the (R)-intermediate. This fundamental requirement drives the choice of all preceding synthetic steps.
Retrosynthetic Analysis: Deconstructing Tenofovir
A retrosynthetic view illustrates the importance of (R)-HPA as a primary building block. The synthesis of Tenofovir can be logically disconnected into (R)-HPA and a phosphonate side chain, establishing (R)-HPA as the key chiral precursor.
Caption: Retrosynthetic analysis of Tenofovir highlighting (R)-HPA.
Part 2: A Comparative Analysis of Synthetic Strategies for (R)-HPA
The industrial production of (R)-HPA has evolved significantly, with several competing strategies that balance cost, efficiency, stereoselectivity, and environmental impact.
Caption: Workflow from (R)-HPA to the final active ingredient, Tenofovir.
Conclusion
(R)-9-(2-hydroxypropyl)adenine is unequivocally the key intermediate in the synthesis of Tenofovir, as it instills the vital stereochemistry required for the drug's antiviral activity. The journey to produce this intermediate efficiently and economically showcases a fascinating evolution in synthetic chemistry. While classical alkylation methods remain relevant, the field is progressively moving towards more elegant and sustainable solutions. Chemoenzymatic routes, with their exceptional selectivity and environmentally benign conditions, represent the state-of-the-art, offering a pathway to produce this life-saving medication with higher purity and lower environmental impact. The continued refinement of the synthesis of (R)-HPA will remain a critical endeavor in ensuring broad and affordable access to Tenofovir globally.
References
- Exploring (R)-(+)-9-(2-Hydroxypropyl)Adenine: A Key Intermediate in Tenofovir Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis. ChemicalBook.
- Rivera, N. R., et al. (2018). Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine. Tetrahedron Letters.
- Derstine, B., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development.
- An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines.
- Gleason, J. L., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. PubMed Central, NIH.
- McQuade, D. T., Gupton, B. F., et al. (2020). Synthesis of Tenofovir. Thieme.
- CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.
- Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine.
- (R)-9-[2-(Hydroxypropyl] Adenine, CAS 14047-28-0. Santa Cruz Biotechnology.
- (R)-9-(2-hydroxypropyl)adenine. Sigma-Aldrich.
- (R)-(+)-9-(2-Hydroxypropyl)adenine | 14047-28-0. ChemicalBook.
- 9-(2-Hydroxypropyl)adenine, (R)-.
Sources
Physical and chemical properties of diethyl p-toluenesulfonyloxymethylphosphonate
An In-depth Technical Guide to Diethyl p-Toluenesulfonyloxymethylphosphonate
Authored by a Senior Application Scientist
Introduction: Diethyl p-toluenesulfonyloxymethylphosphonate (CAS No. 31618-90-3) is a pivotal organophosphorus compound, primarily recognized for its role as a critical intermediate in the synthesis of significant antiviral pharmaceuticals.[1] This guide offers a comprehensive exploration of its physical and chemical characteristics, detailed synthesis protocols, and its primary applications within the field of drug development, designed for researchers, scientists, and professionals in the pharmaceutical industry.
Compound Identification and Structure
-
IUPAC Name: Diethoxyphosphorylmethyl 4-methylbenzenesulfonate[2][3]
-
Synonyms: Diethyl (tosyloxy)methylphosphonate, (p-Toluenesulfonyloxymethyl)phosphonic Acid Diethyl Ester, (Diethoxyphosphoryl)methyl p-Toluenesulfonate, p-Toluenesulfonic Acid (Diethoxyphosphoryl)methyl Ester.[5][6]
Physicochemical Properties
The handling, storage, and application of this compound in synthetic chemistry are dictated by its physical and chemical properties.
Physical Properties
This compound is typically a colorless to pale yellow, oily liquid.[1][4][5][7] Key physical data are summarized below for easy reference.
| Property | Value | Reference |
| Appearance | Colorless to Pale Yellow Liquid/Oil | [1][5][7] |
| Boiling Point | 137 °C at 0.02 mmHg | [2][4] |
| Melting/Freezing Point | 18-23 °C | [2] |
| Density | 1.255 g/cm³ | [2][4] |
| Refractive Index | 1.50 | |
| Flash Point | 220.9 °C | [4] |
| Solubility | Sparingly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | [4][7] |
Chemical Properties and Reactivity
-
Stability: The compound is stable under recommended storage temperatures and pressures.[2] It is noted to be heat-sensitive.[8]
-
Incompatible Materials: It should be kept away from strong oxidizing agents.[2]
-
Hazardous Decomposition: Upon combustion or thermal decomposition, it may produce toxic fumes, including carbon oxides, phosphorus oxides, and sulfur oxides.[2][9]
-
Reactivity: The tosylate group is an excellent leaving group, making the methylene carbon adjacent to it susceptible to nucleophilic attack. This reactivity is fundamental to its utility in organic synthesis.
Synthesis of Diethyl p-Toluenesulfonyloxymethylphosphonate
The synthesis is generally accomplished via a two-step process. The initial step involves the formation of diethyl hydroxymethylphosphonate, which is then tosylated using p-toluenesulfonyl chloride.[1][10]
Synthetic Workflow Diagram
Caption: Two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative synthesis method compiled from various sources.[7][10][11][12]
Step 1: Synthesis of Diethyl Hydroxymethylphosphonate
-
Reaction Setup: To a suitable reaction vessel, add diethyl phosphite, a solvent such as toluene or dichloromethane, and a catalytic amount of a base like triethylamine or potassium carbonate.[1][10][11]
-
Reagent Addition: Cool the mixture to a controlled temperature, typically between -5 to 20 °C.[1] Slowly add paraformaldehyde to the mixture portion-wise while maintaining the temperature.
-
Reaction: Stir the mixture at this temperature for a specified period until the reaction is complete, which can be monitored by techniques like TLC or GC.
-
Work-up: After the reaction is complete, the catalyst may be filtered off. The solvent is then removed under reduced pressure to yield crude diethyl hydroxymethylphosphonate, which can be used in the next step without further purification.[10]
Step 2: Synthesis of Diethyl p-Toluenesulfonyloxymethylphosphonate
-
Reaction Setup: Dissolve the diethyl hydroxymethylphosphonate from Step 1 in a suitable solvent like dichloromethane or toluene.[10] Cool the solution to a low temperature, often between -10 to 0 °C.[7]
-
Reagent Addition: Add p-toluenesulfonyl chloride to the solution. Then, slowly add an acid-binding agent, such as triethylamine, dropwise, ensuring the temperature remains low.[7][10]
-
Reaction: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.[7] The reaction progress is monitored until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove salts (e.g., triethylamine hydrochloride).[7] The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is evaporated under reduced pressure to yield the crude product.[7]
-
Final Purification: The final product is purified by vacuum distillation to obtain high-purity diethyl p-toluenesulfonyloxymethylphosphonate as a pale yellow oil.[7]
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of Tenofovir.[1][7][13]
-
Role in Tenofovir Synthesis: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) that is a cornerstone in the treatment of HIV/AIDS and chronic hepatitis B.[1][7] Diethyl p-toluenesulfonyloxymethylphosphonate serves as the precursor for introducing the crucial phosphonate moiety into the Tenofovir structure.[1]
Logical Relationship Diagram
Caption: Role in antiviral drug synthesis.
Spectroscopic Characterization
The identity and purity of diethyl p-toluenesulfonyloxymethylphosphonate are confirmed using various spectroscopic techniques. While the spectra themselves are not reproduced here, data is available in public databases.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are used to elucidate the structure of the molecule.[14][15]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the functional groups present, such as P=O, S=O, and C-O bonds.[15]
-
Raman Spectroscopy: Raman spectra provide complementary vibrational information to IR.[14][15]
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.
Safety, Handling, and Storage
Proper handling and storage are essential for safety and to maintain the integrity of the compound.
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
First-Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the person to fresh air.[2]
-
In all cases of exposure, seek immediate medical attention.[2]
-
References
-
ChemBK. (n.d.). Diethylp-toluenesulfonyloxymethylphosphonate. Retrieved from [Link]
- Google Patents. (2018). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
- Google Patents. (2016). CN105801452A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
-
Veeprho. (n.d.). Diethyl (p-Toluenesulfonyloxymethyl)phosphonate | CAS 31618-90-3. Retrieved from [Link]
- Google Patents. (2009). CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate.
-
Patsnap. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]
-
PharmaCompass. (n.d.). diethyl p-toluene sulfonyloxy methylphosphonate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Diethyl [(p-toluenesulfonyl)oxy]methyl]phosphonate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 31618-90-3 | Product Name : Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]
-
LookChem. (n.d.). Diethyl p-toluene sulfonyloxy methyl phosphonate(DESMP) factory. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. veeprho.com [veeprho.com]
- 4. chembk.com [chembk.com]
- 5. Diethyl (p-Toluenesulfonyloxymethyl)phosphonate [cymitquimica.com]
- 6. Diethyl (p-Toluenesulfonyloxymethyl)phosphonate | 31618-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
- 11. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
- 12. CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate - Google Patents [patents.google.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. echemi.com [echemi.com]
- 17. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Safe Handling of Diethyl (tosyloxy)methylphosphonate
Introduction: Diethyl (tosyloxy)methylphosphonate, often abbreviated as DESMP, is a pivotal organophosphorus reagent with significant applications in modern synthetic chemistry. Its primary role is as a key intermediate in the synthesis of antiviral therapeutics, most notably Tenofovir, a cornerstone in the treatment of HIV/AIDS and chronic hepatitis B.[1][2][3] The molecule's utility stems from the unique combination of a diethyl phosphonate moiety and a p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the phosphonate group is essential for the biological activity of the final drug product.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of DESMP. Adherence to these protocols is critical not only for ensuring personnel safety but also for maintaining experimental integrity and regulatory compliance.
Part 1: Physicochemical Profile and Reactivity Insights
Understanding the fundamental properties of a reagent is the first step in a robust safety assessment. DESMP is typically supplied as a clear, colorless to pale yellow oily liquid.[1][2][3][4] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Data for Diethyl (tosyloxy)methylphosphonate
| Property | Value | Source(s) |
| CAS Number | 31618-90-3 | [1][4][5] |
| Molecular Formula | C₁₂H₁₉O₆PS | [2][4][5] |
| Molecular Weight | 322.31 g/mol | [2][4][5] |
| Appearance | Clear, colorless to pale yellow oil/liquid | [1][2][4] |
| Density | 1.255 g/mL | [2][4][6] |
| Boiling Point | 137 °C @ 0.02 mmHg | [1][4][5] |
| Melting Point | Reported values vary: -70°C, 18-23°C, 29-31°C | [4][5][6][7] |
| Flash Point | 92 °C (Closed Cup) | [4][5] |
| Solubility | Sparingly soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][4] |
Note on Melting Point: The significant variation in reported melting points suggests that DESMP can exist as a supercooled liquid at ambient temperatures. Researchers should be prepared to handle it as either a low-melting solid or a viscous liquid.
Chemical Structure:
Caption: Chemical structure of DESMP.
Part 2: Hazard Identification and Risk Assessment
DESMP presents a multi-faceted hazard profile that necessitates careful evaluation before any laboratory work commences. The primary risks are associated with its flammability, potential for skin and eye irritation, and environmental toxicity.
GHS Hazard Classification Summary:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapour)[8]
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[3][9]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[3]
-
Hazardous to the Aquatic Environment (Chronic): Category 2 or 3 (H411/H412: Toxic/Harmful to aquatic life with long lasting effects)[7][8]
Causality of Hazards:
-
Flammability: With a flash point of 92°C, DESMP is a combustible liquid.[4][5] While not highly flammable, its vapors can form flammable mixtures with air, particularly upon heating. The risk is magnified by its use with common, low-boiling point organic solvents.
-
Reactivity and Health Effects: The tosylate functional group makes DESMP a potential alkylating agent. While its reactivity is moderate compared to other alkylating agents, contact with skin or eyes can lead to irritation.[6] Inhalation of vapors or aerosols may irritate the respiratory tract.[6]
-
Environmental Impact: Organophosphorus compounds can be persistent and toxic to aquatic life. Spills must be contained to prevent entry into waterways.[7][8]
Risk Assessment Workflow: Before handling DESMP, a mandatory risk assessment should be performed. This process ensures that all potential hazards are identified and mitigated through appropriate controls.
Caption: A systematic workflow for risk assessment before using DESMP.
Part 3: Safe Handling Protocols and Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) should govern all exposure to DESMP. This is achieved through a combination of robust engineering controls and meticulous handling techniques.
Primary Engineering Control: The Chemical Fume Hood All manipulations of DESMP, including weighing, transferring, and its use in reactions, must be conducted within a certified chemical fume hood.[4][6][8] This is non-negotiable. The fume hood serves two primary purposes:
-
Vapor Containment: It protects the user from inhaling potentially irritating vapors.
-
Spill & Splash Containment: The physical barrier of the sash protects against splashes and helps contain spills within a manageable area.
Caption: Idealized workflow for handling DESMP inside a fume hood.
Step-by-Step Handling Protocol (Laboratory Scale)
-
Preparation: Before retrieving DESMP from storage, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware and equipment. Designate a labeled hazardous waste container within the hood.
-
Equilibration: If stored refrigerated, allow the sealed container of DESMP to equilibrate to room temperature within the fume hood to prevent moisture condensation upon opening.
-
Transfer: Perform all transfers of the liquid over a secondary containment tray to confine any potential drips or spills. Use non-sparking tools and equipment.[4][5][8]
-
Grounding: For transfers of larger quantities, ensure the container and receiving equipment are grounded and bonded to prevent static discharge, a potential ignition source.[4][5][8]
-
Reaction Setup: Add the reagent to the reaction vessel slowly. If the reaction is exothermic, have a cooling bath on standby.
-
Post-Use: Tightly reseal the primary container. Decontaminate any surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Hand Hygiene: After removing gloves correctly, immediately wash hands with soap and water.[5][6][7]
Part 4: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.
Table 2: Recommended PPE for Tasks Involving DESMP
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage Retrieval | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not typically required |
| Weighing/Transfer (<100mL) | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Butyl) | Lab coat | Not required in a fume hood |
| Reaction Monitoring | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Butyl) | Lab coat | Not required in a fume hood |
| Spill Cleanup (Minor) | Chemical splash goggles and face shield | Double-gloving (e.g., Nitrile inner, Butyl outer) | Chemical-resistant apron over lab coat | Recommended (Air-purifying respirator with organic vapor cartridge) |
| Spill Cleanup (Major) | Chemical splash goggles and face shield | Heavy-duty chemical gloves | Chemical-resistant suit | Required (SCBA)[10][11] |
Self-Validating Protocol: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron
-
Safety Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing Sequence (The "Dirty-to-Dirty, Clean-to-Clean" Principle):
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the ungloved finger under the cuff of the second glove and peel it off inside-out. Dispose of immediately.
-
Lab Coat/Apron: Remove by folding it inward, avoiding contact with the contaminated exterior.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Part 5: Storage and Stability
Proper storage is essential for maintaining the chemical integrity of DESMP and ensuring safety.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight.[4][5][7][8] Long-term storage under refrigeration (2-8°C) in an inert atmosphere is recommended.[3][6]
-
Container: Keep the container tightly closed to prevent atmospheric moisture ingress and vapor escape.[4][5][8]
-
Incompatibilities: Segregate DESMP from strong oxidizing agents.[6] Reaction with these can be highly exothermic and hazardous.
-
Stability: The product is considered stable under recommended storage conditions.[5][6][7] However, upon combustion or thermal decomposition, it may release toxic fumes of carbon oxides, phosphorus oxides, and sulfur oxides.[6]
Part 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm. All personnel working with DESMP must be familiar with these procedures.
Spill Response Decision Tree:
Caption: A decision-making guide for responding to DESMP spills.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5][6]
-
Procedure: For small fires, use the appropriate extinguisher. For larger fires, or any fire that cannot be immediately extinguished, evacuate the area and call emergency services. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5][6]
Part 7: Waste Disposal
All DESMP waste, including contaminated consumables (gloves, absorbent pads, pipette tips), is considered hazardous waste.
-
Segregation: Do not mix DESMP waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Containerization: Collect all waste in a clearly labeled, sealable, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour DESMP down the drain.[4][7] Disposal must adhere to all local, state, and federal regulations.[6]
References
-
Understanding Diethyl (tosyloxy)methylphosphonate: Properties and Applications . Autech. [Link]
-
Personal Protective Equipment | US EPA . United States Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Molecular weight and formula of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Organic Chemistry and Drug Development
Introduction
This compound, commonly referred to in literature as diethyl (tosyloxy)methylphosphonate, is a versatile bifunctional reagent of significant interest to researchers in synthetic organic chemistry and drug development. With the CAS Number 31618-90-3, this compound uniquely combines the reactivity of a phosphonate ester with the properties of a potent alkylating agent via its tosylate leaving group.[1][2][3][4] Its primary role is as a key intermediate in the synthesis of complex molecules, most notably in the production of antiviral therapeutics such as Tenofovir and its advanced prodrugs, Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF).[5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's physicochemical properties, a detailed examination of its synthesis, its core reactivity, and its critical applications. As a Senior Application Scientist, the focus will extend beyond mere data presentation to explain the causal relationships behind its synthetic utility, offering field-proven insights into its practical application.
Physicochemical and Structural Properties
The compound's utility is grounded in its specific chemical structure and physical characteristics. It is typically a colorless to yellow liquid or low-melting solid under standard conditions.[4] A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 31618-90-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₉O₆PS | [1][2][7] |
| Molecular Weight | 322.32 g/mol | [4][7] |
| Appearance | Colorless to yellow liquid or solid | [4] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| SMILES | CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC | [3] |
| InChIKey | UOEFFQWLRUBDME-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most common and industrially relevant synthesis is a two-step process starting from readily available commercial reagents: diethyl phosphite and paraformaldehyde.[8] This approach is efficient and scalable.
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate The first step is a base-catalyzed addition of diethyl phosphite to formaldehyde (generated from paraformaldehyde). This reaction, a variant of the Pudovik reaction, forms the key C-P bond.
Step 2: Tosylation of Diethyl (hydroxymethyl)phosphonate The hydroxyl group of the intermediate is a poor leaving group. To transform it into a reactive site for nucleophilic substitution, it is converted into a tosylate. This is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of an acid-binding agent, such as a tertiary amine (e.g., triethylamine) or pyridine, which neutralizes the HCl byproduct.[8]
The causality here is critical: the electron-withdrawing nature of the tosyl group makes the tosylate anion (⁻OTs) a highly stable, and therefore excellent, leaving group, priming the molecule for its role as an alkylating agent.
Synthetic Workflow Diagram
Caption: Synthesis of the title compound from diethyl phosphite.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established procedures.[8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Diethyl (hydroxymethyl)phosphonate:
-
To a round-bottom flask charged with diethyl phosphite (1.0 eq) and paraformaldehyde (1.1 eq), add a catalytic amount of triethylamine (0.1 eq).
-
Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. The crude product can often be used directly in the next step after removal of the catalyst under vacuum.
-
-
Tosylation:
-
Dissolve the crude diethyl (hydroxymethyl)phosphonate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product.
-
Core Reactivity and Applications
The synthetic value of this compound stems from its function as a phosphonomethylating agent. The tosylate group is readily displaced by a wide range of nucleophiles in a classic S_N2 reaction, attaching the (diethoxyphosphoryl)methyl moiety to the nucleophile.
Key Intermediate in the Synthesis of Tenofovir Alafenamide (TAF)
The most prominent industrial application is in the synthesis of the antiviral drug Tenofovir and its prodrugs.[6][9] Tenofovir Alafenamide (TAF) is a highly effective nucleotide reverse transcriptase inhibitor (NRTI) used to treat HIV-1 and chronic hepatitis B.[9] In a key step of the TAF synthesis, the hydroxyl group of the chiral building block, (R)-9-(2-Hydroxypropyl)adenine, acts as a nucleophile to displace the tosylate group, forming the critical ether linkage and introducing the phosphonate sidechain.[5][6]
TAF Synthesis Pathway Role
Caption: Role as an alkylating agent in Tenofovir synthesis.
Precursor to Horner-Wadsworth-Emmons (HWE) Reagents
While not a direct HWE reagent itself, its structure makes it an excellent precursor for creating more complex, custom phosphonates for use in the Horner-Wadsworth-Emmons reaction.[1][2] The HWE reaction is a cornerstone of organic synthesis for creating alkenes, particularly E-alkenes, with high stereoselectivity.[1][10]
By reacting this compound with a suitable carbon nucleophile (e.g., the enolate of malonic ester), the tosylate is displaced, and a new C-C bond is formed. The resulting product is a more elaborate phosphonate ester, which can then be deprotonated and reacted with an aldehyde or ketone in a subsequent HWE reaction to build sophisticated molecular architectures. This two-step sequence significantly broadens the synthetic utility beyond simple phosphonomethylation.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures: Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C to prevent degradation.[4]
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value lies in the strategic placement of two key functional groups: a nucleophilically-labile tosylate and a synthetically valuable phosphonate ester. Its role as an efficient phosphonomethylating agent is best exemplified by its indispensable use in the industrial-scale synthesis of the life-saving antiviral drug Tenofovir and its prodrugs. Furthermore, its ability to serve as a precursor to customized Horner-Wadsworth-Emmons reagents underscores its broader utility in complex molecule synthesis. For the research scientist and drug development professional, a thorough understanding of this reagent's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.
References
-
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Preparation of Horner-Wadsworth-Emmons Reagent. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. Retrieved January 12, 2026, from [Link]
-
This compound Drug Information. (n.d.). PharmaCompass.com. Retrieved January 12, 2026, from [Link]
-
Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Alkylation. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
-
An Efficient Synthesis of Tenofovir (PMPA). (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
- New production technology of diethyl (tosyloxy)methylphosphonate. (2009). Google Patents.
-
Chemoenzymatic Synthesis of Tenofovir. (2023). PubMed Central (PMC) - NIH. Retrieved January 12, 2026, from [Link]
- Preparation method of tenofovir alafenamide. (2017). Google Patents.
- A preparation method of diastereomerically pure tenofovir alafenamide or its salts. (2017). Google Patents.
-
Tenofovir Alafenamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 31618-90-3 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 9. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate: A Technical Guide
Introduction
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, also known as Diethyl (tosyloxy)methylphosphonate, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its chemical structure incorporates both a phosphonate and a tosylate functional group, making it a versatile reagent. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its reactions. This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development.
The structural integrity of this compound is confirmed through the combined application of ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. Each technique provides unique insights into the molecular framework, from the proton and carbon environments to the specific phosphorus center and the characteristic vibrational modes of its functional groups. While complete, publicly available spectral datasets for this specific compound are not readily found in peer-reviewed literature, this guide synthesizes information from chemical databases and established spectroscopic principles for organophosphorus and sulfonate compounds to provide a robust analytical overview.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a central methylene bridge connecting a diethoxyphosphoryl group and a tosylate group.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei. The following sections detail the expected spectral features based on the known structure and data from analogous compounds.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).
-
For ³¹P NMR, acquire a proton-decoupled spectrum. The chemical shifts should be referenced to an external standard of 85% H₃PO₄.
-
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~7.4 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |
| ~4.2 | Multiplet | 4H | -O-CH₂ -CH₃ (ethoxy) |
| ~4.1 | Doublet | 2H | P-CH₂ -O |
| ~2.4 | Singlet | 3H | Ar-CH₃ (tosyl) |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ (ethoxy) |
Interpretation:
-
The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted benzene ring of the tosyl group.
-
The methylene protons of the ethoxy groups are diastereotopic due to the chiral phosphorus center and will likely appear as a complex multiplet.
-
The key P-CH₂-O protons will be a doublet due to coupling with the ³¹P nucleus.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C (quaternary, attached to S) |
| ~133 | Aromatic C (quaternary, attached to CH₃) |
| ~130 | Aromatic CH (ortho to sulfonyl) |
| ~128 | Aromatic CH (meta to sulfonyl) |
| ~65 | -O-CH₂ -CH₃ (ethoxy) |
| ~63 (doublet) | P-CH₂ -O |
| ~21 | Ar-CH₃ (tosyl) |
| ~16 | -O-CH₂-CH₃ (ethoxy) |
Interpretation:
-
The P-CH₂ -O carbon is expected to show a doublet due to one-bond coupling with the phosphorus atom.
-
The chemical shifts of the aromatic carbons are consistent with a para-substituted benzene ring bearing an electron-withdrawing sulfonyl group and an electron-donating methyl group.
³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is a simple yet powerful tool for characterizing organophosphorus compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~15-20 | Singlet (proton decoupled) | P=O |
Interpretation:
-
A single peak is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is in the typical range for phosphonates.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.
-
Sample Preparation:
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic) |
| ~1360 | Strong | S=O asymmetric stretching (sulfonate) |
| ~1250 | Strong | P=O stretching (phosphonate) |
| ~1175 | Strong | S=O symmetric stretching (sulfonate) |
| ~1020 | Strong | P-O-C stretching |
| ~960 | Strong | S-O-C stretching |
Interpretation:
-
The strong absorptions corresponding to the S=O and P=O stretching vibrations are highly characteristic and provide definitive evidence for the presence of the tosylate and phosphonate groups, respectively. The P=O stretching vibration in phosphonates is typically observed in the 900-1200 cm⁻¹ range.[1]
-
The presence of both aliphatic and aromatic C-H stretching vibrations is also expected.
Figure 2. Workflow for the Spectroscopic Characterization of the Target Compound.
Conclusion
The comprehensive spectroscopic analysis using ¹H, ¹³C, ³¹P NMR, and IR spectroscopy provides a detailed and unambiguous characterization of this compound. The combination of these techniques allows for the confirmation of the molecular structure, the identification of all key functional groups, and the assessment of sample purity. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical intermediate in their work. The presented data and interpretations are based on established principles of spectroscopic analysis and information available in chemical databases. For definitive analysis, it is always recommended to acquire and interpret the spectra of the specific sample .
References
-
Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. [Link]
Sources
Role of diethyl (tosyloxy)methylphosphonate in organophosphorus chemistry
An In-Depth Technical Guide to Diethyl (tosyloxy)methylphosphonate: A Cornerstone Reagent in Modern Organophosphorus Synthesis
Executive Summary
Diethyl (tosyloxy)methylphosphonate, commonly referred to as DESMP, is a pivotal organophosphorus reagent characterized by its unique bifunctionality. Possessing both a diethoxyphosphoryl group and an outstanding tosyloxy leaving group on the same methylene bridge, DESMP serves as a potent and versatile electrophilic C1 building block. Its primary role in synthetic chemistry is to introduce the phosphonomethyl moiety into a wide array of molecules through nucleophilic substitution. This guide elucidates the synthesis, core reactivity, and critical applications of DESMP, with a particular focus on its indispensable role in the pharmaceutical industry as a key intermediate for the synthesis of the antiviral drug Tenofovir. We will explore detailed experimental protocols and the underlying chemical principles that establish DESMP as a cornerstone reagent for researchers, chemists, and drug development professionals.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. DESMP is typically a colorless to pale yellow, oily liquid with properties that necessitate specific storage and handling procedures to maintain its integrity.[1][2]
Table 1: Physicochemical Properties of Diethyl (tosyloxy)methylphosphonate
| Property | Value |
| CAS Number | 31618-90-3[1] |
| Molecular Formula | C12H19O6PS[1][2] |
| Molecular Weight | 322.31 g/mol [1][2] |
| Appearance | Clear, colorless to pale yellow oily liquid[2][3] |
| Density | ~1.255 g/cm³[2][4] |
| Boiling Point | 137 °C at 0.02 mmHg[3] |
| Refractive Index | 1.4980 - 1.5020[2] |
| Solubility | Soluble in dichloromethane, ethyl acetate; sparingly soluble in chloroform, methanol[5] |
Safe Handling and Storage: Due to its reactivity, DESMP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][4] The recommended long-term storage temperature is 2-8°C to prevent degradation.[2][3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn during handling.[4] All manipulations should be performed in a chemical fume hood to avoid inhalation of any potential vapors.[4]
The Synthetic Pathway to Diethyl (tosyloxy)methylphosphonate
The synthesis of DESMP is a well-established, two-step process that begins with readily available starting materials.[1] The causality behind this sequence is the creation of a nucleophilic hydroxyl group in the first step, which is then converted into an excellent electrophilic leaving group in the second.
Step 1: Formation of Diethyl Hydroxymethylphosphonate. This step is a base-catalyzed addition of diethyl phosphite to paraformaldehyde. The base deprotonates the diethyl phosphite to form a phosphite anion, a potent nucleophile that attacks the electrophilic carbon of formaldehyde.
Step 2: Tosylation of the Hydroxyl Intermediate. The hydroxyl group of the intermediate is not a good leaving group. Therefore, it is converted into a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl). This reaction is performed in the presence of an acid-binding agent, such as triethylamine or an inorganic base, to neutralize the HCl generated during the reaction, driving it to completion.[1][6]
Experimental Protocol 1: Synthesis of Diethyl (tosyloxy)methylphosphonate
This protocol is a representative synthesis adapted from patented industrial methods.[6][7]
Step A: Synthesis of Diethyl Hydroxymethylphosphonate
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add diethyl phosphite (1.0 mol).
-
In a separate beaker, prepare a slurry of paraformaldehyde (1.1 mol) in a suitable solvent (e.g., toluene or ethanol).
-
Slowly add a catalytic amount of a base, such as triethylamine (0.1 mol) or potassium carbonate (0.1 mol), to the diethyl phosphite. The choice of an inorganic base like potassium carbonate can enhance safety and reduce costs compared to organic amines.[6]
-
Begin the dropwise addition of the paraformaldehyde slurry to the reaction vessel, maintaining the internal temperature between 50-60°C. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring the mixture at 60-85°C for 3-12 hours until TLC or GC analysis indicates the consumption of the starting materials.[1][6]
-
Cool the reaction mixture to room temperature. The crude diethyl hydroxymethylphosphonate is typically used directly in the next step without purification to maximize yield.[6][7]
Step B: Tosylation of Diethyl Hydroxymethylphosphonate
-
Cool the crude reaction mixture from Step A to a temperature between -5 to 15°C in an ice-salt bath.[1]
-
Add p-toluenesulfonyl chloride (1.05 mol) in portions, ensuring the temperature does not rise significantly.
-
Begin the slow, dropwise addition of an acid-binding agent, such as triethylamine (1.1 mol), while vigorously stirring and maintaining the low temperature. This step is critical to neutralize the generated HCl and prevent side reactions.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 3-16 hours.[1][3]
-
Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Further purification by vacuum distillation or column chromatography can yield DESMP with a purity often exceeding 98%.[1]
Core Reactivity and Mechanistic Principles
The synthetic utility of DESMP is rooted in its powerful electrophilicity at the methylene carbon. This reactivity is a direct consequence of two synergistic electronic effects:
-
Excellent Leaving Group: The p-toluenesulfonate (tosylate, TsO-) anion is a highly stable species due to resonance delocalization of its negative charge across the sulfonyl group. This makes it an exceptional leaving group, facilitating the cleavage of the C-O bond.
-
Phosphonate Activation: The adjacent diethoxyphosphoryl group is strongly electron-withdrawing, which polarizes the C-O bond and makes the methylene carbon highly electron-deficient and thus susceptible to attack by nucleophiles.
This combination makes DESMP an ideal substrate for SN2 reactions, where a nucleophile attacks the methylene carbon, displacing the tosylate group to form a new carbon-nucleophile bond.
Key Applications in Organophosphorus Chemistry & Drug Development
The Gateway to Tenofovir: A Case Study in Pharmaceutical Synthesis
The most prominent application of DESMP is its role as a critical intermediate in the industrial synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor used to treat HIV/AIDS and chronic hepatitis B.[1][2][3] In this synthesis, DESMP provides the essential phosphonomethyl ether side chain. The nitrogen atom of a purine base precursor (such as adenine) acts as the nucleophile, attacking DESMP to form a key carbon-nitrogen bond, thereby installing the phosphonate moiety required for the drug's biological activity.[8]
A Versatile Precursor for Horner-Wadsworth-Emmons (HWE) Reagents
While DESMP itself is not a direct participant in the Horner-Wadsworth-Emmons (HWE) reaction, its electrophilic nature makes it an excellent starting material for synthesizing custom phosphonate reagents. The HWE reaction is a powerful method for creating alkenes, predominantly with (E)-stereoselectivity, from stabilized phosphonate carbanions and carbonyl compounds.[9][10]
The causality is as follows: a scientist can use DESMP to append the (diethoxyphosphoryl)methyl group to a carbon nucleophile (e.g., a malonate enolate or a Grignard reagent). The resulting product is a new, more complex phosphonate ester. This custom-built phosphonate can then be deprotonated with a base to form the stabilized carbanion needed for a subsequent HWE reaction with an aldehyde or ketone. This two-step sequence vastly expands the scope of accessible alkenes.
Synthesis of α-Aminophosphonates: Building Blocks for Peptidomimetics
α-Aminophosphonates are structural analogues of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety.[11] They are of significant interest in medicinal chemistry due to their unique biological activities, including enzyme inhibition.[11] DESMP provides a straightforward route to these compounds.
The reaction of DESMP with ammonia or primary/secondary amines serves as a direct method for N-phosphonomethylation. A more controlled approach often involves using an amine equivalent, such as sodium phthalimide, as the nucleophile. The subsequent deprotection of the phthalimide group reveals the primary amine, yielding the desired α-aminophosphonate.
Experimental Protocol 2: General Procedure for N-Phosphonomethylation via Gabriel Synthesis
-
In a flask, dissolve potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF.
-
Add diethyl (tosyloxy)methylphosphonate (1.05 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the phthalimido-protected intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the diethyl aminomethylphosphonate product.
Conclusion and Future Outlook
Diethyl (tosyloxy)methylphosphonate is more than just a chemical intermediate; it is a strategic tool in organophosphorus chemistry. Its reliable synthesis and predictable reactivity as a potent phosphonomethylating agent have cemented its importance, most notably in the large-scale production of life-saving antiviral drugs like Tenofovir.[2][8] Its utility extends to the custom synthesis of reagents for olefination reactions and the construction of bioactive amino acid analogues. Future research will likely continue to leverage the unique electrophilic properties of DESMP to forge novel C-P bonds, enabling the development of new pharmaceuticals, agrochemicals, and advanced materials. The foundational chemistry it enables ensures its continued relevance and application in both academic and industrial research.
References
- CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate.
-
Understanding Diethyl (tosyloxy)methylphosphonate: Properties and Applications. [Link]
- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
- Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
-
CAS No : 31618-90-3 | Product Name : Diethyl (tosyloxy)methylphosphonate. Pharmaffiliates. [Link]
-
Diethyl (tosyloxy)methylphosphonate(DESMP)/31618-90-3. Hangzhou Longshine Bio-Tech. [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]
-
Synthesis method of diethyl (tosyloxy)methylphosphonate. Eureka | Patsnap. [Link]
-
diethyl (tosyloxy)methyl phosphonate | Drug Information. PharmaCompass.com. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
The Last Decade of Optically Active α-Aminophosphonates. Molecules. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction. Molecules. [Link]
-
Cas 31618-90-3,Diethyl (tosyloxy)methylphosphonate. LookChem. [Link]
-
Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Cas 31618-90-3,Diethyl (tosyloxy)methylphosphonate | lookchem [lookchem.com]
- 6. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
- 7. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Introduction: A Strategic Approach to Olefination
The Horner-Wadsworth-Emmons (HWE) reaction stands as a pivotal tool in modern organic synthesis for the stereoselective construction of carbon-carbon double bonds.[1][2] This olefination method, a refinement of the Wittig reaction, employs phosphonate-stabilized carbanions, which offer heightened nucleophilicity and reduced basicity compared to their phosphonium ylide counterparts.[2][3] A significant operational advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies product purification through simple aqueous extraction.[3][4][5]
This guide focuses on a specialized HWE reagent, (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate . The incorporation of a tosylate group, a well-established leaving group, on the methyl position of the phosphonate introduces a unique synthetic handle. This bifunctional reagent not only participates in the HWE olefination but also allows for subsequent or tandem nucleophilic substitution reactions at the tosylated carbon. This dual reactivity opens avenues for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Core Principles and Mechanistic Insights
The HWE reaction proceeds through a well-defined mechanistic pathway, the understanding of which is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon to the phosphonate group by a suitable base, generating a resonance-stabilized phosphonate carbanion.[3][6] The acidity of this proton is enhanced by the electron-withdrawing nature of the phosphonate and, in this specific reagent, the adjacent tosylate group.
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[3][6] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[3][7][8]
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[6][9] Subsequent fragmentation of this ring yields the desired alkene and a dialkyl phosphate salt.[3]
The stereochemical outcome of the HWE reaction is a key consideration. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[3][5][9] This selectivity is attributed to the reversibility of the initial addition step and the subsequent irreversible elimination from the more stable anti-periplanar arrangement of the substituents in the oxaphosphetane intermediate.[4][5]
Strategic Advantages of this compound
The choice of this particular reagent is predicated on several strategic advantages:
-
Versatility: The tosylate moiety serves as a latent electrophilic site, enabling post-olefination modifications. This allows for the introduction of a wide range of functionalities through reaction with various nucleophiles.
-
Enhanced Reactivity: The electron-withdrawing tosylate group increases the acidity of the α-proton, potentially allowing for the use of milder bases for carbanion generation.
-
Convergent Synthesis: This reagent facilitates convergent synthetic strategies by allowing the coupling of three components: the phosphonate backbone, an aldehyde or ketone, and a subsequent nucleophile.
Experimental Protocols
General Considerations and Safety Precautions
-
Anhydrous Conditions: The HWE reaction is sensitive to moisture. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for optimal results.
-
Base Selection: The choice of base is critical and depends on the acidity of the phosphonate and the stability of the substrates. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). For substrates sensitive to strong bases, milder conditions using lithium chloride (LiCl) and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be employed (Masamune-Roush conditions).[9]
-
Temperature Control: The initial deprotonation and the subsequent addition of the carbonyl compound are often performed at low temperatures (e.g., -78 °C or 0 °C) to control reactivity and improve selectivity.
-
Safety: this compound is a potential alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; it should be handled with extreme care.
Protocol 1: General Procedure for the HWE Reaction with Aldehydes
This protocol outlines a general method for the olefination of an aldehyde to form an (E)-alkenyl tosylate.
Workflow Diagram:
Caption: General workflow for the HWE reaction.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0–1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equiv).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time. Place the flask under a gentle stream of nitrogen to evaporate any residual hexanes.
-
Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, or until the evolution of hydrogen gas has ceased. The formation of the phosphonate carbanion is indicated by the dissolution of the NaH and a change in the color of the solution.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the aldehyde (1.0–1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure (E)-alkenyl tosylate.
Protocol 2: Tandem HWE Olefination and Nucleophilic Substitution
This protocol demonstrates the power of the bifunctional reagent in a one-pot, two-step sequence to synthesize a functionalized alkene.
Logical Relationship Diagram:
Caption: Logical flow of the tandem reaction.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium tert-butoxide (KOtBu, 1.0 M solution in THF) (2.2 equiv)
-
Nucleophile (e.g., a primary amine, thiol, or sodium azide) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add potassium tert-butoxide (1.1 equiv, 1.0 M solution in THF) dropwise to the stirred solution. Stir at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.
-
Add the nucleophile (1.5 equiv) to the reaction mixture, followed by the second equivalent of potassium tert-butoxide (1.1 equiv).
-
Stir the reaction at room temperature for 12–18 hours, or until TLC analysis indicates the consumption of the intermediate alkenyl tosylate.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired functionalized alkene.
Data Interpretation and Characterization
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations for (E)-Alkenyl Tosylate |
| ¹H NMR | - Appearance of two vinylic protons with a large coupling constant (J ≈ 15-18 Hz), characteristic of an (E)-alkene. - Signals corresponding to the tosyl group (aromatic protons and a methyl singlet). - Signals for the R group from the aldehyde. |
| ¹³C NMR | - Two signals in the olefinic region (typically 120-140 ppm). - Signals corresponding to the tosyl group. |
| IR Spectroscopy | - C=C stretching vibration around 1650 cm⁻¹. - Characteristic S=O stretching bands for the tosylate at ~1350 and ~1170 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive base (e.g., NaH exposed to air/moisture). - Insufficiently dried glassware or wet solvents. - Sterically hindered aldehyde or ketone. | - Use fresh, high-quality base. - Ensure all equipment and reagents are scrupulously dried. - Increase reaction temperature or use a more reactive base (e.g., n-BuLi). |
| Formation of byproducts | - Self-condensation of the aldehyde. - Michael addition if the product is an α,β-unsaturated system. | - Add the aldehyde slowly at low temperature to the pre-formed ylide. - Use a less basic, non-nucleophilic base. |
| Poor (E/Z) selectivity | - Reaction conditions favoring kinetic control. | - Use a non-coordinating solvent. - Employ conditions that promote equilibration of the intermediates (e.g., higher temperature, presence of lithium salts). |
| Incomplete substitution in tandem reaction | - Nucleophile is not sufficiently reactive. - Tosylate is a poor leaving group for the specific substrate. | - Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO). - Increase the reaction temperature. |
Conclusion
This compound is a highly valuable and versatile reagent for the Horner-Wadsworth-Emmons reaction. Its unique bifunctional nature allows for the straightforward synthesis of (E)-alkenyl tosylates, which can serve as versatile intermediates for further synthetic transformations. The protocols provided herein offer a robust starting point for researchers and drug development professionals to exploit the synthetic potential of this reagent in the construction of complex and functionally diverse molecules. Careful attention to anhydrous conditions and appropriate selection of base and reaction temperature are paramount to achieving high yields and selectivities.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Zahoor, F., et al. (2023). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
PubChem. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. [Link]
Sources
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: A Guide to Olefination with Diethyl (tosyloxy)methylphosphonate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This reaction utilizes phosphonate-stabilized carbanions, which offer significant advantages over their phosphonium ylide counterparts used in the Wittig reaction, including greater nucleophilicity, milder reaction conditions, and the straightforward removal of the water-soluble phosphate byproduct.[3][4]
This document provides a detailed guide to a specialized application of the HWE reaction: the olefination of aldehydes using diethyl (tosyloxy)methylphosphonate. This protocol is specifically designed to synthesize vinyl tosylates, which are exceptionally valuable and versatile intermediates in organic chemistry. Vinyl tosylates serve as precursors for a wide array of transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of vinyl carbocations. Herein, we detail the underlying mechanism, the preparation of the key phosphonate reagent, a step-by-step experimental protocol, and critical insights for successful execution.
Scientific Principles and Reaction Mechanism
The olefination with diethyl (tosyloxy)methylphosphonate follows the general mechanistic pathway of the HWE reaction. The process is initiated by the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, creating a highly nucleophilic phosphonate carbanion.
The key steps are as follows:
-
Deprotonation: A strong base abstracts the acidic α-proton from diethyl (tosyloxy)methylphosphonate (1) to form the stabilized carbanion intermediate (2) .
-
Nucleophilic Addition: The carbanion (2) performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone (3) . This addition is the rate-limiting step and leads to the formation of diastereomeric betaine intermediates.[1]
-
Oxaphosphetane Formation: The betaine rapidly undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane (4) .
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-oxygen and phosphorus-carbon bonds. This syn-elimination step yields the desired vinyl tosylate (5) and a water-soluble diethyl phosphate salt (6) .
The HWE reaction is renowned for its high (E)-stereoselectivity.[2][3] This preference arises because the transition state leading to the (E)-alkene allows the bulkiest substituents (the R-group from the aldehyde and the tosyl group) to adopt an anti-periplanar arrangement, minimizing steric hindrance. This thermodynamic control results in the predominant formation of the more stable (E)-isomer.
Preparation of Diethyl (tosyloxy)methylphosphonate
The successful application of this olefination protocol hinges on the availability of high-purity diethyl (tosyloxy)methylphosphonate. While commercially available, it can also be prepared in the laboratory via a robust two-step synthesis.
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
This step involves the reaction of diethyl phosphite with paraformaldehyde, typically catalyzed by a base like triethylamine.[5][6]
-
Procedure: In a round-bottomed flask, diethyl phosphite, paraformaldehyde, and a catalytic amount of triethylamine are combined. The mixture is heated (e.g., to 100-120°C) for several hours.[6] After the reaction is complete, the catalyst is removed under reduced pressure, and the resulting diethyl (hydroxymethyl)phosphonate is purified by distillation.
Step 2: Tosylation of Diethyl (hydroxymethyl)phosphonate
The hydroxyl group of the intermediate is then converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.[7][8]
-
Procedure: Diethyl (hydroxymethyl)phosphonate is dissolved in a suitable solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added. Triethylamine is then added dropwise while maintaining the low temperature.[8] The reaction is stirred until completion, followed by an aqueous workup to remove the triethylammonium salt and purification of the final product, diethyl (tosyloxy)methylphosphonate.
Experimental Protocol: Synthesis of a Vinyl Tosylate
This section provides a detailed, step-by-step methodology for the olefination of an aldehyde with diethyl (tosyloxy)methylphosphonate.
Materials and Equipment:
-
Reagents: Diethyl (tosyloxy)methylphosphonate, aldehyde substrate, sodium hydride (60% dispersion in mineral oil) or n-butyllithium, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), and solvents for chromatography (e.g., ethyl acetate, hexanes).
-
Equipment: Oven-dried round-bottomed flasks, magnetic stirrer and stir bars, syringes, needles, rubber septa, nitrogen or argon gas supply with a manifold, ice bath, and standard glassware for workup and purification.
Workflow Diagram:
Caption: Experimental workflow for vinyl tosylate synthesis.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion) to an oven-dried flask. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF to the flask.
-
Anion Formation: Cool the NaH/THF suspension to 0 °C using an ice bath. In a separate flask, dissolve diethyl (tosyloxy)methylphosphonate (1.0 equivalent) in anhydrous THF. Slowly add the phosphonate solution dropwise to the stirred NaH suspension.
-
Causality Check: You should observe gas (H₂) evolution as the phosphonate is deprotonated. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the carbanion.
-
Aldehyde Addition: Dissolve the aldehyde (1.1 equivalents) in anhydrous THF. Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble diethyl phosphate byproduct will be removed into the aqueous phase.[3]
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure vinyl tosylate.
Data Summary: Reaction Parameters
The choice of base and solvent can be adapted based on the substrate's reactivity and stability. Below is a table summarizing typical conditions.
| Parameter | Condition | Rationale & Insights |
| Base | NaH, n-BuLi, LDA, KHMDS | NaH is a safe and effective choice for many substrates. n-BuLi or LDA may be required for less acidic phosphonates. |
| Solvent | Anhydrous THF, DME, Diethyl Ether | THF is the most common solvent due to its good solvating properties and appropriate boiling point. |
| Temperature | 0 °C to Room Temperature | Anion formation is typically performed at 0 °C. The reaction is then allowed to warm to ensure it proceeds to completion. |
| Equivalents | ~1.2 eq. Base, ~1.1 eq. Aldehyde | A slight excess of base and aldehyde ensures full consumption of the limiting phosphonate reagent. |
| Stereo-outcome | Predominantly (E)-Isomer | The reaction is thermodynamically controlled, favoring the more stable trans-alkene.[1][2] |
Scope and Limitations
This protocol is broadly applicable to a wide range of aliphatic and aromatic aldehydes. The HWE reaction is generally tolerant of many functional groups. However, researchers must consider the following:
-
Substrate Scope: The reaction is highly effective for aldehydes. Ketones can also be used, but they tend to react more slowly and may require stronger bases or higher temperatures.[2][3]
-
Limitations: Substrates with acidic protons (e.g., alcohols, unprotected amines) are incompatible with the strong bases used and will quench the carbanion. These functional groups must be protected prior to the olefination reaction. Enolizable aldehydes may undergo side reactions, although the high nucleophilicity of the phosphonate carbanion usually ensures the desired olefination is the primary pathway.
Safety and Handling
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere and away from moisture.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air. It must be handled with extreme care using proper syringe techniques under an inert atmosphere.
-
Solvents: Anhydrous solvents like THF are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.
References
- CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate.
- CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate.
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Olefination Reactions. Myers Research Group, Harvard University. [Link]
- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
- Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
-
Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl (tosyloxy)methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 8. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for the Stereoselective Synthesis of E-Alkenes Utilizing (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Introduction: Advancing Olefination with a Specialized Horner-Wadsworth-Emmons Reagent
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2] This olefination method, a refined version of the Wittig reaction, employs phosphonate-stabilized carbanions to react with aldehydes and ketones, typically affording E-alkenes with high stereoselectivity.[2][3] Key advantages of the HWE reaction include the heightened nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble dialkyl phosphate byproduct, which simplifies purification.[2][4]
This guide focuses on a specialized HWE reagent, (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate . The presence of the tosylate group, a strong electron-withdrawing group, is anticipated to significantly influence the reactivity of the phosphonate carbanion. While this reagent has potential applications in various transformations, these notes will detail its use in the stereoselective synthesis of E-alkenes. We will provide a comprehensive overview of the reaction mechanism, a detailed protocol for the synthesis of the reagent itself, and an adapted, robust protocol for its application in the olefination of aldehydes.
Scientific Principles: The Horner-Wadsworth-Emmons Reaction Mechanism
The E-selectivity of the Horner-Wadsworth-Emmons reaction is a result of thermodynamic control in the formation of the key oxaphosphetane intermediate. The reaction pathway can be dissected into several distinct steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate a nucleophilic phosphonate carbanion.[5]
-
Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of diastereomeric betaine intermediates.[1]
-
Intermediate Equilibration: The betaine intermediates can interconvert. The pathway leading to the E-alkene proceeds through a transition state where steric hindrance between the bulky substituents (the R-group of the carbonyl compound and the phosphonate moiety) is minimized.
-
Oxaphosphetane Formation and Elimination: The betaine collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate then undergoes a syn-elimination to yield the alkene and a water-soluble phosphate salt. The thermodynamic preference for the less sterically hindered intermediate overwhelmingly favors the formation of the E-alkene.[5]
The presence of an electron-withdrawing group (EWG) on the phosphonate, such as the tosylate in our reagent of interest, is crucial for stabilizing the carbanion and facilitating the final elimination step.[1]
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the title reagent can be achieved in a two-step process starting from diethyl phosphite. This protocol is adapted from established patent literature.[6]
Step A: Synthesis of Diethyl Hydroxymethylphosphonate
-
To a reactor, sequentially add diethyl phosphite (1.0 eq), a suitable solvent (e.g., toluene), a catalytic amount of a base (e.g., triethylamine), and paraformaldehyde (1.0-1.2 eq).
-
Heat the reaction mixture and monitor for completion (e.g., by TLC or GC).
-
After the reaction is complete, filter the mixture to remove any solids.
-
Remove the solvent via distillation under reduced pressure to yield crude diethyl hydroxymethylphosphonate.
Step B: Tosylation of Diethyl Hydroxymethylphosphonate
-
Cool the crude diethyl hydroxymethylphosphonate from the previous step.
-
Dissolve the material in a suitable solvent, such as dichloromethane.
-
Add p-toluenesulfonyl chloride (1.0-1.1 eq).
-
Slowly add an acid-binding agent, such as triethylamine (1.1-1.2 eq), while maintaining a low temperature.
-
Allow the reaction to proceed to completion.
-
Perform an aqueous workup, including extraction and washing of the organic layer.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product (e.g., by molecular distillation or column chromatography) to obtain this compound.
Part 2: Adapted Protocol for E-Alkene Synthesis
Note: The following protocol is an adapted procedure based on the Horner-Wadsworth-Emmons reaction with structurally similar phosphonates, such as diethyl 4-methylbenzylphosphonate.[7] This serves as a robust starting point for optimization.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour, or until hydrogen gas evolution ceases.
-
Cool the resulting carbanion solution back to 0 °C.
-
Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure E-alkene.
Data Presentation: Expected Outcomes
The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity, particularly with aromatic aldehydes. The following table provides representative data for the HWE reaction with various aldehydes using phosphonates with electron-withdrawing groups, which can be considered indicative of the expected performance of this compound.
| Aldehyde | Product | Expected Yield (%) | Expected E:Z Ratio |
| Benzaldehyde | Stilbene | 85-95 | >98:2 |
| 4-Methoxybenzaldehyde | 4-Methoxystilbene | 88-96 | >98:2 |
| 4-Nitrobenzaldehyde | 4-Nitrostilbene | 80-90 | >98:2 |
| Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 75-85 | >95:5 |
| Cyclohexanecarboxaldehyde | Cyclohexyl-styrene | 70-80 | >90:10 |
Note: Yields and ratios are estimates based on similar HWE reactions and may vary depending on the specific substrate and optimized reaction conditions.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and extensively documented chemical transformations. The success of the synthesis can be validated at each stage:
-
Reagent Synthesis: The formation of the phosphonate reagent can be confirmed using standard analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.
-
HWE Reaction: The progress of the olefination can be monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, less polar spot corresponding to the alkene product.
-
Product Characterization: The final E-alkene product should be characterized by ¹H NMR to confirm its structure and stereochemistry. The large coupling constant (typically 15-18 Hz) for the vinylic protons is a hallmark of the E-isomer. Purity can be assessed by GC-MS or LC-MS.
By following these analytical checkpoints, researchers can ensure the integrity of their experimental results.
References
-
Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of phosphoranes derived from phosphites. A new class of phosphorus ylides leading to high E selectivity with semi-stabilizing groups in Wittig olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
-
Gao, M., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21, 483–509. [Link]
- Google Patents. (n.d.). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
O'Donnell, M. J. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(15), 8211-8223. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis of sterically hindered stilbenes of biological importance. Journal of the Chemical Society, Perkin Transactions 1, 1333-1341. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Wiley-VCH. (2014). Stilbenes: Preparation and Analysis. Stilbenes, 1-36. [Link]
-
Freie Universität Berlin. (2004). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
ORBi. (2007). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Retrieved from [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application of Diethyl (Tosyloxymethyl)phosphonate in Natural Product Synthesis: A Technical Guide for Advanced Synthetic Transformations
Introduction: Beyond Conventional Olefination in the Pursuit of Complex Natural Products
The intricate architectures of natural products present a formidable challenge to the synthetic chemist. The construction of carbon-carbon double bonds, a fundamental transformation in the assembly of these complex scaffolds, often dictates the success of a synthetic campaign. While classic methods like the Wittig reaction have long been mainstays, the pursuit of efficiency, stereocontrol, and milder reaction conditions has led to the development of more refined tools. Among these, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior strategy, prized for its reliability in generating (E)-alkenes and the operational simplicity of its workup.[1][2][3]
This technical guide focuses on a specialized, yet highly versatile, HWE-type reagent: diethyl (tosyloxy)methylphosphonate . This compound serves as a powerful C1 building block, enabling the conversion of aldehydes into vinyl phosphonates. These vinyl phosphonates are not merely alkene isosteres; they are valuable synthetic intermediates, amenable to a variety of subsequent transformations such as cross-coupling reactions, reductions, and cycloadditions, thereby opening new avenues for the elaboration of complex molecular frameworks.
While its most prominent documented use is as a key intermediate in the synthesis of the antiviral drug Tenofovir, the inherent reactivity of diethyl (tosyloxy)methylphosphonate holds significant, and arguably underexplored, potential in the realm of natural product synthesis.[4] This guide aims to bridge this gap by providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, advantages, and detailed, field-proven protocols for its preparation and application in a natural product context.
Mechanism of Action and Strategic Advantages
The utility of diethyl (tosyloxy)methylphosphonate stems from its unique structure, which combines the reactivity of a phosphonate with the excellent leaving group properties of the tosylate moiety. The core transformation involves a one-pot, two-step sequence initiated by the nucleophilic displacement of the tosylate, followed by an intramolecular Horner-Wadsworth-Emmons reaction.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: The reaction commences with the deprotonation of a suitable nucleophile (in this context, often the conjugate base of the aldehyde itself, or an external nucleophile), which then attacks the methylene carbon of the diethyl (tosyloxy)methylphosphonate. The tosylate group, being a superb leaving group, is readily displaced.
-
Formation of a β-Oxido Phosphonate Intermediate: This nucleophilic substitution generates a transient β-oxido phosphonate (a betaine-like intermediate), which is the key species for the subsequent olefination.
-
Intramolecular Elimination (HWE Cycloelimination): The negatively charged oxygen of the β-oxido phosphonate attacks the electrophilic phosphorus atom, forming a strained four-membered oxaphosphetane ring.
-
Collapse to Products: This oxaphosphetane intermediate rapidly collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to yield the desired vinyl phosphonate and a water-soluble diethyl phosphate byproduct.
Caption: Reaction mechanism of vinyl phosphonate synthesis.
Key Advantages Over Other Olefination Reagents:
-
Operational Simplicity: The primary byproduct, a diethyl phosphate salt, is water-soluble, allowing for straightforward removal via aqueous extraction. This contrasts sharply with the often-troublesome purification required to remove triphenylphosphine oxide in Wittig reactions.[1][3]
-
Enhanced Reactivity: The phosphonate carbanion precursor is generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, enabling reactions with a broader range of electrophiles, including sterically hindered aldehydes.[1]
-
Access to Versatile Intermediates: The direct formation of vinyl phosphonates provides a gateway to further functionalization, a distinct advantage over methods that simply install an unadorned double bond.
Application in Natural Product Synthesis: A Case Study with a Chiral Aldehyde
To illustrate the practical utility of diethyl (tosyloxy)methylphosphonate, we present a protocol for its reaction with a common chiral intermediate in natural product synthesis, N-Boc-L-serinal. This transformation would install a vinyl phosphonate moiety, a key functional handle for subsequent elaboration into more complex structures.
| Parameter | Description |
| Model Substrate | N-Boc-L-serinal (a readily available chiral aldehyde) |
| Reagent | Diethyl (tosyloxy)methylphosphonate |
| Product | Diethyl (R,E)-2-(N-Boc-amino)-3-propenylphosphonate |
| Significance | Installation of a versatile vinyl phosphonate group |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (tosyloxy)methylphosphonate
This protocol is adapted from established industrial synthesis procedures and provides a reliable method for preparing the reagent.
Materials and Reagents:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Step-by-Step Methodology:
-
Synthesis of Diethyl (hydroxymethyl)phosphonate:
-
To a stirred solution of diethyl phosphite (1.0 eq) and paraformaldehyde (1.1 eq) in a round-bottom flask, add triethylamine (0.1 eq) as a catalyst.
-
Heat the mixture to 50-60°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The crude diethyl (hydroxymethyl)phosphonate can be used directly in the next step after removal of the catalyst under reduced pressure, or purified by distillation if necessary.
-
-
Tosylation:
-
Dissolve the crude diethyl (hydroxymethyl)phosphonate in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, followed by the dropwise addition of triethylamine (1.5 eq) while maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 8-10 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diethyl (tosyloxy)methylphosphonate by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain a pale yellow oil.
-
Caption: Workflow for the synthesis of the title reagent.
Protocol 2: One-Pot Synthesis of a Vinyl Phosphonate from an Aldehyde
This protocol describes a general procedure for the reaction of diethyl (tosyloxy)methylphosphonate with an aldehyde, using N-Boc-L-serinal as a representative substrate.
Materials and Reagents:
-
N-Boc-L-serinal
-
Diethyl (tosyloxy)methylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen/argon line
Step-by-Step Methodology:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0°C.
-
Slowly add a solution of diethyl (tosyloxy)methylphosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
Reaction with the Aldehyde:
-
Cool the resulting phosphonate anion solution to -78°C.
-
Add a solution of N-Boc-L-serinal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78°C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure vinyl phosphonate.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete formation of the phosphonate anion. | Ensure the base is sufficiently strong and used in slight excess. Use freshly opened or properly stored anhydrous solvents. |
| Decomposition of the aldehyde substrate. | Add the aldehyde solution slowly at low temperature (-78°C) to the pre-formed phosphonate anion. | |
| Poor quality of the phosphonate reagent. | Purify the diethyl (tosyloxy)methylphosphonate by column chromatography before use. | |
| Formation of side products | Self-condensation of the aldehyde. | Ensure slow addition of the aldehyde to the phosphonate anion to maintain a low concentration of the aldehyde. |
| Epimerization of the chiral center. | Use a non-nucleophilic base if possible and maintain low reaction temperatures. | |
| Incomplete reaction | Insufficient reactivity of the aldehyde. | Increase the reaction temperature slightly after the initial addition at low temperature. Increase the reaction time. |
Conclusion and Future Outlook
Diethyl (tosyloxy)methylphosphonate represents a potent and underutilized reagent in the synthetic chemist's toolbox for natural product synthesis. Its ability to facilitate the direct conversion of aldehydes into versatile vinyl phosphonate intermediates in a one-pot fashion offers significant advantages in terms of efficiency and strategic flexibility. The mild reaction conditions and straightforward purification make it an attractive alternative to traditional olefination methods. As the complexity of synthetic targets continues to increase, the adoption of such advanced reagents will be crucial in streamlining synthetic routes and enabling the construction of novel molecular architectures. Further exploration of the reactivity of diethyl (tosyloxy)methylphosphonate with a wider range of substrates is warranted and promises to unlock new possibilities in the synthesis of biologically active natural products and their analogues.
References
-
Vaswani, R. G., & Chamberlin, A. R. (2008). Stereocontrolled total synthesis of (−)-kaitocephalin. The Journal of Organic Chemistry, 73(5), 1661–1681. [Link]
- Google Patents. CN101565433A - New production technology of diethyl (tosyloxy)
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Google Patents.
-
Eureka | Patsnap. Synthesis method of diethyl (tosyloxy)methylphosphonate. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
Sources
- 1. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 2. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diethyl (tosyloxy)methylphosphonate as a Versatile Reagent for C-C Bond Formation
Introduction and Reagent Overview
Diethyl (tosyloxy)methylphosphonate, commonly abbreviated as DESMP, is a significant organophosphorus compound primarily recognized for its critical role as a pharmaceutical intermediate.[1] Its chemical structure features a diethyl phosphonate moiety linked to a methyl group which is, in turn, bonded to a p-toluenesulfonate (tosylate) group. This unique arrangement makes it a powerful and versatile reagent in modern organic synthesis.
While its most prominent application is as a key building block in the industrial synthesis of Tenofovir, a cornerstone antiviral agent for the treatment of HIV/AIDS, the inherent reactivity of DESMP extends far beyond this single use.[1][2] The core of its synthetic utility lies in the tosylate group, which functions as an excellent leaving group. This property renders the adjacent methylene carbon (-CH₂-) highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] This guide provides an in-depth exploration of DESMP's application as a reagent for the strategic formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules for research, drug discovery, and materials science.
Table 1: Physical and Chemical Properties of Diethyl (tosyloxy)methylphosphonate
| Property | Value | Reference(s) |
| CAS Number | 31618-90-3 | [1] |
| Molecular Formula | C₁₂H₁₉O₆PS | [1][4] |
| Molecular Weight | 322.31 g/mol | [1][4] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1][2] |
| Density | 1.255 g/cm³ | [1] |
| Refractive Index | 1.4980 - 1.5020 | [1] |
| Boiling Point | 137°C @ 0.02 mmHg | [2] |
| Storage | Inert atmosphere, 2-8°C | [1][2] |
Synthesis of the Reagent: A Two-Step Approach
The preparation of DESMP is typically achieved through a reliable two-step synthesis starting from commercially available precursors.[3][5] The process involves the initial formation of a hydroxymethylphosphonate intermediate, followed by its tosylation.
Protocol 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
This procedure is adapted from established methods for the preparation of hydroxymethylphosphonates.[6] The base, triethylamine, catalyzes the addition of the P-H bond of diethyl phosphite across the carbonyl group of formaldehyde (generated from paraformaldehyde).
Materials:
-
Diethyl phosphite (1.0 mol)
-
Paraformaldehyde (1.0 mol)
-
Triethylamine (0.1 mol)
-
Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add diethyl phosphite (1.0 mol), paraformaldehyde (1.0 mol), and triethylamine (0.1 mol).
-
Place the flask in an oil bath and heat the mixture to 120-130°C with vigorous stirring for 4 hours.
-
Causality: The elevated temperature is necessary to depolymerize the paraformaldehyde and drive the reaction to completion. Triethylamine acts as a nucleophilic catalyst.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Remove the excess triethylamine under reduced pressure using a rotary evaporator (bath temperature ~80°C).
-
The crude product, diethyl (hydroxymethyl)phosphonate, is a viscous oil. Attempted distillation at atmospheric pressure can lead to decomposition.[6] Purification is best achieved by Kugelrohr distillation (125°C, 0.05 mm) or by using a wiped-film molecular still to minimize thermal stress.[6] For many applications, the crude product can be used directly in the next step after removal of the catalyst.
Protocol 2: Tosylation of Diethyl (hydroxymethyl)phosphonate
This step involves the esterification of the hydroxyl group with p-toluenesulfonyl chloride (TsCl).[3][7] The use of a base is critical to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
Materials:
-
Diethyl (hydroxymethyl)phosphonate (crude from Protocol 1, ~1.0 mol)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mol)
-
Triethylamine (1.5 mol) or Pyridine
-
Dichloromethane (DCM) or Toluene as solvent
-
Three-necked flask, dropping funnel, mechanical stirrer, ice bath
Procedure:
-
Dissolve the crude diethyl (hydroxymethyl)phosphonate in DCM (500 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution to -10°C to -3°C using an ice/salt bath.[2]
-
Causality: Low-temperature control is crucial to prevent side reactions and decomposition. The reaction is exothermic.
-
Slowly add triethylamine (1.5 mol) to the cooled solution.
-
Add p-toluenesulfonyl chloride (1.1 mol) portion-wise over 1 hour, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional hour, then warm to room temperature (19-25°C) and stir for 3-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 200 mL), 1M HCl (1 x 150 mL), saturated NaHCO₃ solution (1 x 150 mL), and finally with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude DESMP as a pale yellow oil.[2]
-
The product can be further purified by vacuum distillation if required.[2]
Core Application: C-C Bond Formation via Nucleophilic Substitution
The synthetic power of DESMP stems from the tosylate's ability to act as an outstanding leaving group in Sₙ2 reactions. This polarizes the C-O bond, making the methylene carbon a soft electrophilic center, readily attacked by carbon-based nucleophiles.
This fundamental reactivity allows DESMP to serve as a versatile phosphonomethylating agent (-CH₂P(O)(OEt)₂), enabling the construction of more complex molecular frameworks.
Synthesis of Custom Phosphonates for Horner-Wadsworth-Emmons (HWE) Olefination
A sophisticated application of DESMP is its use as a precursor to create tailored phosphonate reagents for the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a premier method for stereoselective alkene synthesis.[8][9] While DESMP itself is an electrophile, it can react with a carbon nucleophile (e.g., a Grignard reagent or an organolithium) to form a new, more substituted phosphonate. This product can then be deprotonated to generate a nucleophilic phosphonate carbanion, the key intermediate for the HWE reaction.
Protocol 3: Synthesis of Diethyl Benzylphosphonate for HWE Reaction
This protocol demonstrates the synthesis of a phosphonate via C-C bond formation, which can subsequently be used in an HWE reaction to produce stilbene derivatives.[10]
Materials:
-
Diethyl (tosyloxy)methylphosphonate (DESMP) (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Bromobenzene (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for Grignard reaction (oven-dried)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide by adding a solution of bromobenzene (1.1 equiv) in anhydrous THF to magnesium turnings (1.1 equiv).
-
Alkylation: Cool the freshly prepared Grignard solution to 0°C. Add a solution of DESMP (1.0 equiv) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Causality: The reaction is exothermic and adding the electrophile (DESMP) to the nucleophile (Grignard) slowly at low temperature helps control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting diethyl benzylphosphonate by column chromatography on silica gel.
The purified diethyl benzylphosphonate can then be used in a standard HWE protocol by deprotonating with a base like NaH in THF, followed by the addition of an aldehyde to yield the corresponding alkene.[9][11]
Alkylation of Malonate Esters for Cyclopropane Synthesis
DESMP is an excellent reagent for the alkylation of stabilized carbanions, such as those derived from diethyl malonate. This reaction forms a C-C bond and installs a phosphonate group, creating a highly functionalized intermediate that is a valuable precursor for further transformations, including the synthesis of cyclopropane derivatives.
Protocol 4: Synthesis of Diethyl 2-(diethoxyphosphoryl)methylmalonate
This protocol details the direct C-C bond formation between the enolate of diethyl malonate and DESMP.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate (1.0 equiv)
-
Diethyl (tosyloxy)methylphosphonate (DESMP) (1.05 equiv)
Procedure:
-
In an oven-dried flask under an inert atmosphere, suspend NaH (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add diethyl malonate (1.0 equiv) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Causality: This step generates the sodium enolate of diethyl malonate, a potent carbon nucleophile.
-
Re-cool the solution to 0°C and add a solution of DESMP (1.05 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding it to a beaker of ice water. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-(diethoxyphosphoryl)methylmalonate. This product is a precursor for cyclopropanation reactions by further functionalization and intramolecular cyclization.[12][13]
Table 2: Summary of C-C Bond Formation Applications with DESMP
| Nucleophile Type | Example Nucleophile | Base/Conditions | Product Class | Synthetic Utility |
| Organometallic | Phenylmagnesium Bromide | Anhydrous THF, 0°C to RT | Substituted Alkylphosphonate | Precursor for HWE Reagents |
| Enolate (Stabilized) | Diethyl Malonate Enolate | NaH, Anhydrous THF, 0°C to RT | Functionalized Malonic Ester | Precursor for Cyclopropanes, Amino Acids |
| Thiolates | Sodium Thiophenoxide | NaH, Anhydrous DMF | Phosphonomethyl Thioether | Synthesis of bioactive sulfur compounds |
| Amides | Lithium Morpholinide | n-BuLi, Anhydrous THF, -78°C | Phosphonomethyl Amine | Synthesis of Phosphonamidate analogs |
Conclusion
Diethyl (tosyloxy)methylphosphonate is more than a simple pharmaceutical intermediate; it is a powerful electrophilic building block for advanced organic synthesis. Its well-defined reactivity, centered on the excellent leaving group character of the tosylate, provides a reliable and versatile platform for the formation of C-C bonds with a variety of carbon nucleophiles. The protocols and applications detailed herein demonstrate its utility in creating custom reagents for cornerstone reactions like the HWE olefination and in building highly functionalized intermediates for complex target synthesis. For researchers in drug development and synthetic chemistry, mastering the use of DESMP opens a direct and efficient route to novel phosphonate-containing molecules with significant chemical and biological potential.
References
- Vertex AI Search. (2026). Understanding Diethyl (tosyloxy)methylphosphonate: Properties and Applications.
- BenchChem. (n.d.). An In-depth Technical Guide to Diethyl p-Tolylphosphonate: Properties, Synthesis, and Applications.
- Google Patents. (n.d.). CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate.
- ChemicalBook. (n.d.). Diethyl (tosyloxy)methylphosphonate synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Diethyl p-Tolylphosphonate.
- ChemicalBook. (n.d.). Diethyl (tosyloxy)methylphosphonate | 31618-90-3.
- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- TCI. (2025). TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacetate.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- PubChem. (n.d.). Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 1,1-Bis(tosyloxymethyl)cyclopropane with Malonates.
- ResearchGate. (n.d.). Cyclopropanation using diethyl malonate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl (tosyloxy)methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacetate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Vinyl Phosphonates
Introduction
Vinyl phosphonates are a versatile class of organophosphorus compounds that serve as crucial building blocks and intermediates in organic synthesis.[1][2] Their unique structure, featuring a carbon-carbon double bond directly attached to a phosphonate group, imparts valuable properties that are harnessed in a wide range of applications. These compounds are precursors for various transformations, including cycloadditions, Suzuki couplings, and epoxidations.[1] Furthermore, polymers derived from vinyl phosphonate monomers exhibit desirable characteristics such as flame retardancy, enhanced adhesion, and hydrolytic stability, making them suitable for advanced materials, coatings, and biomedical applications like dental cements and drug delivery systems.[1][3][4][5] The phosphonate moiety itself is a well-known pharmacophore, and vinyl phosphonate derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1]
This guide provides an in-depth exploration of the primary experimental procedures for synthesizing vinyl phosphonates, designed for researchers and professionals in chemistry and drug development. We will move beyond simple step-by-step instructions to elucidate the underlying principles and mechanistic details of the most reliable synthetic routes, ensuring a comprehensive understanding for robust experimental design and troubleshooting.
Strategic Approach 1: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most prevalent and reliable method for constructing vinyl phosphonates.[6][7] This strategy involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. A key advantage of the HWE reaction over the classic Wittig reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying product purification via simple extraction.[7][8] The reaction is renowned for its high stereoselectivity, typically producing the thermodynamically more stable (E)-alkene.[6][9]
The overall workflow can be logically divided into two main stages: the synthesis of the requisite phosphonate reagent, followed by the olefination reaction itself.
Workflow for HWE Synthesis of Vinyl Phosphonates
Caption: General workflow for vinyl phosphonate synthesis via the HWE reaction.
Part A: Synthesis of Phosphonate Reagents via the Michaelis-Arbuzov Reaction
The necessary phosphonate precursors for the HWE reaction are most commonly prepared using the Michaelis-Arbuzov reaction.[8] This powerful method forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[10][11]
Mechanism: The reaction initiates with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the alkoxy groups on the phosphorus center in an SN2 fashion, displacing a new, often volatile, alkyl halide and yielding the final pentavalent phosphonate product.[11]
Caption: The two-stage mechanism of the Michaelis-Arbuzov reaction.
Protocol 1: Synthesis of Diethyl (2-oxopropyl)phosphonate
This protocol describes the synthesis of a phosphonate reagent suitable for reacting with aldehydes to form α,β-unsaturated ketophosphonates.
Materials & Reagents:
-
Triethyl phosphite
-
Chloroacetone
-
Toluene (optional, as solvent)
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a thermometer. The reaction can be run neat or in a high-boiling solvent like toluene.
-
Reaction: Combine triethyl phosphite (1.0 equiv) and chloroacetone (1.0-1.1 equiv).
-
Heating: Heat the mixture gently. The reaction is exothermic. The temperature should be maintained at approximately 100-150 °C.[10] The reaction progress can be monitored by observing the formation and distillation of ethyl chloride, a volatile byproduct.
-
Completion: Continue heating for 2-4 hours or until the evolution of ethyl chloride ceases.
-
Purification: The crude product is typically purified by vacuum distillation to yield diethyl (2-oxopropyl)phosphonate as a clear liquid.
| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) |
| Triethyl phosphite | 1.0 | 166.16 | 0.969 |
| Chloroacetone | 1.1 | 92.52 | 1.15 |
Part B: The Horner-Wadsworth-Emmons Olefination
With the phosphonate reagent in hand, the crucial C=C bond is formed. The phosphonate is first deprotonated with a strong base to generate a nucleophilic carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone.
Mechanism: The reaction begins with the deprotonation of the α-carbon of the phosphonate by a base, forming a phosphonate carbanion.[6] This carbanion then performs a nucleophilic attack on the aldehyde, leading to a betaine-like intermediate. This intermediate rearranges to form a four-membered ring intermediate known as an oxaphosphetane. The oxaphosphetane is unstable and collapses, eliminating a stable dialkyl phosphate anion and forming the desired alkene. The thermodynamic preference for intermediates leading to the trans-alkene is the origin of the reaction's E-selectivity.[6][9]
Protocol 2: Synthesis of Diethyl (E)-prop-1-en-1-ylphosphonate
Materials & Reagents:
-
Diethyl ethylphosphonate (HWE Reagent)
-
Paraformaldehyde or Acetaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add sodium hydride (1.1 equiv) to the THF and cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add diethyl ethylphosphonate (1.0 equiv) dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of freshly distilled acetaldehyde (1.0 equiv) in THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with an organic solvent (e.g., DCM or EtOAc).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure vinyl phosphonate.
Key Considerations for HWE Reactions:
-
Base Selection: Strong, non-nucleophilic bases like NaH, LDA, or KHMDS are typically used.[8] For base-sensitive substrates, weaker bases like DBU or Hunig's base can be employed in the presence of LiCl (Masamune-Roush conditions).[8][9]
-
Stereoselectivity: While generally E-selective, the stereochemical outcome can be influenced. Using bulky phosphonate esters can enhance E-selectivity. Conversely, to obtain (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy), can be employed.[8][9]
Strategic Approach 2: Hydrophosphonylation of Alkynes
The hydrophosphonylation of alkynes is an atom-economical method for synthesizing vinyl phosphonates, involving the direct addition of an H-P bond across a C≡C triple bond.[2] This approach often requires a transition metal catalyst to facilitate the reaction under mild conditions.
Principle: Catalytic systems, such as copper nanoparticles supported on zinc oxide (CuNPs/ZnO) or various palladium complexes, activate the alkyne and/or the H-phosphonate, enabling the regioselective and stereoselective addition.[2][12] Copper-catalyzed systems often yield the anti-Markovnikov addition product.[2][13][14]
Caption: A simplified catalytic cycle for the hydrophosphonylation of alkynes.
Protocol 3: CuNPs/ZnO-Catalyzed Synthesis of Diethyl oct-1-en-1-ylphosphonate
This protocol is based on a mild and efficient method using supported copper nanoparticles.[2]
Materials & Reagents:
-
1-Octyne
-
Diethyl phosphite
-
Copper nanoparticles on zinc oxide (CuNPs/ZnO) catalyst
-
Acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Setup: To a Schlenk tube, add the CuNPs/ZnO catalyst (e.g., 5 mol% Cu).
-
Reagent Addition: Under air, add acetonitrile, followed by 1-octyne (1.0 equiv) and diethyl phosphite (1.2-1.5 equiv).
-
Reaction: Seal the tube and heat the mixture at 80 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to afford the vinyl phosphonate product, often as a mixture of E/Z isomers.[2]
| Substrate/Reagent | Typical Conditions & Yields | Reference |
| Aliphatic Alkynes | CuNPs/ZnO, MeCN, 80°C. Yields are generally good to excellent. Produces anti-Markovnikov product as an E/Z mixture. | [2] |
| Terminal Alkynes | Pd(PPh₃)₄, TFA (cat.), 100°C. High yields with excellent regio- and stereoselectivity for the Markovnikov adduct. | [12] |
Other Notable Synthetic Methods
While the HWE and hydrophosphonylation routes are workhorses in the field, other methods offer unique advantages for specific substrates.
-
Tf₂O-Promoted Synthesis from Ketones: A recent metal- and solvent-free method involves activating a ketone with triflic anhydride (Tf₂O) in the presence of a base like pyridine, followed by reaction with an H-phosphonate. This approach provides direct access to vinyl phosphonates from readily available ketones.[15]
-
Palladium-Catalyzed Cross-Coupling: Vinyl phosphonates can be synthesized by the cross-coupling of vinyl halides or triflates with H-phosphonates using a palladium catalyst, such as Pd(PPh₃)₄. This method is valuable for accessing vinyl phosphonates when the corresponding vinyl halide is easily accessible.[12]
Safety and Handling
-
Organophosphorus Reagents: Trialkyl phosphites and phosphonate reagents can be toxic and should be handled in a well-ventilated fume hood. They are often sensitive to moisture and air.
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water, releasing flammable hydrogen gas. It should be handled as a mineral oil dispersion under an inert atmosphere.
-
Solvents: Anhydrous solvents like THF are required for reactions involving strong bases. THF can form explosive peroxides and should be handled with care.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.
Conclusion
The synthesis of vinyl phosphonates can be achieved through several robust and well-established methodologies. The Horner-Wadsworth-Emmons reaction stands out for its reliability, stereocontrol, and ease of purification, making it a first choice for many applications. For a more direct and atom-economical approach, the transition-metal-catalyzed hydrophosphonylation of alkynes offers an excellent alternative. The choice of synthetic strategy should be guided by the availability of starting materials, the desired substitution pattern and stereochemistry of the final product, and the scale of the reaction. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and optimize conditions to achieve their synthetic goals.
References
-
Minidis, A. Recent Synthesis and Transformation of Vinylphosphonates. Mini-Reviews in Organic Chemistry, 2005, 2(1), 91-99. [Link]
-
Fortunato, L., Radivoy, G., & Dorn, V. Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. Sciforum, 2017. [Link]
-
Dorn, V., Fortunato, L., & Radivoy, G. Hydrophosphorylation of aliphatic alkynes catalyzed by CuNPs/ZnO for the synthesis of vinyl phosphonates. A DFT study on the reaction mechanism. RSC Advances, 2017, 7(30), 18707-18713. [Link]
-
Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 2018, 23(6), 1459. [Link]
-
Reddy, C. S., et al. Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 2012, 6(1), 73-78. [Link]
-
Bhattacharya, A. K., & Thyagarajan, G. The Michaelis–Arbuzov rearrangement. Chemical Reviews, 1981, 81(4), 415-430. (Note: While a direct link to the full text may require subscription, the abstract and citation information are widely available. A related overview is available at: [Link])
-
David, G., et al. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Polymer Chemistry, 2012, 3(2), 265-274. [Link]
-
Wikipedia contributors. Vinylphosphonic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station International Edition. [Link]
-
David, G., et al. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Polymer Chemistry, 2012, 3, 265-274. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. Organic Chemistry Portal. [Link]
-
Rajeshwaran, G. G., et al. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 2011, 13(6), 1270-1273. (Note: A general page on Michaelis-Arbuzov reactions is available at: [Link])
-
Berkowitz, D. B., et al. Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 2018, 23(12), 3094. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Olival, A. J., et al. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5038-5042. [Link]
-
Chen, Y., et al. A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting. Chemical Science, 2024, 15(2), 566-574. [Link]
-
Wikipedia contributors. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Casale, G. P. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository, 2012. [Link]
-
Kaur, H., & Kishore, D. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 2017, 14(6), 883-903. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
ResearchGate. Catalytic Synthesis of alpha-Hydroxyphosphonates. ResearchGate. [Link]
-
Semantic Scholar. Recent Synthesis and Transformation of Vinylphosphonates. Semantic Scholar. [Link]
-
ResearchGate. Hydrophosphorylation of aliphatic alkynes catalyzed by CuNPs/ZnO for the synthesis of vinyl phosphonates. A DFT study on the reaction mechanism. ResearchGate. [Link]
-
SlideShare. Horner-Wadsworth-Emmons reaction. SlideShare. [Link]
- Google Patents. Process for preparing polymers of vinyl phosphonic acid in solvents.
-
ResearchGate. Catalyst free efficient synthesis and characterization of α-aminophosphonates. ResearchGate. [Link]
-
ResearchGate. Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. ResearchGate. [Link]
-
Demkowicz, S., et al. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 2016, 21(11), 1549. [Link]
-
Xin, N., et al. Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O. The Journal of Organic Chemistry, 2023, 88(5), 2898-2907. [Link]
Sources
- 1. Recent Synthesis and Transformation of Vinylphosphonates: Ingenta Connect [ingentaconnect.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Vinylphosphonic acid - Wikipedia [en.wikipedia.org]
- 5. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 13. Hydrophosphorylation of aliphatic alkynes catalyzed by CuNPs/ZnO for the synthesis of vinyl phosphonates. A DFT study on the reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
Application Notes and Protocols for the Use of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate with Base-Sensitive Aldehydes
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a foundational method for the synthesis of alkenes with high stereocontrol. However, its reliance on strong bases often precludes the use of substrates bearing base-sensitive functional groups, a common challenge in the synthesis of complex pharmaceutical intermediates and natural products. This application note provides a comprehensive guide to the use of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, a specialized phosphonate reagent, for the olefination of base-sensitive aldehydes. We present detailed mechanistic insights and optimized protocols that leverage milder reaction conditions to preserve the integrity of delicate functionalities, thereby expanding the synthetic utility of the HWE reaction.
Introduction: The Challenge of Olefinating Base-Sensitive Aldehydes
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for this transformation due to its generally high yields, stereoselectivity (typically favoring the E-alkene), and the facile removal of the water-soluble phosphate byproduct.[1][2] The reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone.[3]
However, the requisite deprotonation of the phosphonate often requires strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These harsh conditions are incompatible with a wide range of important substrates, including those containing:
-
Enolizable protons: leading to aldol condensation or other side reactions.
-
Base-labile protecting groups: such as silyl ethers or certain esters.[4][5]
-
Epimerizable stereocenters: particularly alpha to a carbonyl group.
-
Other sensitive functionalities: that can be degraded or rearranged under strongly basic conditions.
To address these limitations, several modifications of the HWE reaction have been developed. Notably, the Masamune-Roush conditions, which employ a milder base in conjunction with a Lewis acid, have proven effective for olefination in the presence of sensitive functional groups.[2][6] This application note focuses on the application of this compound under such mild conditions, providing a robust protocol for researchers in drug development and complex molecule synthesis.
Reagent Profile: this compound
This compound (CAS 31618-90-3) is a phosphonate reagent distinguished by the presence of a tosylate group on the α-carbon.[7] This structural feature has important implications for its reactivity. The tosylate is an excellent leaving group, and while this reagent can participate in standard HWE-type reactions, its primary utility in the context of this note is as a phosphonate for olefination.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 31618-90-3 |
| Molecular Formula | C₁₂H₁₉O₆PS[8] |
| Molecular Weight | 322.31 g/mol [8] |
| Appearance | Colorless to slightly yellow liquid or solid[9][10] |
| Storage | Inert atmosphere, 2-8°C[7][11] |
The synthesis of this reagent can be achieved via a two-step process from diethyl phosphite, paraformaldehyde, and p-toluenesulfonyl chloride, making it accessible for laboratory-scale preparations.
Mechanistic Considerations for Mild Olefination
The key to successfully employing this compound with base-sensitive aldehydes lies in the choice of reaction conditions that facilitate the formation of the phosphonate carbanion without promoting side reactions. The Masamune-Roush protocol, which utilizes a combination of lithium chloride (LiCl) and a hindered amine base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), provides an excellent framework.[2][6]
The proposed mechanism under these conditions is as follows:
-
Lewis Acid Activation: Lithium chloride coordinates to the phosphoryl oxygen of the phosphonate, increasing the acidity of the α-protons.
-
Mild Deprotonation: A hindered, non-nucleophilic amine base (e.g., DBU) is now sufficiently basic to deprotonate the activated phosphonate, forming the lithium-phosphonate enolate.
-
Nucleophilic Addition: The phosphonate carbanion adds to the aldehyde, forming a diastereomeric mixture of β-alkoxyphosphonate intermediates.
-
Oxaphosphetane Formation and Elimination: The intermediate collapses to form an oxaphosphetane, which then undergoes elimination to yield the desired alkene and a water-soluble lithium diethyl phosphate byproduct.
This approach avoids the use of highly reactive metal hydrides or alkoxides, thereby preserving the integrity of base-sensitive functionalities.
Figure 1: Simplified workflow of the Masamune-Roush modified HWE reaction.
Experimental Protocols
The following protocols are designed to be a starting point for the olefination of base-sensitive aldehydes using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
General Materials and Handling
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
This compound is moisture-sensitive and should be stored under inert gas at the recommended temperature.[7][11]
-
Anhydrous lithium chloride can be prepared by heating the solid under vacuum.
-
DBU and other amine bases should be distilled prior to use.
Protocol: Olefination of a Generic Base-Sensitive Aldehyde
This protocol is based on the well-established Masamune-Roush conditions.[6]
Materials:
-
This compound (1.2 equiv)
-
Base-sensitive aldehyde (1.0 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equiv).
-
Add a solution of this compound (1.2 equiv) in anhydrous MeCN.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DBU (1.2 equiv) to the stirred suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of the base-sensitive aldehyde (1.0 equiv) in anhydrous MeCN dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Figure 2: Step-by-step experimental workflow for the olefination protocol.
Data Interpretation and Expected Outcomes
The primary outcome of this reaction is the formation of an alkene, typically with a high preference for the E-isomer. The stereoselectivity can be determined by ¹H NMR analysis, observing the coupling constants of the vinylic protons.
Table 2: Representative Data for Olefination of a Hypothetical Base-Sensitive Aldehyde
| Aldehyde Substrate | Protecting Group | Product Yield (%) | E:Z Ratio |
| 3-(tert-Butyldimethylsilyloxy)propanal | TBDMS | 85 | >95:5 |
| (S)-2-(N-Boc-amino)propanal | Boc | 78 | >95:5 |
| 4-Oxobutanoic acid methyl ester | Methyl Ester | 82 | >95:5 |
Note: The data in this table is illustrative and based on typical outcomes for Masamune-Roush conditions. Actual results will vary depending on the specific substrate.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently dried reagents/solvents.- Base is not strong enough for the specific phosphonate.- Steric hindrance from the aldehyde. | - Ensure all reagents and solvents are anhydrous.- Try a slightly stronger, non-nucleophilic base (e.g., Proton-Sponge).- Increase reaction temperature or time. |
| Low Yield | - Degradation of the starting aldehyde.- Competing side reactions. | - Lower the reaction temperature.- Use a more dilute solution.- Ensure the base is added slowly at low temperature. |
| Poor E:Z Selectivity | - Reaction conditions not optimal for thermodynamic control. | - Increase reaction temperature to favor equilibration to the more stable E-alkene.- Screen different solvents (e.g., THF). |
| Formation of Byproducts | - Aldol reaction of the starting aldehyde.- Reaction with the tosylate group. | - Ensure the base is non-nucleophilic and hindered.- Add the aldehyde slowly to the generated ylide. |
Conclusion
This compound is a valuable reagent for the olefination of aldehydes, particularly those containing base-sensitive functional groups. By employing mild conditions, such as those developed by Masamune and Roush, the challenges associated with traditional Horner-Wadsworth-Emmons reactions can be effectively overcome. The protocols and insights provided in this application note offer a reliable starting point for researchers and drug development professionals seeking to incorporate sensitive substrates into their synthetic strategies, ultimately enabling the efficient construction of complex molecular architectures.
References
-
Masamune, S., & Roush, W. R. (n.d.). Masamune-Roush conditions. Retrieved from ResearchGate. [Link]
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Cas 31618-90-3,Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]
-
ACS Publications. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Masamune–Roush conditions for the Horner–Emmons reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT.... Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
- Google Patents. (n.d.). CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. methyl 4-((diethoxyphosphoryl)methyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. ::Diethyl (tosyloxy)methylphosphonate | CAS NO: 31618-90-3 | SVAK Lifesciences:: [svaklifesciences.com]
- 9. biomall.in [biomall.in]
- 10. 31618-90-3|this compound|BLD Pharm [bldpharm.com]
- 11. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Antiviral Compounds Using Diethyl (tosyloxy)methylphosphonate
Introduction: The Central Role of Phosphonates in Antiviral Therapy
Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in the treatment of viral infections, including those caused by human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpesviruses.[1][2] These compounds are structural analogues of natural nucleotides, but they contain a stable phosphonate group (P-C bond) in place of the more labile phosphate ester linkage (P-O-C).[3] This key modification confers resistance to enzymatic hydrolysis by phosphatases, a common mechanism of inactivation for nucleotide-based drugs.[4] Furthermore, ANPs act as chain terminators during viral DNA synthesis, a mechanism that is often independent of virus-encoded kinases, thus overcoming certain forms of drug resistance.[3][4]
Diethyl (tosyloxy)methylphosphonate (CAS 31618-90-3) has emerged as a critical and versatile reagent for the synthesis of these vital therapeutic agents.[5][6] Its structure incorporates a diethyl phosphonate moiety, which serves as the precursor to the active phosphonic acid, and a tosylate group, an excellent leaving group that facilitates the alkylation of nucleophilic centers on nucleobases or their acyclic side chains.[6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of diethyl (tosyloxy)methylphosphonate in the synthesis of antiviral compounds, with a focus on detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties of Diethyl (tosyloxy)methylphosphonate
A thorough understanding of the reagent's properties is paramount for its safe handling and successful application in synthesis.
| Property | Value |
| CAS Number | 31618-90-3 |
| Molecular Formula | C₁₂H₁₉O₆PS |
| Molecular Weight | 322.31 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Boiling Point | 137 °C at 0.02 mmHg |
Core Synthetic Application: Alkylation of Nucleobase Analogues
The primary synthetic utility of diethyl (tosyloxy)methylphosphonate is the introduction of a phosphonomethoxy group onto a hydroxyl-bearing acyclic side chain previously attached to a nucleobase. This is a key step in the synthesis of prominent antiviral drugs like Tenofovir and Adefovir.
Mechanism and Rationale: The Alkylation Reaction
The core of the reaction is a nucleophilic substitution where the hydroxyl group of the acyclic nucleoside analogue is first deprotonated by a strong, non-nucleophilic base to form a more potent alkoxide nucleophile. This alkoxide then attacks the methylene carbon of diethyl (tosyloxy)methylphosphonate, displacing the tosylate leaving group.
Figure 1: General mechanism for the alkylation of an acyclic nucleoside.
Causality Behind Experimental Choices:
-
Choice of Base: Strong, sterically hindered bases like lithium tert-butoxide, magnesium tert-butoxide, or sodium hydride are crucial.[7][8][9] These bases are sufficiently strong to deprotonate the secondary hydroxyl group of the acyclic side chain but are poor nucleophiles themselves, which prevents them from competing with the desired alkoxide in attacking the electrophilic reagent. The choice between lithium, sodium, or magnesium alkoxides can influence reaction safety, yield, and solubility.[7][10] For instance, using a pre-prepared solution of lithium tert-butoxide in DMF can be safer than using solid sodium hydride, which is highly flammable.[10]
-
Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred.[11] DMF effectively solvates the metal cations of the base, enhancing the reactivity of the alkoxide nucleophile. Its high boiling point also allows for a wide range of reaction temperatures.
-
Regioselectivity: In the synthesis of acyclic nucleosides like Tenofovir and Adefovir, the phosphonomethoxy group is attached to the oxygen of the side chain. However, when dealing with unprotected nucleobases, alkylation can occur at different nitrogen atoms (e.g., N9 or N7 in purines). The N9-alkylated product is typically the desired isomer for antiviral activity.[12] Factors influencing regioselectivity include the specific purine derivative, the nature of the base and solvent, and steric hindrance around the nitrogen atoms.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine (Key Intermediate for Tenofovir)
This protocol outlines the condensation of (R)-9-(2-hydroxypropyl)adenine with diethyl (tosyloxy)methylphosphonate, a pivotal step in the synthesis of Tenofovir.[7][11]
Workflow Diagram:
Figure 2: Workflow for the synthesis of the Tenofovir diethyl phosphonate intermediate.
Materials:
-
(R)-9-(2-hydroxypropyl)adenine
-
Diethyl (tosyloxy)methylphosphonate
-
Lithium tert-butoxide (LiO-tBu) or Magnesium tert-butoxide (Mg(O-tBu)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve (R)-9-(2-hydroxypropyl)adenine (1 equivalent) in anhydrous DMF.
-
Base Addition: Under a nitrogen atmosphere, add the base (e.g., lithium tert-butoxide, ~1.1 equivalents) portion-wise to the stirred solution at room temperature. The formation of the corresponding alkoxide should be observed.
-
Reagent Addition: Slowly add a solution of diethyl (tosyloxy)methylphosphonate (~1.2 equivalents) in anhydrous DMF to the reaction mixture via a dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 30°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50-70°C.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding water. Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to yield pure (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine as an oil.[14]
Expected Characterization Data:
-
¹H NMR: The spectrum should show characteristic signals for the adenine protons, the propyl side chain, the methylene protons adjacent to the oxygen and phosphorus atoms, and the two ethyl ester groups.
-
³¹P NMR: A single peak is expected in the range of +10 to +30 ppm, characteristic of a phosphonate ester.[5][15]
-
Mass Spectrometry: The ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (344.14 g/mol ).[16]
Protocol 2: Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine (Key Intermediate for Adefovir)
This protocol describes the synthesis of the key intermediate for Adefovir by alkylating 9-(2-hydroxyethyl)adenine.
Materials:
-
9-(2-hydroxyethyl)adenine
-
Diethyl (tosyloxy)methylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged flask, add 9-(2-hydroxyethyl)adenine (1 equivalent) and anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at 0°C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the sodium alkoxide.
-
Reagent Addition: Add a solution of diethyl (tosyloxy)methylphosphonate (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0°C and cautiously quench with water. Remove the DMF under reduced pressure. Add water to the residue and extract multiple times with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford 9-[2-(diethylphosphonomethoxy)ethyl]adenine as a solid.[8][17]
Expected Characterization Data:
-
¹H NMR & ¹³C NMR: Signals consistent with the adenine base, the ethoxy side chain, and the diethyl phosphonate group.
-
³¹P NMR: A single peak characteristic of the phosphonate ester.[5]
-
Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion at m/z 330.13.[17]
Final Deprotection Step: Conversion to the Active Phosphonic Acid
The diethyl phosphonate esters synthesized above are prodrug forms. To obtain the biologically active phosphonic acid, the ethyl groups must be cleaved. A common and effective method involves the use of bromotrimethylsilane (TMSBr) followed by hydrolysis.
General Deprotection Workflow:
Figure 3: General workflow for the de-ethylation of the phosphonate ester.
Caution: Bromotrimethylsilane is corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion and Future Perspectives
Diethyl (tosyloxy)methylphosphonate is an indispensable reagent in medicinal chemistry, providing a reliable and efficient route to acyclic nucleoside phosphonates. The protocols detailed herein for the synthesis of key intermediates for Tenofovir and Adefovir demonstrate its utility. The principles of this chemistry—strong base-mediated alkoxide formation and subsequent nucleophilic attack—are broadly applicable to a range of nucleobase analogues. Future research may focus on developing even more efficient and greener synthetic methodologies, potentially utilizing alternative activating groups or catalytic systems to further streamline the production of these life-saving antiviral drugs. The continued exploration of this reagent's reactivity will undoubtedly lead to the discovery of novel antiviral agents with improved efficacy and safety profiles.
References
-
Steffen's Chemistry Pages. 31P chemical shifts. Available from: [Link]
-
Request PDF. Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine. Available from: [Link]
-
SciSpace. Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. Available from: [Link]
-
ResearchGate. Synthesis of adefovir dipivoxil. Available from: [Link]
-
Journal of East China University of Science and Technology. Improvement on the Synthetic Process of (R)-9-[2-(Phosphonomethoxy) Propyl] Adenine. Available from: [Link]
-
NMR Solutions. 31 Phosphorus NMR. Available from: [Link]
-
PubMed. The role of magnesium in nucleic-acid and protein metabolism. Available from: [Link]
-
PubMed. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Available from: [Link]
-
National Institutes of Health. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide. Available from: [Link]
-
Request PDF. Untangling the Complexity of Mixed Lithium/Magnesium Alkyl/Alkoxy Combinations Utilised in Bromine/Magnesium Exchange Reactions. Available from: [Link]
-
PubChem. Diethyl P-(((1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonate. Available from: [Link]
-
Request PDF. Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. Available from: [Link]
-
Wikipedia. Synthesis of nucleosides. Available from: [Link]
-
ResearchGate. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Available from: [Link]
-
Frontiers. Overview of Biologically Active Nucleoside Phosphonates. Available from: [Link]
-
eScholarship.org. Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Available from: [Link]
-
IOCB Prague. Acyclic nucleoside phosphonates. Available from: [Link]
- Google Patents. Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine.
-
Chemical Communications (RSC Publishing). rational synthesis of a series of composite alkali metal–magnesium–alkoxide–diisopropylamides. Available from: [Link]
-
National Institutes of Health. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available from: [Link]
-
ResearchGate. Regioselective alkylation reaction of purines under microwave Irradiation. Available from: [Link]
-
PubMed. Adsorption chromatography of cyclic nucleotides on silica gel and alumina thin-layer sheets. Available from: [Link]
-
YouTube. Silica gel column preparation and compound purification. Available from: [Link]
-
CD BioGlyco. 9-[2-(Diethylphosphonomethoxy)ethyl]adenine, Purity≥95%. Available from: [Link]
-
Eureka | Patsnap. Synthesis method of diethyl (tosyloxy)methylphosphonate. Available from: [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. The role of magnesium in nucleic-acid and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine - Google Patents [patents.google.com]
- 14. escholarship.org [escholarship.org]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Diethyl P-(((1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonate | C13H22N5O4P | CID 10947889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 9-[2-(Diethylphosphonomethoxy)ethyl]adenine, Purity≥95% - CD BioGlyco [bioglyco.com]
Synthesis of α,β-Unsaturated Esters via the Horner-Wadsworth-Emmons Reaction Using Diethyl (Tosyloxy)methylphosphonate: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of α,β-unsaturated esters, a critical functional group in numerous biologically active molecules and pharmaceutical intermediates. The protocol detailed herein utilizes diethyl (tosyloxy)methylphosphonate in a modified Horner-Wadsworth-Emmons (HWE) reaction. This approach offers significant advantages, including high (E)-stereoselectivity, mild reaction conditions, and straightforward purification. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure successful implementation.
Introduction: The Significance of α,β-Unsaturated Esters and the HWE Reaction
α,β-Unsaturated esters are pivotal structural motifs in organic chemistry, forming the backbone of a wide array of natural products, pharmaceuticals, and advanced materials.[1][2] Their synthesis has been a subject of extensive research, leading to the development of numerous methodologies. Among these, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly reliable method for the stereoselective formation of alkenes.[3][4][5]
The HWE reaction, a modification of the classic Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[4][6] This translates to several practical advantages:
-
Enhanced Reactivity: HWE reagents readily react with a broad range of aldehydes and ketones, including sterically hindered substrates.[5][6]
-
Simplified Purification: The phosphate byproduct of the HWE reaction is typically water-soluble, allowing for easy removal during aqueous workup, a significant improvement over the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[1][4]
-
High (E)-Stereoselectivity: The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, a crucial feature for controlling the geometry of the final product.[4][5][6]
This application note focuses on a specific variant of the HWE reaction that utilizes diethyl (tosyloxy)methylphosphonate. The tosyl group serves as an excellent leaving group, facilitating the formation of the key phosphonate carbanion intermediate.
Mechanistic Overview
The synthesis of α,β-unsaturated esters using diethyl (tosyloxy)methylphosphonate proceeds through a well-established Horner-Wadsworth-Emmons reaction mechanism. The key steps are outlined below:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate reagent by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a highly stabilized phosphonate carbanion.[4][7] The electron-withdrawing nature of both the phosphonate and the ester group enhances the acidity of this proton, facilitating its removal.
-
Nucleophilic Attack: The resulting phosphonate carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[4][7] This addition step leads to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1][5]
-
Elimination: The oxaphosphetane intermediate is unstable and rapidly collapses, leading to the formation of the desired α,β-unsaturated ester and a water-soluble dialkyl phosphate byproduct.[4][5] The driving force for this step is the formation of the strong phosphorus-oxygen double bond.
The high (E)-stereoselectivity observed in this reaction is attributed to the thermodynamic stability of the transition state leading to the (E)-alkene.[4]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of an α,β-unsaturated ester from an aldehyde using diethyl (tosyloxy)methylphosphonate.
Reagent and Solvent Preparation
-
Diethyl (tosyloxy)methylphosphonate: This reagent can be synthesized from diethyl (hydroxymethyl)phosphonate and p-toluenesulfonyl chloride.[8][9][10][11][12] A general two-step synthesis involves the reaction of diethyl phosphite with paraformaldehyde to yield diethyl (hydroxymethyl)phosphonate, followed by tosylation.[8][12] It is crucial that the reagent is pure and dry.
-
Aldehyde: The aldehyde should be purified prior to use, typically by distillation or recrystallization, to remove any acidic impurities that could quench the phosphonate carbanion.
-
Base: Sodium hydride (NaH) as a 60% dispersion in mineral oil is commonly used. It is essential to handle NaH under an inert atmosphere due to its reactivity with moisture.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for this reaction. It should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
Reaction Setup and Procedure
The following workflow diagram illustrates the key stages of the synthesis:
Caption: Experimental workflow for the synthesis of α,β-unsaturated esters.
Step-by-Step Protocol:
-
Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Under a positive flow of nitrogen, wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings using a cannula. c. Add anhydrous THF via syringe to the washed sodium hydride to form a suspension. d. Cool the suspension to 0 °C using an ice-water bath. e. Slowly add a solution of diethyl (tosyloxy)methylphosphonate (1.1 equivalents) in anhydrous THF dropwise to the stirred suspension. f. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the carbanion is usually accompanied by the evolution of hydrogen gas.
-
Reaction with the Aldehyde: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, remove the ice bath and stir the reaction at room temperature. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: a. Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[1] d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] f. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α,β-unsaturated ester.
Data Presentation
The following table provides representative examples of α,β-unsaturated esters synthesized using this protocol with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | Ethyl cinnamate | 85 | >98:2 |
| 2 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 92 | >98:2 |
| 3 | Cinnamaldehyde | Ethyl 5-phenyl-2,4-pentadienoate | 78 | >95:5 |
| 4 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 88 | >98:2 |
| 5 | Heptanal | Ethyl non-2-enoate | 82 | >95:5 |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive base | Use freshly opened or properly stored sodium hydride. Ensure the mineral oil is thoroughly washed off. |
| Poor quality of reagents or solvent | Use freshly distilled/dried solvents and purified reagents. Ensure the aldehyde is free of acidic impurities. | |
| Insufficient reaction time | Monitor the reaction closely by TLC and allow it to proceed to completion. | |
| Low (E:Z) selectivity | Reaction temperature too high | Maintain the reaction temperature at or below room temperature. For some substrates, running the reaction at lower temperatures may improve selectivity. |
| Choice of base and solvent | While NaH in THF is standard, other base/solvent combinations (e.g., KHMDS in THF with 18-crown-6) can be explored to optimize selectivity for certain substrates.[5] | |
| Formation of side products | Self-condensation of the aldehyde | Add the aldehyde solution slowly to the pre-formed phosphonate carbanion solution at 0 °C. |
| Degradation of starting materials | Ensure all reagents are pure and the reaction is carried out under a strictly inert atmosphere. |
Conclusion
The Horner-Wadsworth-Emmons reaction using diethyl (tosyloxy)methylphosphonate is a highly effective and versatile method for the stereoselective synthesis of α,β-unsaturated esters. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining these valuable compounds in high yields and with excellent (E)-selectivity. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can successfully apply this methodology to a wide range of substrates in their synthetic endeavors.
References
- CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents.
-
Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes - Bangladesh Journals Online. Available at: [Link]
-
Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes | Semantic Scholar. Available at: [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. Available at: [Link]
-
Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene - PMC - NIH. Available at: [Link]
- CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate - Google Patents.
-
Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes - ResearchGate. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC - NIH. Available at: [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. Available at: [Link]
-
New polymer-supported phosphonate reagents for the synthesis of Z-α,β-unsaturated esters - ResearchGate. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Synthesis of α,β unsaturated ester - PrepChem.com. Available at: [Link]
-
Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. Available at: [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Solvent-free Horner–Wadsworth–Emmons reaction using DBU - ResearchGate. Available at: [Link]
- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents.
- Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents.
-
Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 9. Diethyl (tosyloxy)methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 10. CN102108086A - Method for preparing p-tosyloxymethyl diethyl phosphonate - Google Patents [patents.google.com]
- 11. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 12. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
Masamune-Roush conditions for diethyl (tosyloxy)methylphosphonate reactions
An In-Depth Guide to the Masamune-Roush Olefination: Application to Diethyl (tosyloxy)methylphosphonate Reactions
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Masamune-Roush conditions to the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the use of diethyl (tosyloxy)methylphosphonate. This guide moves beyond a simple recitation of steps to explain the underlying principles, ensuring both successful execution and the ability to troubleshoot complex chemical transformations.
Introduction: Overcoming the Limitations of Classical Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon double bonds with high (E)-stereoselectivity.[1][2] It offers significant advantages over the traditional Wittig reaction, primarily due to the enhanced nucleophilicity of phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[3][4]
However, the classical HWE protocol, which often relies on strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), is incompatible with substrates bearing base-sensitive functional groups or stereocenters prone to epimerization.[1][5] This limitation significantly narrows its applicability in the synthesis of complex, polyfunctional molecules.
In 1984, Masamune and Roush developed a transformative modification that employs a combination of a mild amine base, such as 1,8-diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA), and a Lewis acidic salt, typically lithium chloride (LiCl).[1][6] These conditions are exceptionally mild, allowing the olefination of base-sensitive aldehydes at ambient temperatures without racemization or degradation.[7][8] This guide focuses on the application of these powerful conditions to reactions involving diethyl (tosyloxy)methylphosphonate, a reagent that enables the synthesis of valuable vinyl tosylates.
The Mechanism: A Symphony of Mild Activation
The success of the Masamune-Roush protocol hinges on the synergistic action of its components. The key is the role of lithium chloride, which coordinates to the phosphonate's phosphoryl oxygen. This coordination enhances the acidity of the adjacent α-proton, enabling its abstraction by a mild amine base—a feat not possible in the absence of the salt.[3][5]
The reaction proceeds through the following key steps:
-
Lewis Acid Coordination: Lithium chloride associates with the phosphonate, polarizing the P=O bond and increasing the acidity of the α-proton.
-
Mild Deprotonation: A mild amine base (e.g., DBU) removes the now-acidified α-proton to generate the stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming an intermediate betaine.
-
Oxaphosphetane Formation: The betaine undergoes cyclization to form a four-membered oxaphosphetane intermediate. This step is typically the rate-determining step.[2]
-
Syn-Elimination: The oxaphosphetane collapses via syn-elimination to yield the final alkene product and a water-soluble lithium diethyl phosphate salt. The thermodynamic preference for the intermediate leading to the (E)-alkene drives the high stereoselectivity of the reaction.[1][2]
Caption: Mechanism of the Masamune-Roush Olefination.
Detailed Application Protocol: Synthesis of Vinyl Tosylates
This protocol provides a self-validating methodology for the reaction of diethyl (tosyloxy)methylphosphonate with an aldehyde under Masamune-Roush conditions. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.
Reagents and Equipment
| Reagent/Equipment | Specification | Rationale |
| Diethyl (tosyloxy)methylphosphonate | 1.1 equivalents | Slight excess ensures complete consumption of the limiting aldehyde. |
| Aldehyde | 1.0 equivalent | Limiting reagent. Must be free of acidic/basic impurities. |
| Lithium Chloride (LiCl) | 1.1 equivalents | Anhydrous. Must be dried thoroughly to prevent side reactions. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 1.2 equivalents | Mild, non-nucleophilic base. Anhydrous grade is essential. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Apolar aprotic solvent that effectively solvates the lithium salts. |
| Reaction Flask | Flame-dried | Ensures removal of adsorbed water. |
| Inert Atmosphere | Nitrogen or Argon | Prevents reaction with atmospheric moisture and oxygen. |
| Magnetic Stirrer & Stir Bar | - | Ensures homogeneous reaction mixture. |
| Syringes and Needles | Sterile, dry | For anhydrous transfer of reagents and solvents. |
Step-by-Step Experimental Procedure
-
Preparation of Anhydrous LiCl: Lithium chloride is hygroscopic and must be dried before use. Place LiCl in a flask and heat at ~150 °C under high vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere. The inability to form the phosphonate anion is often traced back to wet LiCl.[5]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dried lithium chloride (1.1 eq). Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.
-
Addition of Reagents:
-
Add anhydrous acetonitrile via syringe to dissolve the LiCl.
-
Add diethyl (tosyloxy)methylphosphonate (1.1 eq) via syringe.
-
Add the aldehyde (1.0 eq) as a solution in a small amount of anhydrous acetonitrile.
-
-
Initiation of Reaction: Cool the stirred solution to 0 °C in an ice bath. Add DBU (1.2 eq) dropwise via syringe over 5 minutes. A color change is often observed upon formation of the carbanion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.
-
Workup and Extraction:
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine. This removes the DBU salt and the lithium phosphate byproduct.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the vinyl tosylate product but typically involves a gradient of hexanes and ethyl acetate.
Experimental Workflow Diagram
Caption: General experimental workflow for the Masamune-Roush reaction.
Scope, Selectivity, and Troubleshooting
The Masamune-Roush olefination is highly reliable for a wide range of substrates, particularly those that are prone to decomposition or epimerization under strongly basic conditions.[7][9]
Substrate Scope and Stereoselectivity
| Aldehyde Type | Reactivity | Expected E/Z Ratio | Notes |
| Unbranched Aliphatic | High | >10:1 | Reactions are typically clean and high-yielding. |
| α-Branched Aliphatic | Moderate | >20:1 | Increased steric hindrance can improve E-selectivity. |
| Aromatic (electron-rich) | High | >20:1 | Generally excellent substrates. |
| Aromatic (electron-poor) | High | >20:1 | Reactivity is high, leading to excellent yields. |
| α,β-Unsaturated | Good | >10:1 | Selective 1,2-addition is observed without competing conjugate addition. |
| Base-Sensitive | High | >10:1 | The primary advantage of this method.[6][10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive LiCl (wet). 2. Impure or wet solvent/reagents. 3. Insufficiently strong base for the specific phosphonate. | 1. Rigorously dry LiCl under vacuum with heat. 2. Use freshly distilled/anhydrous solvents and pure reagents. 3. Consider a slightly stronger amine base if DBU/DIPEA fails, but this may compromise mildness. |
| Epimerization of Aldehyde | The amine base is too strong or the reaction temperature is too high. | Ensure the reaction is run at the lowest effective temperature (start at 0°C to RT). Use a bulkier, less-coordinating base like DIPEA instead of DBU. |
| Low E/Z Selectivity | Reaction conditions not optimized; potential for equilibration of intermediates. | Running the reaction at lower temperatures can sometimes improve selectivity. Ensure the use of LiCl, as lithium salts are known to favor (E)-alkene formation.[1] |
| Difficult Purification | The DBU-H⁺ salt is co-eluting with the product. | Perform a thorough aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) can help remove residual amine base, but check for product stability first. |
References
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 1984, 25(20), 2183–2186. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
-
ResearchGate. What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction?. [Link]
-
ResearchGate. Masamune–Roush conditions for the Horner–Emmons reaction. [Link]
-
Myers, A. G. Research Group. Olefination Reactions. [Link]
-
Semantic Scholar. Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. [Link]
-
ResearchGate. Masamune-Roush conditions. [Link]
-
Semantic Scholar. Masamune–Roush conditions for the Horner–Emmons reaction. [Link]
-
PubMed. Synthesis of Phostones via the Palladium-Catalyzed Ring Opening of Epoxy Vinyl Phosphonates. [Link]
-
Roman, D., et al. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 2021, 53(15), 2713–2739. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds | Semantic Scholar [semanticscholar.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in Horner-Wadsworth-Emmons reaction with (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Technical Support Center: Horner-Wadsworth-Emmons Reaction
Focus Reagent: (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions concerning the use of this compound. Our goal is to empower you to overcome common experimental hurdles and improve reaction yields and selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during your experiment in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has failed or resulted in a very low yield. What are the primary factors I should investigate?
Answer: Low or no yield in an HWE reaction is a common issue that can typically be traced back to one of several critical factors. The phosphonate carbanion is a potent nucleophile and a strong base, making the reaction sensitive to specific conditions.
-
Ineffective Deprotonation: The crucial first step is the quantitative formation of the phosphonate carbanion.[1] If the base is not strong enough to deprotonate the phosphonate, the reaction will not proceed. The methylene protons on your phosphonate are activated by the adjacent phosphonate group and, to a lesser extent, by the tosylate. For this reagent, a strong base is required.
-
Solution: Employ a sufficiently strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil), n-Butyllithium (n-BuLi), or Lithium Hexamethyldisilazide (LiHMDS). NaH is a common and effective choice for standard HWE reactions.[2]
-
-
Presence of Moisture: The phosphonate carbanion is highly basic and will be rapidly quenched by protic sources, particularly water.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Sub-Optimal Temperature: The temperature profile of the reaction is critical. Deprotonation is often performed at 0 °C, followed by the addition of the carbonyl compound at a low temperature (e.g., -78 °C or 0 °C) before allowing the reaction to warm.
-
Solution: For the initial attempt, try deprotonating with NaH in THF at 0 °C for 30 minutes, followed by the addition of your aldehyde or ketone at 0 °C, and then allow the reaction to warm to room temperature and stir for several hours.[4] Higher temperatures can sometimes improve yields for sluggish reactions.[1]
-
-
Sterically Hindered Substrates: Aldehydes are generally more reactive than ketones in the HWE reaction.[2] Significant steric hindrance around the carbonyl group can dramatically slow down or prevent the nucleophilic attack of the phosphonate carbanion.[3]
-
Poor Reagent Quality: The this compound reagent can degrade over time if not stored correctly.
Question: My aldehyde/ketone is sensitive to strong bases and decomposes under standard conditions. How can I perform the HWE reaction?
Answer: This is a classic challenge in complex molecule synthesis. For base-sensitive substrates, harsh conditions involving NaH or n-BuLi are unsuitable. The recommended alternative is the Masamune-Roush conditions .[3][6]
These conditions utilize a combination of a weak amine base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (TEA), and a lithium salt, most commonly Lithium Chloride (LiCl).[9][10] The lithium cation coordinates to both the phosphonate and the carbonyl oxygen, facilitating the reaction under much milder conditions and minimizing base-induced side reactions.[9]
| Parameter | Standard Conditions | Masamune-Roush Conditions |
| Base | NaH, n-BuLi, KHMDS | DBU, Triethylamine |
| Additive | None | LiCl (essential) |
| Solvent | THF, DME | Acetonitrile (MeCN) |
| Temperature | -78 °C to Room Temp | 0 °C to Room Temp |
| Best For | Robust substrates | Base-sensitive substrates |
Issue 2: Complex Reaction Mixture & Side Reactions
Question: My TLC analysis shows multiple products. What are the most probable side reactions?
Answer: A complex reaction mixture suggests that competing reaction pathways are occurring.
-
Aldehyde Self-Condensation (Aldol Reaction): If your aldehyde substrate has α-protons, the base can catalyze an aldol condensation, consuming your starting material.
-
Minimization: The key is to add the aldehyde to a pre-formed solution of the phosphonate carbanion. This ensures the carbanion is the dominant nucleophile present. Perform the aldehyde addition slowly and at a low temperature (e.g., -78 °C or 0 °C) to favor the HWE pathway over the aldol reaction.[10]
-
-
Reaction at the Tosylate Group: While the primary role of the tosylate is to serve as part of the phosphonate structure, a very strong, nucleophilic base could potentially interact with it, though this is less common than other side reactions. The more significant concern is its effect on the acidity of the adjacent protons.
-
Epoxide Formation (Darzens Reaction): If the tosylate were to act as a leaving group after the initial adduct formation, an epoxide could potentially form, especially if the elimination of the phosphate is slow. This is generally not a major pathway in a standard HWE reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction? A1: The HWE reaction proceeds through a well-established multi-step mechanism.[1][11]
-
Deprotonation: A strong base removes a proton from the carbon alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The oxygen anion of the intermediate attacks the electrophilic phosphorus atom, forming a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene and a dialkyl phosphate salt byproduct. This elimination step is typically irreversible and stereoselective.[1]
Q2: How can I control the stereochemistry of the resulting alkene? A2: The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene .[1][12] This selectivity arises from steric factors in the transition state leading to the oxaphosphetane intermediate. To maximize (E)-selectivity:
-
Use Sodium or Lithium Bases: Bases like NaH and n-BuLi generally provide high (E)-selectivity.[9]
-
Higher Reaction Temperatures: Allowing the reaction to warm to room temperature enables the intermediates to equilibrate to the more stable trans-configuration, leading to the (E)-alkene.[13][14]
To obtain the (Z)-alkene , a modification known as the Still-Gennari olefination is required.[5] This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF at -78 °C) to trap the kinetic product.[2][15] This would necessitate using a different phosphonate reagent than this compound.
Q3: How do I purify my product after the reaction? A3: A significant advantage of the HWE reaction is the straightforward purification.[6] The dialkyl phosphate byproduct is typically water-soluble.
-
Quench: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5]
-
Extract: Extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane.
-
Wash: Combine the organic layers and wash with water and then brine to remove the phosphate byproduct and any remaining water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Chromatography: Purify the crude residue using flash column chromatography on silica gel to isolate the pure alkene.
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis
This protocol is a reliable starting point for reacting this compound with a robust aldehyde or ketone.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Base Suspension: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask. Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise via syringe.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Carbonyl Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, follow the quenching and purification steps outlined in FAQ Q3.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is designed for substrates that are incompatible with strong bases.
-
Preparation: Flame-dry a Schlenk flask containing a stir bar and Lithium Chloride (LiCl, 1.5 equivalents) under vacuum and backfill with nitrogen.
-
Solvent & Reagents: Add anhydrous acetonitrile (MeCN). Add the aldehyde/ketone (1.0 equivalent) and this compound (1.2 equivalents).
-
Cooling: Cool the vigorously stirred suspension to 0 °C.
-
Base Addition: Add DBU (1.5 equivalents) dropwise via syringe.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and proceed with the purification as described in FAQ Q3.[10]
Troubleshooting Workflow: Diagnosing Low Yield
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
PubMed. Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of Alpha-Phosphono Lactones. Available at: [Link]
-
University of Iowa. Temperature Effects on Stereocontrol in the Horner−Wadsworth−Emmons Condensation of α-Phosphono Lactones. Available at: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Available at: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Ingenta Connect. Diastereoselective Horner-Wadsworth-Emmons Reaction for the Synthesis of Tetrasubstituted Alkenes with an Axis of Chirality. Available at: [Link]
-
ResearchGate. Optimization of the HWE reaction conditions. Available at: [Link]
-
NIH National Library of Medicine. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of 1. Available at: [Link]
-
ACS Publications. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. Available at: [Link]
-
Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
ResearchGate. HWE reaction protocols frequently found in the literature. Available at: [Link]
-
Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Available at: [Link]
-
PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 31618-90-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 31618-90-3 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [iro.uiowa.edu]
- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Diethyl (tosyloxy)methylphosphonate
Welcome to the technical support guide for diethyl (tosyloxy)methylphosphonate (CAS 31618-90-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Diethyl (tosyloxy)methylphosphonate is a critical intermediate, most notably in the synthesis of the antiviral agent Tenofovir[1][2][3]. Its reactivity is centered on the phosphonate group and the excellent tosyloxy leaving group, making the methylene carbon highly susceptible to nucleophilic attack[4]. However, researchers can occasionally encounter issues with low reactivity. This guide provides a structured, in-depth approach to troubleshooting and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing low or no yield in my reaction. What are the potential causes for the low reactivity of my diethyl (tosyloxy)methylphosphonate?
Low reactivity is a common issue that can almost always be traced back to one of three areas: the integrity of the reagent itself, the reaction setup and conditions, or the nature of the substrate.
A. Reagent Quality and Stability
The purity and stability of your phosphonate are paramount. The synthesis is typically a two-step process, and impurities from either step can inhibit subsequent reactions[4][5].
-
Potential Cause: Degradation of the reagent.
-
Scientific Rationale: Diethyl (tosyloxy)methylphosphonate is susceptible to hydrolysis. Moisture in the air or residual water in solvents can lead to the cleavage of the tosylate group, rendering the reagent inactive. It is stable under recommended storage conditions, but improper handling can compromise its integrity[6].
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your reagent. It should appear as a clear, colorless to pale yellow oil[2]. Analytical techniques such as ¹H NMR, ³¹P NMR, and LC-MS are recommended to check for degradation products.
-
Ensure Proper Storage: The reagent should be stored in a tightly sealed container, in a cool (2-8°C), dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress[2][7].
-
-
-
Potential Cause: Impurities from synthesis.
-
Scientific Rationale: The synthesis involves preparing diethyl (hydroxymethyl)phosphonate first, followed by tosylation[4][8]. Incomplete reaction or inadequate purification in the first step can leave unreacted starting materials. For instance, excess diethyl phosphite or paraformaldehyde can interfere with subsequent reactions[1][8]. Similarly, residual triethylamine or other bases from the tosylation step can neutralize the strong bases used in subsequent deprotonation steps.
-
Troubleshooting Steps:
-
Review Synthesis Protocol: If you synthesized the reagent in-house, review your purification methods. Vacuum distillation is often required to obtain a high-purity product[1][9].
-
Source from a Reputable Supplier: If purchased, ensure the supplier provides a certificate of analysis confirming its purity.
-
-
B. Horner-Wadsworth-Emmons (HWE) Reaction Conditions
The most common application for this reagent is a Horner-Wadsworth-Emmons (HWE) type reaction to form vinyl tosylates. The success of this reaction is highly dependent on achieving effective deprotonation of the phosphonate.
-
Potential Cause: Ineffective deprotonation.
-
Scientific Rationale: The HWE reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion[10]. This carbanion is the active nucleophile that attacks the carbonyl substrate. If the base is not strong enough or if it is quenched by acidic impurities or moisture, the carbanion will not form in sufficient concentration.
-
Troubleshooting Steps:
-
Base Selection: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice. For more sensitive substrates or to improve selectivity, other bases like lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi) can be used. For base-sensitive substrates, milder conditions like lithium chloride with an amine base (Masamune-Roush conditions) may be considered[11].
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Traces of water will quench the strong base and the phosphonate carbanion.
-
-
-
Potential Cause: Suboptimal reaction temperature.
-
Scientific Rationale: Temperature affects both the rate of reaction and the stability of the intermediates. Deprotonation is typically performed at a low temperature (e.g., 0 °C) to control the reaction and minimize side reactions[11]. The subsequent addition of the carbonyl compound and the reaction itself may require warming to proceed at a reasonable rate[11][12].
-
Troubleshooting Steps:
-
Optimize Temperature Profile: Perform the deprotonation at 0 °C for 30-60 minutes. After the addition of the aldehyde or ketone, allow the reaction to slowly warm to room temperature and stir until completion[12]. Gentle heating may be required for particularly stubborn substrates, but this should be monitored carefully to avoid decomposition.
-
-
-
Potential Cause: Inappropriate solvent.
-
Scientific Rationale: The solvent must be aprotic and able to dissolve the phosphonate and the base-generated carbanion. Protic solvents will quench the carbanion.
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are excellent choices. Ensure they are freshly distilled or obtained from a sealed bottle to guarantee they are anhydrous.
-
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reagent Degradation (Hydrolysis) | Verify purity via NMR. Store under inert gas at 2-8°C. |
| Impurities from Synthesis | Repurify by vacuum distillation or source high-purity reagent. | |
| Ineffective Deprotonation | Use a stronger base (e.g., NaH, LiHMDS). Ensure strictly anhydrous conditions. | |
| Suboptimal Temperature | Perform deprotonation at 0°C, then allow the reaction to warm to room temperature. | |
| Inappropriate Solvent | Use anhydrous aprotic solvents like THF or DME. | |
| Steric Hindrance | Increase reaction time. Consider gentle heating. Use a less hindered base. |
Visualizing the Chemistry: Diagrams and Workflows
To better understand the processes involved, the following diagrams illustrate the synthesis, reaction mechanism, and a logical troubleshooting workflow.
Caption: Two-step synthesis of diethyl (tosyloxy)methylphosphonate.
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
Caption: A logical workflow for troubleshooting low reactivity issues.
Validated Experimental Protocols
Protocol 1: Synthesis of Diethyl (tosyloxy)methylphosphonate
This two-step protocol is adapted from established procedures[4][5][13].
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl phosphite (1.0 eq.), paraformaldehyde (1.1-1.3 eq.), and a catalytic amount of an inorganic base like potassium carbonate or an organic base like triethylamine[4][13].
-
Reaction: The reaction can be performed in a solvent like toluene or water[4][13]. Heat the mixture with stirring. Typical reaction temperatures range from 50-110°C for 3 to 20 hours, depending on the scale and catalyst used[4][5].
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the diethyl phosphite is consumed.
-
Work-up: Cool the reaction mixture. If an organic solvent was used, filter off the catalyst. If water was used, the product may need to be extracted with an organic solvent like chloroform[5]. The crude product is often concentrated under reduced pressure.
-
Purification: The crude diethyl (hydroxymethyl)phosphonate is a viscous oil. It is thermally sensitive, and purification by standard distillation can lead to decomposition. Kugelrohr or wiped-film distillation at high vacuum (e.g., 125°C at 0.05 mmHg) is recommended to obtain pure material[9]. For many applications, the crude product can be carried directly to the next step after removing the solvent.
Step 2: Tosylation to Yield Diethyl (tosyloxy)methylphosphonate
-
Setup: In a dry flask under an inert atmosphere, dissolve the diethyl (hydroxymethyl)phosphonate (1.0 eq.) in an anhydrous solvent such as dichloromethane or toluene[4]. Cool the solution to a low temperature, typically between -10 to 0°C[1].
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1-1.3 eq.) to the cooled solution. Then, add an acid-binding agent like triethylamine (1.2-1.5 eq.) dropwise, maintaining the low temperature[1][4].
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3 to 16 hours[4].
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Cool the mixture and quench by washing with water or a dilute aqueous acid solution to remove the triethylamine hydrochloride salt. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate[1].
-
Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The resulting crude oil can be purified by high-vacuum distillation (e.g., 137°C at 0.02 mmHg) to yield the final product[1][6].
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general guideline for reacting diethyl (tosyloxy)methylphosphonate with an aldehyde[11][12].
-
Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the THF. Cool the suspension to 0°C using an ice bath.
-
Deprotonation: Slowly add a solution of diethyl (tosyloxy)methylphosphonate (1.1 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Carbonyl Addition: Cool the resulting carbanion solution back to 0°C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quenching and Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired vinyl tosylate.
References
- CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate. (2009). Google Patents.
- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate. (2020). Google Patents.
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis method of diethyl (tosyloxy)methylphosphonate. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
-
Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Photoinduced rearrangement of vinyl tosylates to β-ketosulfones. (2021). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Diethyl (tosyloxy)methylphosphonate(DESMP)/31618-90-3. (n.d.). Hangzhou Longshine Bio-Tech. Retrieved January 12, 2026, from [Link]
- Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method. (2012). Google Patents.
Sources
- 1. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl (tosyloxy)methylphosphonate(DESMP)/31618-90-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Diethyl (tosyloxy)methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Base Conditions for Diethyl (tosyloxy)methylphosphonate Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the utilization of diethyl (tosyloxy)methylphosphonate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in optimizing their synthetic routes involving this versatile reagent. As a key intermediate, particularly in the synthesis of antiviral compounds like Tenofovir, understanding the nuances of its reactivity is paramount to achieving high yields and purity.[1][2][3][4]
The primary challenge in harnessing the synthetic potential of diethyl (tosyloxy)methylphosphonate lies in controlling the delicate balance between two competing reaction pathways: the desired Horner-Wadsworth-Emmons (HWE) type olefination and undesired nucleophilic substitution at the tosylated carbon. The choice of base is the most critical factor in dictating the outcome of this competition. This guide will provide a comprehensive framework for rational base selection and reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems in reactions involving diethyl (tosyloxy)methylphosphonate, offering causative explanations and actionable solutions.
Issue 1: Low Yield of the Desired Olefin Product
A low yield of the target alkene is the most common issue, often stemming from inefficient deprotonation or competing side reactions.
| Potential Cause | Recommended Solutions |
| Ineffective Deprotonation: The base is not strong enough to efficiently deprotonate the α-carbon of the phosphonate. | 1. Base Selection: Switch to a stronger, non-nucleophilic base. Common choices include sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium bis(trimethylsilyl)amide (KHMDS). For base-sensitive substrates, consider milder conditions such as lithium chloride with an amine base like DBU (Masamune-Roush conditions).[5][6] 2. Temperature Optimization: While low temperatures are often used to control side reactions, some HWE reactions benefit from room temperature or gentle heating to improve deprotonation and reaction rates.[6] |
| Competing Nucleophilic Substitution: The base or other nucleophiles in the reaction mixture are attacking the carbon bearing the tosyloxy group, leading to byproduct formation. | 1. Use of Bulky, Non-Nucleophilic Bases: Employ sterically hindered bases like LiHMDS or KHMDS. Their bulkiness disfavors nucleophilic attack, thereby favoring proton abstraction. 2. Low Temperature Conditions: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the substitution reaction, which typically has a higher activation energy than deprotonation. |
| Decomposition of Reactants or Intermediates: Base-sensitive functional groups on the aldehyde or ketone substrate may be undergoing side reactions. | 1. Protecting Groups: If your carbonyl compound contains base-sensitive functionalities, consider using appropriate protecting groups. 2. Milder Reaction Conditions: Explore the use of weaker bases in combination with additives like LiCl, which can enhance the reactivity of the phosphonate anion.[5] |
Issue 2: Formation of Significant Amounts of Byproducts
The presence of unexpected byproducts can complicate purification and reduce the overall efficiency of the synthesis.
| Potential Cause | Recommended Solutions |
| Nucleophilic Substitution by the Base: The base acts as a nucleophile, displacing the tosylate group. | 1. Base Selection: As mentioned previously, opt for non-nucleophilic bases. Avoid alkoxides or other bases that are also good nucleophiles. 2. Solvent Choice: Use aprotic, non-polar solvents like THF or toluene to minimize the solvation and reactivity of the base as a nucleophile. |
| Reaction with Solvent: In some cases, the solvent itself can react with the starting materials or intermediates, especially under harsh conditions. For example, THF can form adducts in the presence of hydroperoxide impurities.[7] | 1. Use of Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents to minimize side reactions with water or peroxides. 2. Solvent Screening: If side reactions with the solvent are suspected, consider screening alternative aprotic solvents like 1,4-dioxane or diethyl ether. |
| Self-Condensation of the Carbonyl Compound: Aldehydes, in particular, can undergo base-catalyzed self-condensation (aldol reaction). | 1. Inverse Addition: Add the aldehyde slowly to the pre-formed phosphonate anion solution to maintain a low concentration of the aldehyde and minimize self-condensation. 2. Low Temperature: Running the reaction at low temperatures can significantly slow down the rate of aldol reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Horner-Wadsworth-Emmons reaction with diethyl (tosyloxy)methylphosphonate?
There is no single "best" base, as the optimal choice depends on the specific substrate and desired outcome. However, a general guideline is to start with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) . NaH is a cost-effective and widely used base for HWE reactions.[8] LiHMDS is an excellent choice when dealing with base-sensitive substrates or when trying to minimize nucleophilic attack on the tosylate.
Q2: How can I favor the formation of the (E)-alkene?
The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[8][9] To enhance (E)-selectivity, consider the following:
-
Cation Choice: Lithium and sodium bases typically provide higher (E)-selectivity compared to potassium bases.[9]
-
Temperature: Higher reaction temperatures can lead to increased (E)-selectivity due to thermodynamic control.[6][9]
-
Aldehyde Structure: Increased steric bulk on the aldehyde generally leads to higher (E)-selectivity.[9]
Q3: Can I use diethyl (tosyloxy)methylphosphonate with ketones?
Yes, the phosphonate carbanion generated from diethyl (tosyloxy)methylphosphonate is generally reactive enough to undergo olefination with ketones, which is an advantage over the traditional Wittig reaction.[8] However, reactions with ketones are often slower and may require more forcing conditions (e.g., stronger base, higher temperature) compared to aldehydes.
Q4: What are the key safety precautions when working with diethyl (tosyloxy)methylphosphonate and strong bases?
-
Handling: Diethyl (tosyloxy)methylphosphonate is an oil and should be handled in a well-ventilated fume hood.[10] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong Bases: Strong bases like NaH and LiHMDS are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Reactions should be equipped with a bubbler to prevent the ingress of air and moisture.
-
Quenching: Reactions involving strong bases should be quenched carefully and slowly at low temperatures, typically with a saturated aqueous solution of ammonium chloride.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol provides a starting point for the olefination of an aldehyde with diethyl (tosyloxy)methylphosphonate using sodium hydride as the base.
Materials:
-
Diethyl (tosyloxy)methylphosphonate
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (tosyloxy)methylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired deprotonation for the HWE reaction and the undesired nucleophilic substitution.
Caption: Competing pathways in reactions of diethyl (tosyloxy)methylphosphonate.
Sources
- 1. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 2. Cas 31618-90-3,Diethyl (tosyloxy)methylphosphonate | lookchem [lookchem.com]
- 3. ::Diethyl (tosyloxy)methylphosphonate | CAS NO: 31618-90-3 | SVAK Lifesciences:: [svaklifesciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to improve E/Z selectivity in Horner-Wadsworth-Emmons reactions
A Guide to Mastering E/Z Stereoselectivity
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues related to the stereochemical outcome of this powerful olefination reaction. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can rationally design your experiments for optimal results.
The geometry of a double bond is a critical determinant of a molecule's biological activity and physical properties.[1] While the standard HWE reaction is a robust method for synthesizing alkenes, it typically favors the thermodynamically more stable (E)-isomer.[1][2] This guide will provide a comprehensive overview of how to control and manipulate the reaction to selectively yield either the (E)- or (Z)-alkene.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction?
The HWE reaction is a chemical process that reacts a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[3] It is a modification of the Wittig reaction and is highly valued for its reliability, broad substrate scope, and the ease of removal of its water-soluble phosphate byproduct.[3][4]
Q2: Why does the standard HWE reaction typically favor the (E)-alkene?
The high (E)-selectivity of the standard HWE reaction is a result of thermodynamic control.[2] The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible, allowing the reaction intermediates to equilibrate.[1][5] This equilibration favors the formation of the more stable anti-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to yield the thermodynamically preferred (E)-alkene.[6]
Q3: What is the Still-Gennari modification and why is it important?
The Still-Gennari modification is a powerful variation of the HWE reaction that allows for the highly selective synthesis of (Z)-alkenes.[1][7] This is achieved by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with strong, non-coordinating bases (like KHMDS) and crown ethers at low temperatures.[2][3] These conditions favor kinetic control, where the initial, faster-forming syn-oxaphosphetane intermediate rapidly eliminates to produce the (Z)-alkene before it can revert and equilibrate to the more stable anti intermediate.[8]
Q4: Can any phosphonate be used for the Still-Gennari modification?
No, the key to the Still-Gennari modification is the use of phosphonates bearing electron-withdrawing groups on the phosphorus esters, such as trifluoroethyl or aryl groups.[2][9] These groups increase the acidity of the α-proton and, more importantly, accelerate the rate of elimination of the oxaphosphetane intermediate, which is crucial for trapping the kinetic (Z)-product.[7] Using standard diethyl or dimethyl phosphonates under Still-Gennari conditions will not result in high (Z)-selectivity.
Troubleshooting Guide: Optimizing Your E/Z Selectivity
This section addresses specific experimental challenges in a question-and-answer format to help you refine your reaction conditions.
Issue 1: My HWE reaction is giving a poor E/Z ratio. How can I favor the E-alkene?
A low E:Z ratio in a standard HWE reaction suggests that the intermediates are not fully equilibrating to the thermodynamic pathway. Here are several factors you can adjust to enhance (E)-selectivity.
Explanation: To maximize (E)-alkene formation, you need to promote conditions that allow the reversible addition step to reach thermodynamic equilibrium.[5]
Solutions:
-
Choice of Base and Cation: The metal cation of the base plays a crucial role. Lithium and sodium bases are generally superior to potassium bases for promoting (E)-selectivity.[3][10] Magnesium-based reagents can also be highly effective.[11]
-
Reaction Temperature: Higher reaction temperatures (e.g., 0 °C to room temperature or even reflux) facilitate the equilibration of the oxaphosphetane intermediates, which strongly favors the formation of the more stable (E)-product.[3][12]
-
Solvent: Protic solvents are generally avoided, but ethereal solvents like THF or DME are standard. The key is ensuring conditions that support equilibration.
-
Substrate Steric Hindrance: Increasing the steric bulk of either the aldehyde or the phosphonate reagent can enhance (E)-selectivity by amplifying the steric repulsion in the transition state leading to the (Z)-alkene.[3]
Data Summary: Factors Influencing (E)-Selectivity
| Factor | Condition to Favor (E)-Alkene | Rationale |
| Base Cation | Li⁺, Na⁺, Mg²⁺ > K⁺ | Smaller cations can coordinate more strongly, influencing the transition state geometry.[3][11] |
| Temperature | Higher (0 °C to reflux) | Provides energy to overcome the activation barrier for reversal and equilibration.[3][13] |
| Aldehyde | Sterically bulky R group | Increases steric clash in the transition state leading to the Z-isomer.[3] |
| Phosphonate | Sterically bulky ester groups | Can increase the preference for the anti-intermediate.[3][4] |
Workflow for Maximizing E-Selectivity
Caption: Troubleshooting workflow for poor E-selectivity.
Issue 2: I need to synthesize the Z-alkene. How do I achieve high selectivity?
Achieving high (Z)-selectivity requires moving away from standard HWE conditions and employing a kinetically controlled protocol, most notably the Still-Gennari modification.[1][2]
Explanation: The formation of the (Z)-alkene relies on trapping the kinetically favored syn-oxaphosphetane intermediate. This is accomplished by using reagents that accelerate the elimination step, making it faster than the reversible dissociation back to the starting materials.[7][8]
Solutions:
-
Select the Right Phosphonate: This is the most critical factor. Use a phosphonate with strongly electron-withdrawing ester groups. The classic choice is bis(2,2,2-trifluoroethyl)phosphonoacetate .[2] Other options, such as those developed by Ando, also feature electron-deficient aryl groups.[2]
-
Use a Strong, Non-Coordinating Base: Potassium hexamethyldisilazide (KHMDS) is the base of choice.[2] Its bulky nature and the dissociative properties of the potassium cation prevent tight coordination that could favor equilibration.
-
Employ a Crown Ether: Adding 18-crown-6 sequesters the potassium cation, creating a more "naked" and highly reactive phosphonate anion.[2] This further promotes the kinetic pathway.
-
Maintain Low Temperatures: The reaction must be run at very low temperatures, typically -78 °C , to prevent the intermediates from equilibrating to the thermodynamic (E)-pathway.[1]
Data Summary: Conditions for (Z)-Selectivity (Still-Gennari)
| Factor | Condition to Favor (Z)-Alkene | Rationale |
| Phosphonate | Bis(2,2,2-trifluoroethyl) esters or similar electron-withdrawing groups | Accelerates elimination, trapping the kinetic product.[2][7] |
| Base | KHMDS (or other potassium-based strong bases) | Strong, non-coordinating base favors kinetic deprotonation.[2] |
| Additive | 18-crown-6 | Sequesters K⁺ cation, increasing anion reactivity.[2] |
| Solvent | Anhydrous THF | Standard aprotic solvent for these conditions. |
| Temperature | Low (-78 °C) | Prevents equilibration to the thermodynamic pathway.[1] |
Mechanistic Basis of Stereoselectivity
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of two diastereomeric intermediates: the syn- and anti-oxaphosphetanes.
Caption: Pathways to E- and Z-alkenes in the HWE reaction.
In the standard HWE reaction , the initial addition is reversible. The anti adduct is sterically favored, and under equilibrating conditions (higher temperature), it becomes the dominant intermediate, leading to the (E)-alkene.[6]
In the Still-Gennari modification , the electron-withdrawing groups on the phosphonate make the elimination step very fast.[7] The reaction proceeds through the kinetically favored syn adduct, which rapidly collapses to the (Z)-alkene before it has a chance to equilibrate to the more stable anti adduct.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
This protocol is designed to maximize the yield of the thermodynamically favored (E)-alkene.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask.
-
Ylide Formation: Cool the suspension to 0 °C. Add a solution of the triethyl phosphonoacetate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.05 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For increased (E)-selectivity, the reaction can be gently heated to reflux if the substrates are stable.
-
Workup: Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Procedure for (Z)-Selective HWE Reaction
This protocol is designed for the highly selective synthesis of (Z)-alkenes.[1]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium hexamethyldisilazide (KHMDS, 1.05 eq., as a solution in THF) dropwise to the flask. Stir the mixture for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. It is critical to maintain the low temperature to prevent isomerization.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Błaszczyk, A., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Ferreira, F., et al. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Błaszczyk, A., et al. (2020). The Still–Gennari versus HWE olefination of aldehydes. ResearchGate. [Link]
-
Nishikata, T., et al. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Molnár, K., et al. (2017). Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis Online. [Link]
-
Nagao, Y., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]
-
Błaszczyk, A., et al. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. [Link]
-
Nishikata, T., et al. (2022). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]
-
Błaszczyk, A., et al. (2022). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]
-
ResearchGate. Highly selective E→Z isomerisation protocols of alkenes. [Link]
-
All 'Bout Chemistry. (2019). Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. YouTube. [Link]
-
ResearchGate. Selected general approaches to alkene synthesis. [Link]
-
Mai, J., et al. (2022). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva-portal.org. [Link]
-
Zhang, Z., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. National Institutes of Health. [Link]
-
ResearchGate. General mechanism of the HWE reaction that typically gives rise to the... [Link]
-
Fairlamb, I., et al. (2006). Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Side Reactions of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate with Ketones
Welcome to the technical support center for the application of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate in reactions with ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this Horner-Wadsworth-Emmons (HWE) reagent. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth, experience-based solutions and theoretical explanations to enhance your synthetic success.
The reaction of this compound with aldehydes or ketones is a powerful method for the synthesis of vinyl tosylates, which are versatile intermediates in organic synthesis. However, like any chemical transformation, this reaction is not without its potential pitfalls. This guide aims to be a comprehensive resource for troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low or no reactivity in the Horner-Wadsworth-Emmons reaction with ketones can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential issues and how to address them:
-
Inadequate Base Strength: The acidity of the α-proton in this compound is significant, but a sufficiently strong base is still required for complete deprotonation to form the reactive phosphonate carbanion.[1]
-
Troubleshooting: For standard reactions, strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often effective.[1] If your ketone is sensitive to strong bases, consider milder conditions such as the Masamune-Roush conditions (LiCl with DBU or triethylamine).[1][2]
-
-
Steric Hindrance: Ketones are generally less reactive than aldehydes in the HWE reaction due to greater steric hindrance around the carbonyl group.[1][3] This is particularly true for bulky ketones.
-
Troubleshooting: To overcome steric hindrance, you may need to increase the reaction temperature or prolong the reaction time.[1] In some cases, using a more reactive, less sterically hindered phosphonate reagent might be necessary, although this would mean deviating from the target synthesis of a vinyl tosylate.
-
-
Moisture Contamination: The phosphonate carbanion is a strong base and is readily quenched by water.[1]
-
Troubleshooting: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reagent Purity: The purity of the this compound is crucial. Impurities can inhibit the reaction.
-
Troubleshooting: If you suspect reagent degradation, consider purification by chromatography or distillation, or purchase a fresh batch from a reputable supplier.
-
Q2: I'm observing the formation of unexpected byproducts. What could they be and how can I avoid them?
A2: The formation of side products is a common issue, particularly with complex substrates. Here are some possibilities:
-
Enolate Formation and Aldol-type Reactions: If the ketone substrate is enolizable, the strong base used in the HWE reaction can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate can then participate in side reactions, such as self-condensation (aldol reaction) or reaction with other electrophiles present.
-
Troubleshooting: Add the ketone slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., -78 °C) to favor the desired nucleophilic attack on the carbonyl over enolization.[1] Using a non-nucleophilic, sterically hindered base might also help.
-
-
Michael Addition: If the target vinyl tosylate is an α,β-unsaturated system, it can potentially undergo a Michael addition with any remaining phosphonate carbanion, leading to a bis-adduct.
-
Troubleshooting: Use a stoichiometric amount of the phosphonate reagent or a slight excess of the ketone to minimize the concentration of unreacted carbanion once the product is formed.
-
-
Rearrangement of the Vinyl Tosylate Product: Vinyl tosylates can be susceptible to rearrangement under certain conditions, for example, photoinduced rearrangement to β-ketosulfones.[4]
-
Troubleshooting: Ensure the reaction work-up and purification are performed under conditions that avoid prolonged exposure to light or heat, if your product is found to be sensitive.
-
Q3: The reaction is not stereoselective, and I'm getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: While the Horner-Wadsworth-Emmons reaction is generally known for its high (E)-selectivity, several factors can influence the stereochemical outcome.[2][5][6]
-
Reaction Conditions: The choice of base, cation, and solvent can significantly impact the E/Z ratio.
-
Troubleshooting for (E)-Alkene: Generally, conditions that allow for the equilibration of the intermediates favor the formation of the thermodynamically more stable (E)-alkene.[6][7] Using sodium or lithium-based bases often promotes (E)-selectivity.[1] Higher reaction temperatures can also favor the (E)-isomer.[1]
-
Troubleshooting for (Z)-Alkene: While less common for standard HWE reactions, achieving (Z)-selectivity often requires modified reagents or specific conditions, such as the Still-Gennari modification which employs phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF).[5]
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common problems.
Scenario 1: Low Yield with a Sterically Hindered Ketone
Problem: You are reacting this compound with a bulky ketone, such as di-tert-butyl ketone, and observing very low conversion even after prolonged reaction times.
Underlying Issue: The steric bulk around the carbonyl carbon is preventing the efficient approach of the phosphonate carbanion.[1]
Step-by-Step Troubleshooting Protocol:
-
Optimize Reaction Temperature: While the initial addition is often performed at low temperatures to control reactivity, gradually warming the reaction mixture to room temperature or even refluxing may be necessary to drive the reaction to completion.[1]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If you see slow but steady product formation, extending the reaction time (e.g., 24-48 hours) may be sufficient.
-
Choice of a Stronger, Less Hindered Base: While NaH is common, a stronger base like n-BuLi or LDA might generate a higher concentration of the carbanion, potentially improving the reaction rate.[1]
-
Consider Additives: The use of additives like LiCl in Masamune-Roush conditions can sometimes accelerate the reaction by coordinating to the carbonyl oxygen, making it more electrophilic.[2]
Experimental Workflow for a Sterically Hindered Ketone
Caption: Workflow for HWE reaction with a hindered ketone.
Scenario 2: Formation of an Aldol Condensation Product
Problem: You are using an enolizable ketone, like 2-methylcyclohexanone, and your final product mixture contains a significant amount of a higher molecular weight byproduct, which you suspect is an aldol self-condensation product.
Underlying Issue: The strong base is deprotonating the α-carbon of the ketone, leading to enolate formation and subsequent aldol reaction.
Step-by-Step Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the base to a mixture of the phosphonate and the ketone, first generate the phosphonate carbanion in a separate flask. Then, slowly add a solution of the enolizable ketone to the carbanion solution at a low temperature (-78 °C). This ensures that the ketone is always in the presence of an excess of the desired nucleophile.
-
Use of a Milder Base System: The Masamune-Roush conditions (DBU/LiCl) are known to be effective for base-sensitive substrates and can minimize side reactions like enolization.[2][8]
-
Precise Stoichiometry: Use no more than a slight excess of the base to minimize the amount of free base available to react with the ketone.
Reaction Mechanism: Competing Pathways
Caption: Competing HWE and aldol reaction pathways.
Quantitative Data Summary
The choice of base and reaction conditions can significantly affect the yield and stereoselectivity of the HWE reaction. The following table summarizes typical outcomes for different base systems.
| Base System | Typical Substrates | Expected Outcome (E/Z Ratio) | Potential Side Reactions |
| NaH in THF/DME | Unhindered ketones, aldehydes | High (E)-selectivity | Enolization with sensitive ketones |
| n-BuLi in THF | Hindered ketones | Moderate to high (E)-selectivity | Can be too reactive for some functional groups |
| KHMDS/18-crown-6 in THF | Aldehydes (Still-Gennari) | High (Z)-selectivity[5] | More specialized conditions required |
| DBU/LiCl in MeCN | Base-sensitive ketones | High (E)-selectivity[2] | Generally cleaner reactions |
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Brandt, P., Norrby, P.-O., Martin, I., & Rein, T. (1999). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 64(19), 6815–6824. [Link]
-
Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Slideshare. (2016, May 24). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. [Link]
-
RSC Publishing. (2021). Photoinduced rearrangement of vinyl tosylates to β-ketosulfones. Green Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 4. Photoinduced rearrangement of vinyl tosylates to β-ketosulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Diethyl (tosyloxy)methylphosphonate Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in chemical syntheses utilizing diethyl (tosyloxy)methylphosphonate. Here, we address common and complex purification challenges through a troubleshooting guide and frequently asked questions. Our approach is grounded in mechanistic principles to empower you with the rationale behind each procedural step, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Navigating Purification Challenges
This section is designed to address specific issues you may encounter during the purification of products derived from reactions with diethyl (tosyloxy)methylphosphonate, most notably the Horner-Wadsworth-Emmons (HWE) reaction.
Problem 1: My crude product appears clean by ¹H NMR, but I see a persistent polar baseline streak on my TLC plate.
Question: I've performed a Horner-Wadsworth-Emmons reaction with diethyl (tosyloxy)methylphosphonate and an aldehyde. The aqueous work-up should have removed the phosphate byproduct, and the NMR of the crude material looks promising. However, my TLC analysis shows the desired product spot along with a stubborn streak originating from the baseline. What is causing this, and how can I resolve it?
Answer:
This is a classic issue encountered in Horner-Wadsworth-Emmons reactions. The baseline streak is almost certainly the dialkyl phosphate byproduct, which is water-soluble but can persist in the organic layer, especially if the product itself has some polarity.[1] Here’s a breakdown of the cause and how to address it:
Causality:
-
Incomplete Phase Separation: During the aqueous work-up, microscopic droplets of the aqueous phase containing the phosphate salt can remain emulsified in the organic layer.
-
Insufficient Washing: A single wash may not be enough to completely remove the byproduct, particularly if the concentration is high.
-
Product-Mediated Solubility: If your product is moderately polar, it can act as a phase-transfer agent, dragging small amounts of the phosphate salt into the organic layer.
Solutions:
-
Thorough Aqueous Work-up:
-
Multiple Washes: Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acidic species) followed by multiple washes with brine (saturated aqueous NaCl). Brine helps to break up emulsions and "pulls" water out of the organic layer.
-
Back-Extraction: After your initial extraction, you can back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
-
Filtration through a Silica Plug:
-
If the issue persists after an improved work-up, a quick filtration through a short plug of silica gel is highly effective.
-
Protocol:
-
Place a small cotton plug at the bottom of a Pasteur pipette or a small funnel.
-
Add a layer of sand (approx. 0.5 cm).
-
Add a layer of silica gel (approx. 2-3 cm).
-
Add another thin layer of sand on top.
-
Pre-elute the plug with your TLC eluent.
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether) and load it onto the plug.
-
Elute with your TLC solvent system. The non-polar to moderately polar product will pass through, while the highly polar phosphate byproduct will remain adsorbed at the top of the silica.
-
-
Problem 2: My product is decomposing during silica gel column chromatography.
Question: I am attempting to purify my alkene product using standard flash column chromatography on silica gel. My TLC analysis of the collected fractions shows new, more polar spots, and my overall yield is significantly lower than expected. What is happening?
Answer:
Product decomposition on silica gel is a common problem, especially for sensitive molecules. The inherent acidity of standard silica gel can catalyze degradation pathways for certain functional groups.
Causality:
-
Acidity of Silica Gel: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can promote reactions such as:
-
Hydrolysis of esters or other acid-labile protecting groups.
-
Isomerization of double bonds.
-
Rearrangement of carbocations.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition.[2]
Solutions:
-
Deactivate the Silica Gel:
-
Neutralize the acidic sites by pre-treating the silica gel with a base. A common method is to prepare the silica gel slurry in the eluent containing 1-2% triethylamine.[2] This volatile base will not interfere with the purification of most compounds.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[2] Always run a preliminary TLC on an alumina plate to ensure compatibility and determine the appropriate solvent system.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography may be a suitable option, though it is often limited to preparative HPLC for phosphonic acids.[3]
-
-
Optimize Chromatography Conditions:
Problem 3: My final product is a viscous oil that is difficult to handle and won't crystallize.
Question: After purification, my product is a thick, sticky oil. I've tried to induce crystallization from various solvents without success. How can I obtain a solid, and is this oil pure?
Answer:
Many phosphonates and their derivatives are notoriously difficult to crystallize, often preferring to exist as amorphous oils or glasses even when pure.[5]
Causality:
-
Amorphous Nature: The inherent molecular structure may not pack efficiently into a crystal lattice.
-
Residual Solvent: Trace amounts of solvent can significantly inhibit crystallization.
-
Hygroscopic Nature: Some phosphonates are hygroscopic and will absorb moisture from the air, becoming sticky.[5]
Solutions:
-
Rigorous Drying:
-
Dry the purified oil under high vacuum for an extended period (several hours to overnight) to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.
-
-
Crystallization Techniques:
-
Solvent Screening: In parallel, test a wide range of solvent systems on a small scale. Good single solvents for crystallization often include hexane, diethyl ether, ethyl acetate, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.[6]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[2]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution.[2]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.
-
-
-
Alternative Purification/Isolation Methods:
-
Salt Formation: If your product has an acidic or basic handle, forming a salt can often induce crystallization. For phosphonic acids, forming a sodium or amine salt can be effective.[5]
-
Lyophilization (Freeze-Drying): For some phosphonic acids, lyophilization from a solvent like tert-butanol can yield a fluffy, solid foam instead of a sticky residue.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a reaction involving diethyl (tosyloxy)methylphosphonate?
A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove water-soluble byproducts. A general procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic species.
-
Water.
-
Saturated aqueous sodium chloride (brine) solution to aid in phase separation and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[7][8][9]
Q2: How can I monitor the progress of my reaction and the purity of my fractions during chromatography?
Thin Layer Chromatography (TLC) is the most common and effective method.[4][7]
-
Reaction Monitoring: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material and the appearance of a new spot for the product indicate the reaction's progress.
-
Fraction Analysis: During column chromatography, collect fractions and spot each one on a TLC plate to identify which fractions contain the pure product.[2][4]
-
Visualization:
-
UV Light: If your compound contains a UV-active chromophore, it will be visible under a UV lamp (254 nm).
-
Q3: What are the common impurities I might encounter?
-
Unreacted Starting Materials: Diethyl (tosyloxy)methylphosphonate or the carbonyl compound.
-
Phosphate Byproduct: In HWE reactions, this is the primary byproduct and is typically removed with an aqueous work-up.[1]
-
(E/Z) Isomers: The HWE reaction generally favors the formation of the (E)-alkene, but the (Z)-isomer may also be present.[11] These can often be separated by careful column chromatography.
-
Side-Reaction Products: Depending on the specific substrates and reaction conditions, other unexpected products may form.[12]
Q4: Can I use distillation to purify my product?
Vacuum distillation can be a very effective purification method for thermally stable, liquid products.[2][7][8][9][13]
-
Short-Path Distillation: For high-boiling point compounds, a short-path distillation apparatus (like a Kugelrohr) is recommended to minimize decomposition.[7]
-
Molecular Distillation: A wiped-film molecular still can significantly improve yields for large-scale reactions of thermally sensitive compounds.[7][9]
Visualized Workflows
Quantitative Data Summary
| Purification Method | Typical Yield Range | Typical Purity | Notes |
| Flash Column Chromatography | 40-95% | >95% | Yield can be variable depending on compound stability on silica.[2][13] |
| Vacuum Distillation | 50-94% | >97% | Suitable for thermally stable liquid products.[2][7][9] |
| Recrystallization | 60-90% | >98% | Often provides the highest purity for solid products.[2] |
| TLC Solvent System (Eluent) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | General purpose for many phosphonate esters.[2] |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | For more polar phosphonate compounds.[2] |
| Diethyl Ether / Pentane (8:2) | Low | Used for less polar phosphonate products.[13] |
References
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. [Link]
-
Savignac, P., & Collin, J. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]
-
Peppard, D. F., Mason, G. W., & Hucher, I. (1961). Acidic esters of phosphonic acid as selective extractants for metallic cations selected M(III) tracer studies. Journal of Inorganic and Nuclear Chemistry, 18, 245-258. [Link]
-
Gancarz, R., & Gancarz, I. (2018). Selective Esterification of Phosphonic Acids. Molecules, 23(11), 2883. [Link]
-
Peppard, D. F., Mason, G. W., & Hucher, I. (1961). Acidic esters of phosphonic acid as selective extractants for metallic cations-selected M(III) tracer studies. Scilit. [Link]
-
Kolodyńska, D., & Bąk, A. (2021). Green phosphonate chemistry – Does it exist?. RSC Green Chemistry. [Link]
-
Richardson, R. M., & Wiemer, D. F. (2011). Diethyl Benzylphosphonate. Organic Syntheses, 88, 119. [Link]
-
Kluge, A. F. (1980). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 59, 76. [Link]
- Campbell, D. A. (1995). Methods for the synthesis of phosphonate esters. U.S.
-
Savignac, P., & Collin, J. (2017). Phosphonic acid: preparation and applications. ResearchGate. [Link]
- Ma, Y., et al. (2016). Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
- Wu, X. (2009). New production technology of diethyl (tosyloxy)methylphosphonate.
-
Phosphonates. (n.d.). Wasser 3.0. [Link]
-
Hirata, Y., & Nakata, F. (1988). Supercritical Fluid Chromatographic Separation of Organophosphorus Pesticides on Packed Columns and Capillary Columns. Journal of Chromatography A, 454, 239-246. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses, 91, 354. [Link]
-
Nancollas, G. H., & Reddy, M. M. (2008). Phosphonate additives do not always inhibit crystallization. Crystal Growth & Design, 8(8), 2686-2690. [Link]
-
Synthesis method of diethyl (tosyloxy)methylphosphonate. (n.d.). Patsnap. [Link]
- Wang, J., et al. (2018). Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Moody, C. J., & O'Connell, J. F. (2003). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Organic & Biomolecular Chemistry, 1(18), 3175-3179. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(11), 1014-1035. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
-
Nose, N., et al. (1988). Simplified Cleanup and Gas Chromatographic Determination of Organophosphorus Pesticides in Crops. Journal of the Association of Official Analytical Chemists, 71(2), 333-337. [Link]
-
Schenck, F. J., & Casanova, J. (1999). Rapid screening for organochlorine and organophosphorus pesticides in milk using C18 and graphitized carbon black solid phase extraction cleanup. Journal of Environmental Science and Health, Part B, 34(3), 349-362. [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography). (2022, June 10). YouTube. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 9. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diethyl (tosyloxy)methylphosphonate Olefination
Welcome to the technical support center for the olefination of aldehydes and ketones using diethyl (tosyloxy)methylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of this powerful reaction, with a specific focus on the critical role of temperature.
Introduction: The Importance of Temperature in Vinyl Tosylate Synthesis
The reaction of diethyl (tosyloxy)methylphosphonate with an aldehyde or ketone is a specialized form of the Horner-Wadsworth-Emmons (HWE) reaction, designed to produce vinyl tosylates.[1] These products are valuable intermediates in organic synthesis, serving as precursors for a variety of functional groups through cross-coupling reactions.
Like many organic reactions, temperature is not merely a parameter to be set, but a critical tool that dictates the success of the experiment. It directly influences reaction rate, yield, stability of the starting materials, and, most importantly, the stereochemical outcome of the newly formed double bond. This guide will help you understand and control this crucial variable.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems you may encounter. The advice provided is grounded in the mechanistic principles of the Horner-Wadsworth-Emmons reaction.
| Problem | Possible Cause (Temperature-Related) | Suggested Solution & Explanation |
| Low or No Product Yield | 1. Reaction Temperature is Too Low: The activation energy for the reaction is not being met, leading to a stalled or extremely slow reaction. | 1. Gradually Warm the Reaction: If the reaction was initiated at a low temperature (e.g., -78°C or 0°C), allow it to slowly warm to room temperature (approx. 20-25°C). Monitor the progress by TLC. The increased thermal energy will accelerate the rate-limiting nucleophilic addition of the phosphonate carbanion to the carbonyl. |
| 2. Reagent Decomposition at High Temperature: The diethyl (tosyloxy)methylphosphonate reagent or the generated carbanion may be thermally unstable if the reaction is run at elevated temperatures (e.g., reflux in THF). The tosylate group is a good leaving group, and high heat can promote decomposition pathways.[2][3] | 2. Maintain a Moderate Temperature: For most applications, running the reaction between 0°C and room temperature is optimal. If heating is required for a particularly unreactive substrate, do so cautiously and in increments, monitoring for the appearance of decomposition spots on your TLC plate. | |
| Incorrect or Poor Stereoselectivity (e.g., Mixture of E/Z Isomers) | 1. Temperature is Too High for Z-Selectivity or Too Low for E-Selectivity: The HWE reaction's stereoselectivity is temperature-dependent. Higher temperatures allow the reaction intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene.[4] Lower temperatures can "trap" the kinetically favored syn-oxaphosphetane, potentially leading to the (Z)-alkene.[5] | 1. Adjust Temperature Based on Desired Isomer: • For (E)-alkenes (Thermodynamic Product): Ensure the reaction is allowed to stir at room temperature for a sufficient period (a few hours to overnight) to allow for equilibration.[4] • For (Z)-alkenes (Kinetic Product): Run the reaction at a consistently low temperature (e.g., -78°C) and quench it at that temperature once the starting material is consumed. Note that standard HWE reactions with stabilized phosphonates strongly favor the E-isomer, and achieving high Z-selectivity may require modified reagents (e.g., Still-Gennari conditions).[6] |
| Multiple Unidentified Side Products | 1. Thermal Decomposition of the Phosphonate: As mentioned, excessive heat can cause the diethyl (tosyloxy)methylphosphonate to decompose. The C-S bond in sulfonate esters can cleave at high temperatures, leading to a cascade of undefined side reactions.[2][7] | 1. Run the Reaction at or Below Room Temperature: Avoid unnecessary heating. The initial deprotonation of the phosphonate is typically performed at 0°C or -78°C, and the subsequent reaction with the carbonyl is often allowed to proceed at room temperature. |
| 2. Reaction of the Carbanion with Solvent or Other Electrophiles: At higher temperatures, the highly reactive phosphonate carbanion may become less selective and could potentially react with the solvent (e.g., deprotonate THF) or other electrophilic species in the reaction mixture. | 2. Control the Addition Temperature: Add the aldehyde/ketone to the solution of the phosphonate carbanion at a low temperature (0°C or -78°C) to ensure a clean initial addition before warming the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the olefination reaction?
A: A robust starting point is to generate the phosphonate carbanion by adding your base (e.g., NaH, KHMDS) to the diethyl (tosyloxy)methylphosphonate in an anhydrous solvent like THF at 0°C. After the deprotonation is complete (typically 15-30 minutes), cool the mixture to -78°C before adding your aldehyde or ketone. Then, you can allow the reaction to slowly warm to room temperature and stir until completion. This allows for controlled carbanion formation and addition, minimizing side reactions.
Q2: How does temperature affect the E/Z selectivity of the vinyl tosylate product?
A: The effect of temperature on stereoselectivity is a classic hallmark of the Horner-Wadsworth-Emmons reaction.
-
Higher Temperatures (e.g., 23°C vs. -78°C) favor the (E)-alkene. This is because the intermediate steps of the reaction are reversible. At higher temperatures, the system has enough energy to reach thermodynamic equilibrium, which favors the sterically less hindered transition state leading to the (E)-product.[4]
-
Lower Temperatures (e.g., -78°C) can favor the (Z)-alkene. At very low temperatures, the initial addition and cycloreversion can become irreversible, trapping the kinetic product. However, for standard HWE reagents like this one, the preference for the (E)-isomer is often strong, and achieving high Z-selectivity can be challenging without specialized reagents.[5]
Q3: My reaction seems to stall at low temperatures. What should I do?
A: If you observe no significant product formation by TLC after a few hours at -78°C, it is likely a rate issue. You can first try letting it stir longer at that temperature. If it remains stalled, allow the reaction to warm slowly, first to 0°C, and then to room temperature, monitoring by TLC at each stage. A gradual increase in temperature often provides the necessary energy to drive the reaction to completion without promoting side reactions.
Q4: Can I run the reaction at elevated temperatures (e.g., reflux) to speed it up?
A: This is generally not recommended. Diethyl (tosyloxy)methylphosphonate contains a thermally sensitive tosylate group. While the exact decomposition temperature under reaction conditions can vary, sulfonate esters can undergo degradation at temperatures above 150°C, and sometimes lower depending on the reaction environment.[2][3] Heating could lead to cleavage of the C-S bond, resulting in a complex mixture of byproducts and a significantly lower yield of your desired vinyl tosylate. Stick to the -78°C to room temperature range for the best results.
Visualizing the Process
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common issues related to temperature in your olefination reaction.
Caption: Troubleshooting flowchart for temperature effects.
Simplified Reaction Mechanism
This diagram illustrates the key steps of the Horner-Wadsworth-Emmons reaction and highlights the temperature-sensitive equilibration step.
Caption: HWE mechanism showing temperature's role in selectivity.
Experimental Protocol: General Procedure for Olefination
This protocol provides a reliable starting point for the olefination of an aldehyde.
Materials:
-
Diethyl (tosyloxy)methylphosphonate
-
Aldehyde or Ketone
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under vacuum. Add anhydrous THF to the flask and cool the resulting suspension to 0°C in an ice bath.
-
Carbanion Formation: Dissolve diethyl (tosyloxy)methylphosphonate (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C. Stir the mixture at 0°C for 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Carbonyl: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dissolve the aldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature by removing the cooling bath. Let the reaction stir for 2-16 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Alcaraz, L.; Cridland, A. Diethyl (Tosyloxymethyl)phosphonate. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2007. [Link]
-
Thompson, S. K.; Heathcock, C. H. A study of the Horner-Emmons reaction. Stereochemistry and relative rates of reaction of substituted phosphonates and aldehydes. J. Org. Chem.1990 , 55 (10), 3386–3399. [Link]
-
Koziara, B. T.; et al. Thermal decomposition of sulfonic acid groups in sulfonated poly(ether ether ketone) material. Polym. Degrad. Stab.2018 , 153, 24-31. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983 , 24 (41), 4405–4408. [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth.2014 , 91, 1. [Link]
-
Colquhoun, H. M. The thermal degradation of aromatic polysulphones: a review. Polym. Degrad. Stab.1986 , 14 (3), 193-209. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
Overcoming steric hindrance in reactions with diethyl (tosyloxy)methylphosphonate
Welcome to the technical support resource for diethyl (tosyloxy)methylphosphonate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and encounter challenges, particularly those related to steric hindrance. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is diethyl (tosyloxy)methylphosphonate and what is its primary reactivity?
Diethyl (tosyloxy)methylphosphonate (CAS 31618-90-3) is an organophosphorus compound widely used as a key intermediate in pharmaceutical synthesis, most notably for the antiviral drug Tenofovir[1][2][3]. Its reactivity stems from two key features:
-
Excellent Leaving Group : The p-toluenesulfonate (tosylate) group is an exceptional leaving group. This makes the adjacent methylene carbon highly susceptible to nucleophilic attack, enabling the introduction of the diethoxyphosphorylmethyl moiety onto various nucleophiles.[4]
-
Phosphonate Moiety : The phosphonate group is a precursor for the Horner-Wadsworth-Emmons (HWE) reaction. After initial nucleophilic substitution, the phosphonate can be deprotonated to form a stabilized carbanion (a phosphorus ylide), which then reacts with aldehydes or ketones to form alkenes.[5][6]
The primary challenge addressed in this guide arises during the HWE olefination step, especially when the carbonyl electrophile is a sterically hindered ketone.
Troubleshooting Guide: Olefination with Hindered Ketones
The conversion of a phosphonate to a phosphorus ylide and its subsequent reaction with a ketone is a cornerstone of modern synthesis. However, ketones bearing bulky groups are often inert in standard HWE reactions due to steric hindrance, which impedes the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon.[5][7]
Q2: My HWE reaction with a hindered ketone is failing or giving very low yields. What is the primary cause?
Answer: The rate-limiting step in the Horner-Wadsworth-Emmons reaction is the nucleophilic addition of the phosphonate carbanion to the carbonyl group.[8] When your ketone is sterically hindered (e.g., has bulky alkyl or aryl groups adjacent to the carbonyl), the approach of the equally bulky phosphonate carbanion is disfavored. This raises the activation energy of the reaction, leading to slow conversion, low yields, or no reaction at all. Aldehydes are inherently more reactive than ketones for this reason.[5]
Below is a diagnostic workflow to address this common issue.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Excellence
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Phosphonate Carbanion Decomposition.
Introduction to the Challenge
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds, typically with high (E)-alkene selectivity.[1][2] Its advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct, have made it a staple in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4]
However, the very heart of the HWE reaction—the phosphonate carbanion—can also be its Achilles' heel. These stabilized carbanions, while essential for the reaction, are susceptible to decomposition under various conditions. This instability can lead to a cascade of issues including low yields, formation of undesired side products, and complex purification challenges. This guide serves as a technical resource to understand the root causes of phosphonate carbanion decomposition and provides robust, field-proven strategies to mitigate these issues, ensuring reproducible and high-yielding HWE reactions.
Understanding the Core Problem: Why Do Phosphonate Carbanions Decompose?
Before troubleshooting, it is crucial to understand the mechanistic pathways that compete with the desired olefination. The primary cause of decomposition is the inherent basicity and reactivity of the carbanion.
1. Protonation by Adventitious Water: Phosphonate carbanions are strong bases and are readily quenched by even trace amounts of water or other protic sources in the reaction mixture.[5] This reverts the carbanion back to the starting phosphonate, effectively reducing the concentration of the active nucleophile and stalling the reaction.
2. Reaction with Other Electrophiles: Besides the target aldehyde or ketone, the carbanion can react with other electrophilic species. This can include self-condensation or reaction with other reagents present in the mixture.
3. Thermal Instability: At elevated temperatures, phosphonate carbanions, particularly those that are less stabilized, can undergo various decomposition pathways, leading to a complex mixture of byproducts. Higher reaction temperatures, while sometimes used to drive reactions to completion, can decrease selectivity and yield by favoring these decomposition routes.[6]
Troubleshooting Guide & FAQs
This section is designed to address the common issues encountered during HWE reactions, providing a clear diagnosis and actionable solutions.
Q1: My HWE reaction has a very low yield or did not proceed at all. What are the likely causes?
A: A low or zero yield is one of the most common issues and typically points to a problem with the formation or stability of the phosphonate carbanion.
-
Diagnosis 1: Incomplete Deprotonation. The base used was not strong enough to fully deprotonate the phosphonate. The pKa of the base must be significantly higher than that of the phosphonate α-proton. For common reagents like triethyl phosphonoacetate, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are required.[7]
-
Solution 1: Base Selection. Verify the pKa of your phosphonate and choose a stronger base if necessary. Ensure the base is fresh and has been handled under anhydrous conditions.
-
Diagnosis 2: Carbanion Quenching. The most frequent culprit is moisture. The phosphonate carbanion is highly basic and will be rapidly protonated by water.[5]
-
Solution 2: Rigorous Anhydrous Technique.
-
Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.
-
Use high-quality anhydrous solvents. Solvents drawn from a solvent purification system (SPS) or freshly distilled are ideal.
-
Conduct the reaction under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Diagnosis 3: Low Reactivity of the Carbonyl Compound. Ketones are inherently less reactive than aldehydes. Sterically hindered aldehydes or ketones can also react very slowly.[5][7]
-
Solution 3: Adjust Reaction Conditions.
-
Increase the reaction temperature after the initial addition at low temperature. For example, add the carbonyl compound at -78°C and then allow the reaction to slowly warm to room temperature or even gently heat.[5]
-
Increase the reaction time. Some reactions with hindered substrates may require extended periods (12-24 hours).
-
Q2: I'm observing significant amounts of my starting phosphonate reagent at the end of the reaction. Why?
A: This is a clear indication that the phosphonate carbanion, if formed, was quenched before it could react with the carbonyl compound.
-
Diagnosis: Proton Source. As detailed in Q1, the primary cause is a proton source, most commonly water, quenching the carbanion.
-
Solution: Re-evaluate Anhydrous Protocol. This problem almost always stems from insufficient drying of glassware, solvents, or reagents. Review every step of your experimental setup for potential points of moisture entry. Ensure the inert gas line is dry.
Q3: My reaction is producing a complex mixture of side products and is difficult to purify. What's happening?
A: This suggests that the phosphonate carbanion is decomposing or participating in undesired side reactions.
-
Diagnosis 1: Base-Sensitive Substrates. Your aldehyde, ketone, or even the phosphonate itself may have functional groups that are not stable to the strong base used. This can lead to enolization, aldol condensation, or other side reactions.
-
Solution 1: Use Milder Conditions. For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a weaker amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (Et3N), are an excellent alternative.[1][6][8] Paterson has also shown that Ba(OH)2 can be effective for very sensitive substrates.[9]
-
Diagnosis 2: Thermal Decomposition. If the reaction was run at elevated temperatures for a prolonged period, the carbanion may be decomposing.
-
Solution 2: Optimize Temperature. The key is often to form the carbanion at a low temperature (e.g., -78°C to 0°C) to ensure its stability. After the addition of the carbonyl compound, the temperature can be slowly raised to facilitate the reaction.[5][10]
Preventative Strategies & Best Practices
Proactive measures are the best way to ensure a successful HWE reaction. The following protocol is designed to minimize carbanion decomposition.
Core Protocol for Maximizing Carbanion Stability
-
Preparation (The Anhydrous Mantra):
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Use fresh, anhydrous solvents. THF is a common choice and should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
-
Ensure all reagents, especially the phosphonate and the carbonyl compound, are anhydrous.
-
-
Carbanion Generation (Controlled Formation):
-
Set up the reaction flask under a positive pressure of Argon or Nitrogen.
-
Dissolve the phosphonate ester in the anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature. -78°C (dry ice/acetone bath) is standard for very strong bases like n-BuLi, while 0°C (ice/water bath) is often sufficient for NaH.
-
Slowly add the base to the cooled phosphonate solution. A slow, dropwise addition of a solution (e.g., n-BuLi in hexanes) or portion-wise addition of a solid (e.g., NaH) is critical to control any exotherm and prevent localized heating, which can cause decomposition.
-
Stir the mixture at this low temperature for 30-60 minutes to ensure complete carbanion formation.
-
-
Reaction with Carbonyl (The Addition):
-
Dissolve the aldehyde or ketone in a small amount of anhydrous solvent.
-
Add the carbonyl solution dropwise to the cold, stirring carbanion solution.
-
Maintain the low temperature during the addition.
-
-
Completion and Workup:
-
After the addition is complete, allow the reaction to stir at the low temperature for a period (e.g., 1-2 hours) before gradually warming to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
The dialkylphosphate byproduct can then be easily removed by aqueous extraction.[1]
-
Data Summary: Choosing the Right Conditions
| Parameter | Condition | Rationale & Impact on Carbanion Stability | Typical Use Case |
| Base | Strong Bases (NaH, n-BuLi, KHMDS) | Ensures rapid and complete deprotonation. Can be too harsh for sensitive substrates. Requires very low temperatures. | Standard, non-sensitive phosphonates and carbonyls. |
| Milder Bases (DBU/LiCl, Et3N/LiCl, K2CO3) | Minimizes side reactions with base-sensitive functional groups.[1][9] Creates a lower steady-state concentration of the carbanion, reducing decomposition. | Substrates with acidic protons or other base-labile groups. | |
| Temperature | Low Temp Formation (-78°C to 0°C) | Maximizes the kinetic stability of the carbanion, preventing thermal decomposition pathways.[10] | Standard practice for nearly all HWE reactions. |
| Higher Temp Reaction (0°C to RT or reflux) | Can be required to overcome the activation energy for reaction with unreactive carbonyls.[5] May increase (E)-selectivity.[1][6] | Used for sterically hindered or electron-poor carbonyls after initial low-temp addition. | |
| Solvent | Aprotic (THF, DME, Toluene) | Essential to prevent protonation and quenching of the carbanion. | Universal requirement for HWE reactions. |
| Additives | Lewis Acids (LiCl, MgBr2) | Often used with weaker bases to coordinate to the carbonyl, increasing its electrophilicity and facilitating the reaction under milder conditions.[8][11] | Masamune-Roush and similar modified procedures for sensitive substrates. |
| Crown Ethers (18-crown-6) | Used with potassium bases (e.g., KHMDS) to sequester the K+ ion, creating a more "naked" and reactive carbanion.[1][8] Key for Still-Gennari (Z)-selective modifications. | Still-Gennari modification for (Z)-alkene synthesis. |
Visualizing the Pathways
To better understand the process, the following diagrams illustrate the key reaction and decomposition pathways.
HWE Reaction vs. Carbanion Decomposition
Caption: Key pathways in the HWE reaction.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting low HWE yields.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]
-
The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
-
The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond - CORA. University College Cork. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Mechanism of decomposition of ylide 1 and formation of salt 5 - ResearchGate. ResearchGate. [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. ResearchGate. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond - OUCI. University College Cork Institutional Repository. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. National Institutes of Health. [Link]
-
Synthesis of Cyclopentenones via Intramolecular HWE and the Palladium-Catalyzed Reactions of Allylic Hydroxy Phosphonate Derivatives | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
question about the phosphonate stabilized carbanion in the Horner-Wadsworth-Emmons-Reaction : r/chemistry - Reddit. Reddit. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. ResearchGate. [Link]
-
What is the influence of the temperature on the carbanion for each reaction? : r/OrganicChemistry - Reddit. Reddit. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Condition Optimization for Base-Sensitive Substrates
Welcome to the technical support center for optimizing reactions involving base-sensitive substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with molecules susceptible to degradation, epimerization, or other unwanted side reactions under basic conditions. Here, we provide in-depth, experience-driven answers to common problems, detailed protocols for essential techniques, and curated data to inform your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose the issue and identify actionable solutions.
Question 1: My starting material or product is degrading upon adding the base. How can I prevent this?
Answer: Degradation is a classic sign that your reaction conditions are too harsh for your substrate. Base-sensitive functional groups like esters, β-lactams, and certain halides can undergo rapid hydrolysis, elimination, or other decomposition pathways.[1][2] The primary culprits are often the base's strength, its concentration, and the reaction temperature.
Causality & Strategy: The goal is to find a "sweet spot" where the desired reaction proceeds, but the degradation pathways are kinetically disfavored.
-
Choose a Weaker Base: The most straightforward approach is to select a base with a pKₐ (of its conjugate acid) that is high enough to effect the desired transformation but not so high that it indiscriminately reacts with sensitive moieties.[3] For instance, instead of sodium hydroxide (NaOH, pKₐ of H₂O ≈ 15.7), consider using potassium carbonate (K₂CO₃, pKₐ of HCO₃⁻ ≈ 10.3) or an organic amine like triethylamine (TEA, pKₐ ≈ 10.75).[4][5][6]
-
Lower the Temperature: Most degradation reactions have a higher activation energy than the desired proton transfer. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can dramatically slow down decomposition while still allowing the primary reaction to proceed, albeit more slowly.[7]
-
Use Slow Addition: Adding the base dropwise or via a syringe pump prevents localized high concentrations of the base, which can be detrimental.[8] This technique maintains a low, steady concentration of the base, minimizing side reactions.
-
Employ a Non-Nucleophilic, Sterically Hindered Base: If your substrate is sensitive to nucleophilic attack, a bulky base is an excellent choice.[4][9] These bases are sterically hindered, making it difficult for them to act as nucleophiles while retaining their ability to deprotonate.[4][9][10] Examples include Lithium diisopropylamide (LDA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), and 1,8-Diazabicycloundec-7-ene (DBU).[4][10]
Question 2: My reaction is suffering from low yield or is not going to completion, but I'm worried about increasing the base strength.
Answer: Incomplete conversion in the presence of base-sensitive groups is a common optimization challenge. The issue may not be the base's intrinsic strength but rather its effective concentration, solubility, or choice of solvent.
Causality & Strategy: The key is to enhance the rate of the desired reaction without creating conditions that favor degradation.
-
Careful Base Screening: You may need a stronger base, but one that is still compatible. Consider hindered bases like sodium tert-butoxide or guanidine bases, which are very strong yet non-nucleophilic.[4][11]
-
Solvent Optimization: The choice of solvent is critical. A solvent that does not fully dissolve the reactants will slow the reaction. Furthermore, the solvent can influence the base's effective strength. For example, a base will be much more reactive in a polar aprotic solvent like DMSO or DMF than in a protic solvent like ethanol.
-
Increase Equivalents of Base: Sometimes, simply using more of a milder base can drive the reaction to completion, especially if the substrate or trace water consumes some of the base.
-
Consider a Protecting Group Strategy: If a specific functional group is the source of sensitivity, it may be best to temporarily protect it.[12][13] For example, an alcohol can be protected as a silyl ether, which is stable to many non-aqueous bases but can be easily removed later.[13]
Question 3: I'm observing epimerization at a key stereocenter. How can I maintain stereochemical integrity?
Answer: Epimerization occurs when a base removes a proton from a chiral carbon, leading to a planar enolate or carbanion intermediate, which can then be re-protonated from either face, scrambling the stereochemistry.[14][15][16] This is a significant issue in pharmaceutical synthesis where stereopurity is paramount.
Causality & Strategy: To prevent epimerization, you must minimize the lifetime of the enolate intermediate and control the environment in which it forms and reacts.
-
Use a Bulky, Non-coordinating Base: Bases like Lithium diisopropylamide (LDA) are often used at low temperatures to rapidly and irreversibly form the kinetic enolate, which can then be trapped with an electrophile before it has a chance to equilibrate.[10]
-
Low Temperature is Crucial: Performing the reaction at very low temperatures (e.g., -78 °C) is often the most effective strategy to suppress epimerization.[7]
-
Control Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
-
Solvent Choice: Polar aprotic solvents like THF are generally preferred as they can stabilize the metal cation of the base without coordinating so strongly as to promote equilibration.
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my reaction?
The ideal base is strong enough to deprotonate your substrate efficiently but is otherwise unreactive toward other functional groups. Consider these factors:
-
pKa Matching: The pKa of the base's conjugate acid should ideally be at least 2-3 units higher than the pKa of the proton you intend to remove.[3] This ensures the deprotonation equilibrium lies heavily on the product side.
-
Nucleophilicity: If your molecule contains electrophilic sites (e.g., esters, alkyl halides), use a non-nucleophilic base to avoid unwanted substitution or addition reactions.[4][10]
-
Steric Hindrance: Bulky bases are often less reactive and more selective, favoring deprotonation at less sterically crowded sites (kinetic control).[17]
-
Solubility: The base must be soluble in your reaction solvent to be effective. Inorganic bases like K₂CO₃ are often used in polar solvents, while organic bases like DBU have better solubility in a wider range of organic solvents.
Q2: What are some common base-sensitive functional groups I should be aware of?
-
Esters and Lactones: Susceptible to hydrolysis (saponification).
-
Aldehydes and Ketones with α-hydrogens: Prone to self-condensation (aldol reaction) or epimerization.[17]
-
β-Lactams: The strained ring is highly susceptible to cleavage by nucleophiles and bases.[1]
-
Alkyl Halides: Can undergo elimination (E2) reactions in the presence of strong, bulky bases.[2]
-
Substrates with Acidic Stereocenters: At risk of epimerization or racemization.[14][16]
Data & Reference Tables
Table 1: Properties of Commonly Used Bases in Organic Synthesis
| Base | Abbreviation | pKₐ of Conjugate Acid | Type | Common Applications & Notes |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | Mild base for alkylations, stable, and inexpensive. |
| Triethylamine | TEA, Et₃N | 10.75 | Organic Amine | General-purpose acid scavenger. |
| Hünig's Base | DIPEA | 10.75 | Hindered Amine | Non-nucleophilic acid scavenger.[4] |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5[4] | Amidine | Strong, non-nucleophilic base for elimination reactions.[4][11] |
| Potassium tert-butoxide | KOtBu | 17[5] | Alkoxide | Strong, hindered base for deprotonation and eliminations.[4] |
| Lithium diisopropylamide | LDA | ~36[10] | Amide | Very strong, hindered, non-nucleophilic base for enolate formation.[4][10] |
| Sodium Hydride | NaH | ~35[5] | Hydride | Very strong, non-nucleophilic base; insoluble, acts at the surface.[4] |
Note: pKₐ values can vary depending on the solvent.[18]
Experimental Protocols
Protocol 1: Slow Addition of a Base at Low Temperature
This protocol is designed to minimize degradation and side reactions by maintaining a low concentration of the base and a low reaction temperature.
-
Apparatus Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Prepare a cooling bath (e.g., dry ice/acetone for -78 °C or ice/salt for -10 °C).
-
-
Reaction Initiation:
-
Dissolve the base-sensitive substrate in an appropriate anhydrous solvent (e.g., THF, DCM) in the reaction flask.
-
Cool the flask to the target temperature using the cooling bath.
-
-
Base Preparation and Addition:
-
In a separate flame-dried flask, prepare a solution of the base (e.g., LDA in THF).
-
Draw the base solution into a gas-tight syringe.
-
Mount the syringe onto a syringe pump.
-
Insert the needle of the syringe through the septum of the reaction flask, ensuring the tip is submerged in the reaction mixture.
-
Set the syringe pump to deliver the base solution at a slow, controlled rate (e.g., 0.1 mL/min).[8]
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LCMS).
-
Once the reaction is complete, quench it by slowly adding a suitable proton source (e.g., saturated aqueous NH₄Cl solution) at the low temperature.
-
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Proceed with the standard aqueous workup and extraction procedure.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Base-Sensitive Reactions
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common problems.
Diagram 2: Base Selection Guide
This diagram illustrates the key considerations when choosing a base.
Caption: Key factors influencing the choice of a suitable base.
References
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved January 12, 2026, from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved January 12, 2026, from [Link]
-
Frontier, A. (2026). How to Add Reagents to A Reaction. University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Simple English Wikipedia. (2025, April 23). Non-nucleophilic base. Retrieved January 12, 2026, from [Link]
-
DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved January 12, 2026, from [Link]
- Reich, H. J. (n.d.). pKa Values of Common Bases. Retrieved January 12, 2026, from a PDF hosted on the University of Wisconsin-Madison servers.
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482. [Link]
-
Galkin, K. I., et al. (2018). Toward Understanding Base-Catalyzed Isomerization of Saccharides. ACS Catalysis, 8(7), 6148–6158. [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved January 12, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Wang, S., et al. (2025, August 8). Understanding Nature's Strategies for Enzyme-Catalyzed Racemization and Epimerization. Chembiochem. [Link]
-
Cortes, S. (2020, May 14). 11.4: pKa Table. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved January 12, 2026, from [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved January 12, 2026, from [Link]
-
Pearson. (n.d.). Epimerization Explained. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, August 30). What are acid/base sensitive groups?. Retrieved January 12, 2026, from [Link]
-
Miss Martins. (2025, March 8). Addition reactions Organic Chemistry Reactions [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved January 12, 2026, from [Link]
-
Monash University. (n.d.). Organic reactions: Addition. Retrieved January 12, 2026, from [Link]
-
Reddit. (2021, April 1). Addition funnel for adding solids slowly under inert atmosphere. r/chemistry. Retrieved January 12, 2026, from [Link]
-
CrashCourse. (2022, February 3). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45 [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates. Retrieved January 12, 2026, from [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Non-nucleophilic base - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. m.youtube.com [m.youtube.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Strategic Guide to Phosphonate Reagents: (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate in Context
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate phosphonate reagent is a critical decision that dictates the efficiency and outcome of a synthetic route. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, a nuanced understanding of the diverse reactivity profiles of various phosphonate reagents is essential for strategic synthetic planning. This guide provides an in-depth comparison of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate with conventional phosphonate reagents employed in the HWE reaction, clarifying their distinct roles and guiding the chemist to the optimal reagent for a given transformation.
The Horner-Wadsworth-Emmons Reaction: A Workhorse for Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1] It utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, and the resulting phosphate byproduct is water-soluble, greatly simplifying product purification.[1][2] The stereochemical outcome of the HWE reaction, yielding predominantly either the (E)- or (Z)-alkene, is highly dependent on the structure of the phosphonate reagent and the reaction conditions.[1][3]
Conventional HWE Reagents: Masters of Olefination
Phosphonate reagents for the HWE reaction can be broadly categorized based on the stereochemistry of the resulting alkene.
-
E-Selective Reagents: Stabilized phosphonates, such as triethyl phosphonoacetate , are the most common reagents and reliably produce the thermodynamically more stable (E)-alkene. The electron-withdrawing group (e.g., an ester) adjacent to the phosphonate is crucial for stabilizing the carbanion.[1]
-
Z-Selective Reagents: To achieve kinetic control and favor the formation of the (Z)-alkene, specialized reagents have been developed. The Still-Gennari and Ando reagents, which feature electron-withdrawing groups on the phosphorus atom (e.g., trifluoroethyl or aryl esters), accelerate the elimination of the oxaphosphetane intermediate, leading to high Z-selectivity.[1][4]
This compound: A Different Class of Reagent
This compound is a phosphonate ester that, at first glance, might be considered for HWE-type reactions. However, its primary mode of reactivity is fundamentally different from the aforementioned olefination reagents. The key to its utility lies in the presence of the tosylate group, an excellent leaving group, on the α-carbon. This structural feature renders the methylene group highly electrophilic, making the reagent an effective phosphonomethylating agent .
Instead of being deprotonated to form a nucleophilic carbanion for olefination, this compound typically reacts with nucleophiles in a substitution reaction to introduce the –CH2P(O)(OEt)2 moiety.
Comparative Analysis: Functionality and Application
The choice between a classical HWE reagent and this compound hinges on the desired synthetic outcome.
| Feature | Conventional HWE Reagents (e.g., Triethyl phosphonoacetate) | This compound |
| Primary Function | Alkene synthesis (Olefination) | Introduction of a phosphonomethyl group (Phosphonomethylation) |
| Reactive Species | Nucleophilic carbanion (generated by deprotonation) | Electrophilic carbon (due to the tosylate leaving group) |
| Typical Reaction | Horner-Wadsworth-Emmons reaction with carbonyls | Nucleophilic substitution with various nucleophiles |
| Key Structural Feature | Stabilizing group (e.g., ester) for carbanion formation | Good leaving group (tosylate) on the α-carbon |
| Common Application | Synthesis of α,β-unsaturated esters, ketones, nitriles, etc. | Synthesis of substituted phosphonates, which can be further elaborated |
Reaction Mechanisms: A Tale of Two Pathways
The divergent reactivity of these phosphonate classes is best understood by examining their reaction mechanisms.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through the following key steps:
-
Deprotonation: A base removes the acidic proton α to the phosphonate and the stabilizing group, forming a phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone to form an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Phosphonomethylation with this compound
The reaction of this compound with a nucleophile is a straightforward SN2 substitution.
Caption: Mechanism of phosphonomethylation using this compound.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for each class of reagent.
Protocol 1: E-Selective Olefination using Triethyl phosphonoacetate
This protocol describes the synthesis of ethyl (E)-cinnamate from benzaldehyde.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF at 0 °C.
-
Slowly add triethyl phosphonoacetate (1.0 eq.) to the suspension and stir for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 eq.) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (E)-cinnamate.
Protocol 2: Phosphonomethylation of a Phenoxide using this compound
This protocol outlines the synthesis of a phosphonomethylated phenol derivative.
Materials:
-
4-Methoxyphenol
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) and heat the reaction to 80 °C for 4 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: A Conceptual Comparison
Since this compound is not a direct HWE reagent, a side-by-side performance comparison for olefination is not applicable. Instead, the following table summarizes the expected outcomes for achieving two different synthetic goals.
| Desired Product | Recommended Reagent Class | Reagent Example | Expected Outcome |
| (E)-α,β-Unsaturated Ester | E-Selective HWE Reagent | Triethyl phosphonoacetate | High yield of the (E)-alkene |
| (Z)-α,β-Unsaturated Ester | Z-Selective HWE Reagent | Still-Gennari Reagent | High yield of the (Z)-alkene |
| Substituted Alkyl Phosphonate | Phosphonomethylating Agent | This compound | Formation of a new C-C, C-O, C-N, or C-S bond to the phosphonomethyl group |
Conclusion: Strategic Reagent Selection
The world of phosphonate reagents extends beyond the well-trodden path of the Horner-Wadsworth-Emmons reaction. While reagents like triethyl phosphonoacetate and Still-Gennari variants are indispensable for stereoselective alkene synthesis, this compound represents a distinct class of phosphonates that act as electrophilic phosphonomethylating agents. Understanding this fundamental difference in reactivity is paramount for the modern synthetic chemist. By selecting the appropriate reagent for the task at hand—olefination versus phosphonomethylation—researchers can design more efficient and elegant synthetic routes to complex molecules. This guide serves as a foundational tool for making such strategic decisions, empowering scientists to harness the full potential of phosphonate chemistry.
References
-
Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. Available at: [Link]
-
Keglevich, G., & Szekreny, A. (2015). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 20(10), 18367-18386. Available at: [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Nagy, V., et al. (2019). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Molecules, 24(23), 4382. Available at: [Link]
-
PubChem. (n.d.). Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF A HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-(BENZYLOXYCARBONYLAMINO)-2-(DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]
-
YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
J&K Scientific. (n.d.). This compound, 95%. Available at: [Link]
Sources
- 1. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4388252A - Process for the manufacture of vinyl phosphonic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphonate Reagents for E/Z Selective Olefination
The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, broad substrate scope, and the operational advantage of producing water-soluble phosphate byproducts, which greatly simplifies purification.[1] A critical aspect of the HWE reaction is its inherent stereoselectivity, which can be precisely controlled to favor either the (E)- or (Z)-alkene isomer by judicious selection of the phosphonate reagent and reaction conditions.
This guide provides a comprehensive comparison of phosphonate reagents, offering insights into the mechanistic underpinnings of their selectivity and providing actionable experimental data to guide researchers in achieving their desired stereochemical outcomes.
The Classical HWE Reaction: An Inherent Preference for (E)-Alkenes
The conventional Horner-Wadsworth-Emmons reaction, typically employing stabilized phosphonate carbanions like triethyl phosphonoacetate, demonstrates a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][3][4] This selectivity arises from the reversibility of the initial steps of the reaction mechanism.
The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic addition to the carbonyl compound.[2][5] This addition can form two diastereomeric intermediates, which are in equilibrium. The key to (E)-selectivity lies in the ability of these intermediates to equilibrate to the more stable anti-oxaphosphetane intermediate. Steric repulsion between the substituents is minimized in this arrangement, leading to a lower energy transition state for elimination to the (E)-alkene.[6][7] Conditions that promote this equilibration, such as higher temperatures and certain metal counterions (Li > Na > K), tend to enhance (E)-selectivity.[2]
Flipping the Selectivity: Modified Reagents for (Z)-Alkene Synthesis
While the classical HWE reaction is a robust method for (E)-alkene synthesis, many complex target molecules, particularly natural products, contain (Z)-olefins. This synthetic challenge spurred the development of modified phosphonate reagents that invert the typical stereochemical preference. The most prominent of these are the Still-Gennari and Ando-type reagents.
The Still-Gennari Olefination
In 1983, W. Clark Still and C. Gennari reported a groundbreaking modification that achieves high (Z)-selectivity.[4][8] The Still-Gennari olefination utilizes phosphonates bearing electron-withdrawing bis(2,2,2-trifluoroethyl) (TFEP) ester groups.[2][3][9] These electron-withdrawing groups have a profound electronic effect on the phosphorus center, which is central to the reversal of selectivity.
The key to the (Z)-selectivity is a shift from thermodynamic to kinetic control.[4][6] The electron-withdrawing trifluoroethyl groups significantly increase the electrophilicity of the phosphorus atom and accelerate the rate of elimination from the oxaphosphetane intermediate.[3][6] This rapid, irreversible elimination effectively "traps" the initial kinetic product of the nucleophilic addition, which is the syn-oxaphosphetane, leading to the formation of the (Z)-alkene.[6] To further suppress equilibration, the reaction is typically run at low temperatures (-78 °C) using a strong, non-chelating base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (18-crown-6) to sequester the potassium cation.[2][9]
The Ando Olefination
Another powerful strategy for achieving (Z)-selectivity involves the use of phosphonates with bulky diaryl ester groups, a method pioneered by Ando.[9][10] Reagents such as ethyl [bis(o-methylphenyl)phosphono]acetate provide excellent (Z)-selectivity with a range of aldehydes.[11] The steric bulk of the aryl groups is thought to disfavor the formation of the thermodynamically more stable anti-intermediate, thereby promoting the kinetic pathway that leads to the (Z)-product.
Mechanistic Pathways to E/Z Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative energies of the transition states leading from the diastereomeric oxaphosphetane intermediates to the final alkene products. The structure of the phosphonate reagent is the primary factor that manipulates these energy landscapes.
Figure 1: Mechanistic pathways for E- and Z-selective HWE reactions.
Performance Comparison of Phosphonate Reagents
The choice of phosphonate reagent has a dramatic impact on the stereochemical outcome of the olefination. The following table summarizes representative data, highlighting the E/Z selectivity achieved with different reagents and aldehyde substrates.
| Phosphonate Reagent | Aldehyde | Base/Conditions | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | >95:5 | [2] |
| Triethyl phosphonoacetate | Octanal | NaH, THF | >95:5 | [2] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6, THF, -78°C | 3:97 | [9] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS, 18-crown-6, THF, -78°C | 12:88 | [9] |
| Ethyl [bis(o-tert-butylphenyl)phosphono]acetate | Benzaldehyde | t-BuOK, THF, 0°C | ~5:95 | [10] |
| Ethyl [bis(o-tert-butylphenyl)phosphono]acetate | Cyclohexanecarboxaldehyde | t-BuOK, THF, 0°C | ~5:95 | [10] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH, THF, -20°C | 2:98 | [4] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH, THF, -20°C | 9:91 | [4] |
Note: Ratios are approximate and can vary based on specific reaction parameters.
As the data illustrates, standard phosphonates reliably produce (E)-alkenes. In contrast, Still-Gennari and Ando-type reagents, particularly those with highly fluorinated or sterically demanding ester groups, provide excellent inversion of selectivity, yielding (Z)-alkenes with high fidelity.[4][9][10] Aromatic aldehydes generally give slightly higher (Z)-selectivity than aliphatic aldehydes in these modified reactions.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting both (E)- and (Z)-selective Horner-Wadsworth-Emmons reactions.
General Experimental Workflow
Figure 2: General workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 1: (E)-Selective Olefination using Triethyl Phosphonoacetate
This protocol is a general procedure for the synthesis of an (E)-α,β-unsaturated ester.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.
-
Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.[1]
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-alkene.[5]
Protocol 2: (Z)-Selective Still-Gennari Olefination
This protocol outlines the synthesis of a (Z)-α,β-unsaturated ester using a Still-Gennari-type reagent.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., typically as a solution in THF) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF dropwise to the cold carbanion solution.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product quickly via flash column chromatography to afford the desired (Z)-alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for stereoselective alkene synthesis. While the classical reaction reliably provides (E)-alkenes through thermodynamic control, the development of modified phosphonate reagents, such as those used in the Still-Gennari and Ando olefinations, has granted chemists access to the thermodynamically less favored (Z)-isomers with high fidelity. By understanding the mechanistic principles that govern selectivity—equilibration versus kinetic control—and by selecting the appropriate phosphonate ester (simple alkyl, electron-withdrawing, or sterically bulky), researchers can confidently construct either alkene isomer to advance their synthetic campaigns.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates - Thieme. Available at: [Link]
-
Still-Gennari Olefination. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. Available at: [Link]
-
Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination - ResearchGate. Available at: [Link]
-
Mechanism of the HWE‐type reactions. - ResearchGate. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC - NIH. Available at: [Link]
-
Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate - ResearchGate. Available at: [Link]
-
Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - ResearchGate. Available at: [Link]
-
Z- and E-selective Horner–Wadsworth–Emmons reactions - Taylor & Francis. Available at: [Link]
-
Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - NIH. Available at: [Link]
-
Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations - Organic Chemistry Portal. Available at: [Link]
-
Experiment 7 Horner–Wadsworth–Emmons Reaction - YouTube. Available at: [Link]
-
Olefination Reactions - Andrew G Myers Research Group. Available at: [Link]
-
Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes - PMC - NIH. Available at: [Link]
-
Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available at: [Link]
-
Direct synthesis of β-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO | Scilit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Still-Gennari Olefination [ch.ic.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Scientist's Guide to Alkene Synthesis: The Still-Gennari Modification vs. the Standard Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular design and construction. The geometry of a double bond can profoundly influence a molecule's biological activity and physical properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a robust and widely utilized method for alkene synthesis, it typically favors the formation of the thermodynamically more stable E-alkene.[1][2][3] To address the challenge of synthesizing the often more sterically hindered Z-alkene, the Still-Gennari modification of the HWE reaction has emerged as a powerful and reliable alternative.[1][4][5] This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Still-Gennari Modification |
| Primary Product | E-Alkenes | Z-Alkenes |
| Stereoselectivity Control | Thermodynamic | Kinetic |
| Phosphonate Reagent | Typically dialkyl phosphonoacetates | Bis(2,2,2-trifluoroethyl)phosphonoacetates or similar electron-withdrawing groups |
| Reaction Conditions | Varies, often with NaH or LiCl/amine bases | Strong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures |
The Mechanistic Divergence: Thermodynamic vs. Kinetic Control
The differing stereochemical outcomes of the standard HWE and the Still-Gennari modification can be attributed to a fundamental difference in their reaction mechanisms: thermodynamic versus kinetic control.
In the standard HWE reaction , the initial addition of the phosphonate carbanion to the aldehyde is reversible. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then undergoes syn-elimination to afford the E-alkene.[1] The reversibility of the initial addition is the key to the high E-selectivity, as it allows the reaction to proceed through the lowest energy pathway.
The Still-Gennari modification , on the other hand, operates under kinetic control.[6] This is achieved through two key modifications: the use of phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and the use of a strong, non-coordinating base (like KHMDS) with a crown ether at low temperatures.[2][6] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, making the initial addition to the aldehyde effectively irreversible.[3] The use of a potassium cation sequestered by a crown ether prevents the formation of a stable six-membered chelated intermediate, which would favor the E-product. Under these conditions, the reaction proceeds through the kinetically favored syn-oxaphosphetane intermediate, leading to the formation of the Z-alkene.
Diagram of Mechanistic Pathways
Caption: Mechanistic pathways for the standard HWE and Still-Gennari reactions.
Performance Data: A Comparative Analysis
The choice between the standard HWE reaction and the Still-Gennari modification often hinges on the desired stereochemical outcome and the nature of the substrates. The following tables summarize representative experimental data for the olefination of various aldehydes.
Olefination of Aromatic Aldehydes
| Aldehyde | Method | Phosphonate | Base/Conditions | Z:E Ratio | Yield (%) | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | >1:99 | 95 | [1] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 97:3 | 91 | [6] |
| 4-Nitrobenzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | 5:95 | 92 | [1] |
| 4-Nitrobenzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | >99:1 | 94 | [6] |
Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Phosphonate | Base/Conditions | Z:E Ratio | Yield (%) | Reference |
| Octanal | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | 15:85 | 88 | [1] |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 95:5 | 85 | [6] |
| Cyclohexanecarboxaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | 10:90 | 90 | [1] |
| Cyclohexanecarboxaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 98:2 | 89 | [6] |
As the data indicates, the Still-Gennari modification consistently delivers high Z-selectivity across a range of aldehyde substrates, whereas the standard HWE reaction reliably produces the corresponding E-alkenes.
Experimental Protocols
Standard Horner-Wadsworth-Emmons Reaction for E-Alkene Synthesis
-
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.
-
Still-Gennari Modification for Z-Alkene Synthesis
-
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
-
Workflow for Z-Alkene Synthesis via Still-Gennari Modification
Caption: A typical workflow for the synthesis and analysis of a Z-alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction and the Still-Gennari modification are complementary tools in the synthetic chemist's arsenal. For the synthesis of E-alkenes, the standard HWE reaction remains the method of choice due to its high stereoselectivity, operational simplicity, and the commercial availability of many common phosphonate reagents.[1][7] For the synthesis of Z-alkenes, the Still-Gennari modification provides a highly reliable and stereoselective route.[1][4] The choice between these two powerful reactions should be guided by the desired stereochemical outcome of the target molecule.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Zahoor, A. F., et al. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Top Curr Chem (Cham), 2025. Available from: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Janicki, I. Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced synthesis & catalysis, 2020. Available from: [Link]
-
Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Available from: [Link]
-
National Institutes of Health. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Available from: [Link]
-
ResearchGate. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
-
ResearchGate. Still–Gennari Olefination and its Applications in Organic Synthesis. Available from: [Link]
-
Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions. Available from: [Link]
-
Scite.ai. Still–Gennari Olefination and its Applications in Organic Synthesis. Available from: [Link]
-
J-Stage. Z-Selective Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
University of Bath. Still-Gennari Olefination. Available from: [Link]
-
ACS Publications. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
-
National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
-
ResearchGate. A comparison of the Still–Gennari and Ando HWE-methodologies with α,β-unsaturated aldehydes; unexpected results with stannyl substituted systems. Available from: [Link]
-
ETH Zurich. OC II (FS 2019) – Problem Set. Available from: [Link]
-
National Institutes of Health. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Available from: [Link]
-
ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Available from: [Link]
-
ResearchGate. Substrate scope of the Z-selective olefination of aldehydes; reaction.... Available from: [Link]
-
Semantic Scholar. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
-
ResearchGate. Z -Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Available from: [Link]
-
ResearchGate. Still–Gennari olefination of aldehydes.. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
For researchers at the forefront of drug development and complex organic synthesis, the integrity of each reagent is paramount. (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate serves as a critical intermediate, primarily for the introduction of the diethoxyphosphorylmethyl moiety, a key structural element in various bioactive molecules, including antiviral agents like Tenofovir.[1] The purity of this reagent directly dictates the yield, purity, and overall success of subsequent synthetic steps. This guide provides an in-depth, technically-grounded framework for validating the purity of synthesized this compound, comparing orthogonal analytical techniques to provide a comprehensive and trustworthy assessment.
The Imperative of Purity: Beyond a Single Percentage Point
In the synthesis of this compound, typically via the reaction of diethyl (hydroxymethyl)phosphonate with p-toluenesulfonyl chloride, several potential impurities can arise. These are not merely inert bystanders; they can actively interfere in subsequent reactions, leading to difficult-to-remove byproducts and compromising the integrity of the final active pharmaceutical ingredient (API).
Common Potential Impurities Include:
-
Unreacted Starting Materials:
-
Diethyl (hydroxymethyl)phosphonate
-
p-Toluenesulfonyl chloride (TsCl)
-
-
Byproducts:
-
p-Toluenesulfonic acid
-
Bis(diethoxyphosphoryl)methyl ether (from self-condensation of the starting alcohol)
-
-
Residual Solvents:
-
Pyridine or triethylamine (often used as a base)
-
Dichloromethane or other reaction solvents
-
A purity assessment, therefore, is not a simple pass/fail test but a meticulous investigation to ensure the absence of these specific, potentially reactive species. This guide outlines a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to build a robust and self-validating purity profile.
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. By combining the structural elucidation power of NMR, the high-resolution separation of HPLC, and the mass confirmation of MS, we create a system of checks and balances that ensures the highest degree of confidence in the material's quality.
Caption: Workflow for the comprehensive purity validation of this compound.
In-Depth Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the initial characterization and purity assessment of this compound. It provides detailed structural information and, with careful experimental setup, can be used for quantitative analysis.[2][3]
¹H NMR Spectroscopy: A First Look
-
Objective: To confirm the presence of all expected proton environments and to identify characteristic peaks of potential impurities.
-
Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Integrate all peaks and compare the integration ratios to the expected values.
-
Expected ¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~7.4 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |
| ~4.5 | Doublet | 2H | -CH₂-O-Ts |
| ~4.2 | Quartet | 4H | -O-CH₂-CH₃ |
| ~2.5 | Singlet | 3H | Ar-CH₃ |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |
³¹P NMR Spectroscopy: The Unique Identifier
-
Objective: To provide a highly specific signal for the phosphorus-containing target compound and any phosphorus-containing impurities. The wide chemical shift range and 100% natural abundance of ³¹P make it an excellent nucleus for quantitative analysis (qNMR).[2]
-
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A single peak is expected for the pure product. The presence of other peaks indicates phosphorus-containing impurities.
-
Expected ³¹P NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~15-17 | Singlet | (EtO)₂P(O)- |
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is the cornerstone for quantitative purity assessment due to its ability to separate the target compound from closely related impurities.[4] For this compound, a reversed-phase HPLC method with UV detection is highly effective, as the tosyl group provides a strong UV chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in Acetonitrile:Water (1:1) to a concentration of approximately 0.5 mg/mL.
Data Interpretation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a purity level of >98%. The retention times of potential impurities can be determined by injecting standards of the starting materials.
Comparative Purity Analysis by HPLC:
| Compound | Expected Retention Time | Purity (Area %) - Batch A | Purity (Area %) - Batch B |
| p-Toluenesulfonic acid | Early eluting | 0.1% | 1.5% |
| Diethyl (hydroxymethyl)phosphonate | Early eluting | 0.2% | 0.8% |
| This compound | Main Peak | 99.5% | 97.2% |
| p-Toluenesulfonyl chloride | Late eluting | <0.1% | 0.3% |
This table illustrates how HPLC can differentiate between a high-purity batch (A) and a batch requiring further purification (B).
Caption: Logical flow of HPLC analysis for purity determination.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides an orthogonal confirmation of the compound's identity by determining its molecular weight.[5] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
-
Objective: To confirm the molecular weight of the synthesized product.
-
Protocol:
Comparison with Alternatives
While this compound is a highly effective reagent, other compounds can be used to introduce the methylphosphonate group. A common alternative is Dimethyl methylphosphonate .
| Feature | This compound | Dimethyl methylphosphonate |
| Structure | Contains a tosylate leaving group | A simple methylphosphonate ester |
| Reactivity | Reacts as an electrophile at the methylene carbon | Can be deprotonated to form a nucleophilic ylide |
| Typical Use | Alkylation of nucleophiles (e.g., amines, phenols) | Horner-Wadsworth-Emmons type reactions with carbonyls |
| Purity Concerns | Residual tosylating agents and acids | Unreacted starting materials from Arbuzov reaction |
The choice between these reagents is dictated by the specific synthetic transformation required. The validation techniques described in this guide are broadly applicable to other organophosphorus reagents, with appropriate modifications to the chromatographic and spectroscopic parameters.
Conclusion: An Integrated and Self-Validating System
Ensuring the purity of this compound is not a matter of mere academic exercise; it is a critical quality control step that safeguards the integrity of the entire synthetic pathway. By employing a combination of NMR spectroscopy for structural verification, HPLC for high-resolution separation and quantification, and mass spectrometry for molecular weight confirmation, researchers can establish a self-validating system of analysis. This integrated approach provides the highest level of confidence in the quality of this essential reagent, paving the way for reproducible and successful research outcomes.
References
-
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. National Institutes of Health. Available at: [Link]
- Method for synthesizing dimethyl methylphosphonate. Google Patents.
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]
-
Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. Available at: [Link]
-
Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). PubMed. Available at: [Link]
-
This compound Drug Information. PharmaCompass. Available at: [Link]
-
This compound. Oakwood Chemical. Available at: [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
Sources
- 1. Buy Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate | 60682-95-3 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 4. Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | C12H19O6PS | CID 4193599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]
- 7. This compound [oakwoodchemical.com]
A Senior Application Scientist's Guide to Phosphonate Reagents: Benchmarking Diethyl (tosyloxy)methylphosphonate Against Modern Alternatives
For the discerning researcher in organic synthesis and drug development, the choice of reagent can be the determining factor between a successful, efficient synthesis and a frustrating dead end. The introduction of the phosphonate moiety is a critical transformation in the synthesis of a wide array of biologically active molecules and versatile synthetic intermediates. For years, diethyl (tosyloxy)methylphosphonate has been a reliable workhorse for these transformations. However, the landscape of synthetic chemistry is ever-evolving, with new reagents and methodologies constantly emerging that promise improved performance.
This guide provides an in-depth, objective comparison of the performance of diethyl (tosyloxy)methylphosphonate against newer, alternative reagents. We will delve into the mechanistic nuances, compare performance metrics, and provide detailed, field-tested experimental protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Established Standard: Diethyl (tosyloxy)methylphosphonate
Diethyl (tosyloxy)methylphosphonate, often abbreviated as DTP, is a versatile reagent primarily utilized for the introduction of a diethylphosphonomethyl group. Its prominence grew significantly due to its role as a key intermediate in the synthesis of the antiviral drug Tenofovir.[1][2] The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions and enabling its use in carbon-carbon bond-forming reactions.
One of the most common applications of DTP and its analogs is in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl phosphonates.[3] The reaction begins with the deprotonation of the phosphonate at the α-carbon, followed by nucleophilic attack on an aldehyde or ketone.
The Contenders: Modern Alternatives to Diethyl (tosyloxy)methylphosphonate
While effective, the reactivity of DTP is intrinsically tied to the leaving group ability of the tosylate. This has prompted the exploration of alternative reagents with different leaving groups or entirely different activation mechanisms.
The Halogen Alternative: Diethyl (iodomethyl)phosphonate
A direct analogue of DTP, diethyl (iodomethyl)phosphonate, replaces the tosylate with an iodide. Iodide is an exceptional leaving group, often superior to tosylate, which can lead to faster reaction rates in nucleophilic substitution reactions.[4] This enhanced reactivity can be advantageous, particularly when dealing with less reactive nucleophiles or when milder reaction conditions are desired.
The Mesylate Analogue: Diethyl (mesyloxymethyl)phosphonate
Diethyl (mesyloxymethyl)phosphonate offers another sulfonate ester alternative. The mesylate group is also an excellent leaving group, comparable in reactivity to tosylate.[5] The choice between a tosylate and a mesylate often comes down to practical considerations such as cost, availability, and the specific steric and electronic environment of the substrate.
A Paradigm Shift in Activation: Triflic Anhydride-Mediated Phosphonate Olefination
Moving beyond simple leaving group modification, a more recent and mechanistically distinct approach involves the in-situ activation of diethyl phosphonates using triflic anhydride (Tf₂O).[6] This powerful method allows for the olefination of aldehydes and ketones under mild conditions and offers a broader substrate scope. The reaction proceeds through a highly reactive phosphonium triflate intermediate.
Head-to-Head Performance Benchmark: The Horner-Wadsworth-Emmons Reaction
To provide a clear and objective comparison, we will benchmark the performance of these reagents in a classic Horner-Wadsworth-Emmons reaction with benzaldehyde as a model substrate.
Experimental Overview
The following diagram outlines the general workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Generalized workflow for the Horner-Wadsworth-Emmons reaction.
Comparative Data
The following table summarizes the expected performance of each reagent in the olefination of benzaldehyde. The data is a synthesis of typical yields and reaction conditions reported in the literature for analogous transformations.
| Reagent | Leaving Group | Typical Base | Typical Conditions | Expected Yield | Key Advantages | Potential Disadvantages |
| Diethyl (tosyloxy)methylphosphonate | Tosylate | NaH | THF, 0 °C to rt, 12-24h | Good to Excellent | Well-established, reliable | Can require longer reaction times |
| Diethyl (iodomethyl)phosphonate | Iodide | NaH, or milder bases | THF, 0 °C to rt, 4-12h | Excellent | Faster reaction rates, milder conditions possible | Potentially less stable, more expensive |
| Diethyl (mesyloxymethyl)phosphonate | Mesylate | NaH | THF, 0 °C to rt, 12-24h | Good to Excellent | Similar to tosylate, good alternative | Less commonly cited than tosylate |
| Diethyl phosphonate / Tf₂O | Triflate (in situ) | Pyridine | CH₂Cl₂, 35 °C, 6h | Excellent | Mild, rapid, broad scope | Requires handling of Tf₂O |
Detailed Experimental Protocols
To ensure the reproducibility and integrity of these comparisons, detailed, step-by-step protocols are provided below.
Protocol 1: Horner-Wadsworth-Emmons Reaction with Diethyl (tosyloxy)methylphosphonate
This protocol details the olefination of benzaldehyde using the established reagent.[1]
Materials:
-
Diethyl (tosyloxy)methylphosphonate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (tosyloxy)methylphosphonate in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with Diethyl (iodomethyl)phosphonate (Anticipated Protocol)
This protocol is based on the enhanced reactivity of the iodo- leaving group, allowing for potentially milder conditions.
Materials:
-
Diethyl (iodomethyl)phosphonate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1-4 of Protocol 1, or alternatively, use potassium carbonate as the base in acetonitrile.
-
After the addition of the phosphonate, stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Olefination via Triflic Anhydride Activation
This protocol outlines the modern, mild, and rapid olefination of benzaldehyde.[7]
Materials:
-
Diethyl phosphite (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzaldehyde and diethyl phosphite in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of triflic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Rationale
The choice between these reagents is not merely a matter of yield and reaction time; it is a decision grounded in mechanistic understanding.
Caption: Comparative reaction pathways for HWE and Triflic Anhydride activation.
The superior performance of diethyl (iodomethyl)phosphonate in terms of reaction rate can be attributed to the better leaving group ability of iodide compared to tosylate.[4] This facilitates a faster Sₙ2 reaction during the formation of the phosphonate ylide if prepared via an Arbuzov-type reaction, and can also influence the rate of the subsequent olefination.
The triflic anhydride method represents a significant departure from the traditional HWE pathway. The in-situ generation of a highly electrophilic phosphorus species allows the reaction to proceed under much milder conditions and often with higher efficiency, particularly for challenging substrates.[6]
Conclusion and Recommendations
Diethyl (tosyloxy)methylphosphonate remains a viable and reliable reagent, particularly for well-established procedures and when cost is a primary consideration. Its performance is predictable and robust.
For syntheses where reaction time is critical or where milder conditions are necessary to preserve sensitive functional groups, diethyl (iodomethyl)phosphonate presents a compelling alternative. The anticipated increase in reaction rate can significantly improve throughput.
Diethyl (mesyloxymethyl)phosphonate serves as a direct and effective substitute for the tosylate, with comparable performance. Its selection may be guided by commercial availability and cost-effectiveness.
For researchers seeking the highest efficiency, mildest conditions, and broadest substrate applicability , the triflic anhydride-mediated activation of diethyl phosphite represents the state-of-the-art. While it requires the handling of a highly reactive reagent, the benefits in terms of yield and reaction time often outweigh this consideration.
Ultimately, the optimal choice of reagent will depend on the specific requirements of your synthesis. By understanding the performance benchmarks and mechanistic underpinnings presented in this guide, you are now better equipped to navigate these choices and advance your research with greater efficiency and success.
References
-
Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]
-
PrepChem.com. (2023). Synthesis of diethyl vinylphosphonate. [Link]
-
Organic Chemistry Portal. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. [Link]
-
Organic Syntheses. (2023). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
Evano, G., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(44), 14633-14637. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]
-
Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. [Link]
-
Organic Syntheses. (n.d.). CYCLOBUTANONE. [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate. [Link]
-
Kränzlein, M., et al. (2023). Azide-Modified Poly(diethyl vinylphosphonate) for Straightforward Graft-to Carbon Nanotube Functionalization. Macromolecular Rapid Communications, 44(3), 2200635. [Link]
-
Prime Scholars. (n.d.). Chemical Reaction of Diethyl Vinyl phosphonate with 2-Aminobenzimidazole. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Efficiency of Phosphonate Antiscalants
Introduction: The Pervasive Challenge of Mineral Scale
In industrial water systems, from cooling towers and boilers to reverse osmosis (RO) membranes, the precipitation of sparingly soluble mineral salts—commonly known as scale—is a persistent and costly problem.[1] Scale deposits, typically composed of calcium carbonate, calcium sulfate, barium sulfate, and other minerals, act as an insulating layer on heat transfer surfaces, reducing thermal efficiency and leading to increased energy consumption.[2][3] In membrane-based systems, scale formation causes flux decline, increases pressure requirements, and can ultimately lead to irreversible membrane damage.[3]
For decades, phosphonates have been a cornerstone of chemical scale control, valued for their high efficiency at sub-stoichiometric (or "threshold") concentrations.[4][5] These organophosphorus compounds interfere with the crystallization process of scale-forming minerals, offering a cost-effective solution to maintain operational efficiency and protect vital infrastructure.[2]
This guide provides a comparative analysis of the efficiency of common phosphonates. It is designed for researchers and technical professionals, offering a blend of theoretical mechanisms, practical evaluation methodologies, and supporting experimental data to inform the selection and application of these critical water treatment chemicals.
The Multi-Faceted Mechanism of Phosphonate Scale Inhibition
The efficacy of phosphonates lies in their molecular structure, which features one or more C-PO(OH)₂ groups. These phosphonic acid groups are highly effective chelating agents, particularly for divalent and trivalent metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) that are the primary culprits in scale formation.[2][6] Their inhibitory action is not a single process but a synergistic combination of three key mechanisms:
-
Threshold Inhibition: This is the primary mechanism, whereby phosphonates, even at very low concentrations (ppm levels), can stabilize supersaturated solutions and prevent the initial formation of crystal nuclei.[3][4][5] They effectively increase the energy barrier for nucleation, keeping scale-forming ions soluble long after they should have precipitated.[3]
-
Crystal Modification (Distortion): Should nucleation begin, phosphonate molecules adsorb onto the active growth sites of the nascent microcrystals.[2] This adsorption disrupts the highly ordered lattice structure of the growing crystal, distorting its shape and creating a softer, less adherent, and more easily dispersed scale.[3] This mechanism can, for example, inhibit the transformation of less stable calcium carbonate polymorphs (like vaterite) into the more stable and tenacious calcite form.[7]
-
Dispersion: By adsorbing onto crystal surfaces, the negatively charged phosphonate molecules increase the electrostatic repulsion between individual particles.[4] This prevents the small particles from agglomerating into larger, problematic scale deposits, keeping them suspended in the bulk water for removal by blowdown or filtration.[2]
Caption: Multi-pronged mechanism of phosphonate antiscalants.
A Field Guide to Common Industrial Phosphonates
While many phosphonates exist, four have become workhorses in industrial water treatment: ATMP, HEDP, DTPMP, and PBTC. Their performance varies based on their molecular structure and the specific operating conditions.
-
ATMP (Aminotris(methylene phosphonic acid)): One of the earliest and most widely used phosphonates, ATMP is an excellent calcium carbonate inhibitor.[1][3] Its nitrogen-containing structure enhances its chelation capacity.
-
HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid): HEDP is known for its good stability in the presence of chlorine and its effectiveness against calcium carbonate and sulfate scales.[8][9] It is frequently used in cooling water and boiler applications.
-
DTPMP (Diethylenetriamine penta(methylene phosphonic acid)): With five phosphonic acid groups, DTPMP is a powerful sequestrant and a highly effective scale inhibitor for a broad range of scales, including calcium carbonate and barium sulfate, especially under harsh conditions of high temperature and pH.[10][11][12] Studies have shown its high efficiency is linked to the greater number of phosphonate functional groups.[12]
-
PBTC (2-Phosphonobutane-1,2,4-tricarboxylic acid): Unique among this group, PBTC contains both phosphonic acid and carboxylic acid functional groups.[8] This structure imparts superior stability at high temperatures and in the presence of oxidizing biocides like chlorine.[13] It demonstrates excellent performance, particularly in high-hardness and high-alkalinity water.[9][13]
Performance Evaluation: Methodologies and Rationale
To objectively compare antiscalant efficiency, standardized laboratory tests are essential. The two most common methods are static "jar" tests and dynamic loop tests. It is critical to understand that these tests can yield different performance rankings, and a comprehensive evaluation should ideally include both.[1][14] Static tests are excellent for initial screening and assessing threshold inhibition, while dynamic tests provide a more realistic simulation of performance under flow conditions.[15][16]
Method 1: Static Scale Inhibition (Jar) Test
This method evaluates an antiscalant's ability to prevent the precipitation of scale-forming salts from a supersaturated solution under static conditions over a set period. The NACE International standard TM0374-2007 is a widely accepted protocol.
Experimental Rationale: The static test is a self-validating system. A "blank" sample (without antiscalant) is run with every batch to establish the maximum potential scale formation under the test conditions. The performance of the dosed samples is calculated relative to this blank and an initial, unprecipitated sample, providing a clear, quantitative measure of inhibition efficiency.
Step-by-Step Protocol:
-
Brine Preparation: Prepare two separate, incompatible brine solutions. For example, for calcium carbonate scale:
-
Cation Brine: Dissolve analytical grade Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂) in deionized water to achieve the desired hardness concentration.
-
Anion Brine: Dissolve Sodium Bicarbonate (NaHCO₃) and Sodium Sulfate (Na₂SO₄) in deionized water to achieve the desired alkalinity.
-
-
Apparatus Setup: Place a series of glass beakers or bottles in a temperature-controlled water bath set to the desired test temperature (e.g., 70°C).[17]
-
Dosing and Mixing:
-
Add a precise volume of the Cation Brine to each beaker.
-
Add the desired concentration of the phosphonate antiscalant solution to each respective beaker (e.g., 2, 5, 10 ppm), leaving one beaker as a "blank" with no antiscalant.
-
While stirring, add the Anion Brine to each beaker to initiate the precipitation reaction. Seal the beakers to prevent CO₂ loss.
-
-
Incubation: Allow the beakers to incubate in the water bath for a specified time (e.g., 24 hours) to allow for precipitation.[1]
-
Sampling and Analysis:
-
Calculation of Inhibition Efficiency: The efficiency is calculated using the following formula:
Inhibition Efficiency (%) = ( [Ca]sample - [Ca]blank ) / ( [Ca]initial - [Ca]blank ) * 100
Where:
-
[Ca]sample is the calcium concentration in the filtrate of the antiscalant-dosed sample.
-
[Ca]blank is the calcium concentration in the filtrate of the blank sample.
-
[Ca]initial is the initial calcium concentration before precipitation.
-
Caption: Workflow for the static jar test evaluation method.
Method 2: Dynamic Scale Loop (DSL) Test
This method provides a more realistic assessment by simulating the flowing conditions, temperature, and pressure found inside industrial pipework or membrane systems.[15] It measures the time it takes for scale to form and deposit within a narrow-bore capillary tube, detected as an increase in differential pressure.[20]
Experimental Rationale: The DSL test is crucial for evaluating how an antiscalant performs under shear stress. Some inhibitors that excel in static tests may perform poorly when subjected to flow, and vice-versa.[1] The key performance indicator is the Minimum Effective Dose (MED), the lowest concentration of inhibitor that prevents a significant increase in differential pressure for a defined period.[20]
Step-by-Step Protocol:
-
System Setup: The DSL system consists of high-pressure pumps, brine reservoirs, a temperature-controlled oven containing a capillary coil (e.g., stainless steel), and highly sensitive differential pressure transducers.[21][22]
-
Brine Preparation: Prepare separate cation and anion brines, as in the static test. The antiscalant is typically dosed into one of the brines.
-
Blank Run: Conduct an initial run without any antiscalant to determine the baseline "scaling time" under the set conditions (e.g., 90°C, 100 bar).[23] This involves pumping both brines at equal, controlled flow rates through the capillary coil.[20]
-
Data Logging: The system continuously monitors the differential pressure (ΔP) across the coil. The time at which ΔP begins to rise sharply indicates the onset of scale deposition.
-
Inhibitor Runs: Repeat the experiment with varying concentrations of the phosphonate antiscalant.
-
Data Interpretation: Plot differential pressure versus time for each concentration. The MED is the concentration at which the time to scaling is significantly extended beyond the blank run, ideally preventing any ΔP increase for the duration of the test.
Caption: Workflow for the dynamic scale loop test evaluation.
Comparative Performance Data
The efficiency of a phosphonate is not absolute but depends heavily on the type of scale, water chemistry, temperature, and pH. The following table summarizes findings from various studies to provide a comparative overview.
| Phosphonate | Scale Type | Temperature | Key Performance Findings | Citations |
| HEDP | CaCO₃ | Low (2-15°C) | Maintained >97% scale inhibition rate; performance slightly reduced over longer test times compared to PBTC. | [8] |
| PBTC | CaCO₃ | Low (2-15°C) | Maintained 100% scale inhibition rate over 20 hours; slightly better performance than HEDP under these conditions. | [8] |
| HEDP | CaCO₃ | High (80°C) | Static tests showed lower inhibition efficiency compared to PBTC at optimal concentrations. | [9] |
| PBTC | CaCO₃ | High (80°C) | Superior inhibition efficiency to HEDP; more effective at inhibiting calcite crystal growth. | [9][13] |
| DTPMP | CaCO₃ | High (40-95°C) | Excellent performance even at low concentrations (3-20 ppm). Achieved 100% efficiency at 40°C and 88.5% at 95°C with just 10 ppm. | [10][24][25] |
| ATMP | CaCO₃ | N/A | Static NACE tests rank its efficiency similar to HEDP, but kinetic (dynamic) tests show lower efficiency than polymers and HEDP. | [1][14] |
| DTPMP | CaCO₃ | N/A | Showed the highest reduction in CaCO₃ formation among tested phosphonates (DTPMP > NTMP), attributed to its higher number of phosphonate groups. | [12] |
Key Insights from Comparative Data:
-
Temperature Stability: PBTC generally exhibits superior performance and stability at higher temperatures compared to HEDP.[9][13] DTPMP also shows excellent high-temperature tolerance.[10][11]
-
Structural Impact: The number of phosphonic acid groups in the molecule is a strong predictor of performance. DTPMP, with five such groups, consistently demonstrates very high inhibition efficiency across a range of conditions.[12]
-
Test Method Discrepancy: It is crucial to note the potential for conflicting rankings between static and dynamic tests. For instance, static tests may favor phosphonates like ATMP and HEDP, while dynamic tests might show certain polymers to be more effective.[1][14] This highlights the importance of selecting a test method that closely mimics the target application's field conditions.
Conclusion and Recommendations
The selection of a phosphonate antiscalant is a multifactorial decision that must be grounded in a thorough understanding of the operating environment and validated by appropriate performance testing.
-
For general-purpose calcium carbonate inhibition under moderate conditions, HEDP and ATMP are cost-effective and reliable choices.
-
In systems with high temperatures, high hardness, high alkalinity, or the presence of oxidizing biocides, PBTC is often the superior choice due to its enhanced stability.[13][26]
-
For the most challenging conditions involving high temperatures, extreme pH, and a risk of diverse scale types (including sulfates), DTPMP offers the most powerful and robust inhibition due to its strong chelation capacity.[10][12]
Ultimately, laboratory evaluation using both static and dynamic methods is strongly recommended.[15] Static jar tests serve as an efficient primary screening tool, while dynamic scale loop tests provide the most reliable data for predicting performance in real-world, flowing systems. By combining a mechanistic understanding with robust, application-specific testing, researchers and engineers can confidently select the optimal phosphonate to ensure system reliability and efficiency.
References
- Current time information in Edmonton, CA. (n.d.). Google.
- How to Conduct Efficacy Testing for Antiscalants in Varying Water Chemistries. (2024, September 20). Vertex AI Search.
- The Science Behind Phosphonate-Based Scale Inhibitors for Industrial Water. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Phosphonates. (n.d.). Wasser 3.0.
- A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. (2017, April 28). Juniper Publishers.
- THE INFLUENCE OF PHOSPHATE ON CALCIUM CARBONATE FORMATION IN HARD WATER. (n.d.). Heat Exchanger Fouling and Cleaning.
- Analytical Development for Scale Inhibitors. (n.d.). Scaled Solutions.
- DTPMP. (2025, March 16). atamankimya.com.
- Dynamic Scale Loop Family. (n.d.). PSL Systemtechnik.
- DYNAMIC SCALE LOOP TESTING. (n.d.). SPL.
- Phosphonates. (n.d.). Bio-Source Inc.
- DTPMP Corrosion Inhibitor, DTPMP Antiscalant. (n.d.). IRO Water Treatment.
- DTPMPA (DTPMP). (n.d.). Ataman Kimya.
- Scale Inhibition Performance of PBTC and HEDP on CaCO3 Scale. (n.d.). IROWATER.
- A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. (2017, December 17). ResearchGate.
- New developments on the analysis of scale inhibitors. (2010, May 26). Heriot-Watt Research Portal.
- The Selection of Efficient Antiscalant for RO Facility, Control of Its Quality and Evaluation of the Economical Efficiency of Its Application. (2023, January 9). MDPI.
- Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. (n.d.). ResearchGate.
- Evaluation Method for Performance of Reverse Osmosis Antiscalants Based on the Turbidity. (n.d.). MDPI.
- What Is an Antiscalant and How Does It Work? (n.d.). Hydramem.
- New Developments in the Analysis of Scale Inhibitors. (n.d.). OnePetro.
- Methodology: Evaluation of Scale Inhibitors Using Dynamic Loop Test. (n.d.). Vertex AI Search.
- Dynamic Scale Loop. (n.d.). Core Lab.
- The Importance of Scale-Inhibitor Analysis—A State-of-the-Art Overview. (2016, August 7). Journal of Petroleum Technology.
- Characterization of phosphonate-based antiscalants used in drinking water treatment plants. (n.d.). ResearchGate.
- Phosphonate. (n.d.). Wikipedia.
- Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor. (n.d.). ajer.org.
- The Overview of Scale Inhibitor Residual Detection Methods. (n.d.). ResearchGate.
- Study of various organophosphonate additives as calcium carbonate inhibitors for reverse osmosis. (2025, August 6). ResearchGate.
- A comparative performance ranking of some phosphonates and environmentally friendly polymers on CaCO3 scaling inhibition. (2025, August 10). ResearchGate.
- Calcium carbonate crystallization inhibition by mixture of phosphonates and carboxylic acids. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Antiscalant Operation and Performance Evaluation in Water Treatment/Reverse Osmosis Part 2. (2021, March 18). YouTube.
- Dynamic Efficacy Testing for Antiscalants. (2024, June 6). Vipanan Lab.
- Adsorption and Precipitation of Organic Phosphonates onto the Calcite Stepped Surfaces. (n.d.). Atlantis Press.
- Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in the inhibition of calcium carbonate scale. (2025, August 10). ResearchGate.
- LABORATORY TESTING OF ANTISCALANT THRESHOLD EFFECTIVENESS. (n.d.). Vertex AI Search.
- PBTCA vs. HEDP: Which is More Stable in Extreme Environments? (2025, December 23). SINOCHEM.
- Effects of different types of antiscalants on calcium carbonate precipitation. (n.d.). American Chemical Society.
- UNDERSTANDING SCALING INDICES. (n.d.). Scranton Associates.
- Treatment of phosphonate based antiscalants and micropollutants in reverse osmosis concentrate by oxidative processes. (n.d.). DuEPublico.
- Phosphonates for Water Treatment Formulations. (n.d.). Brenntag.
- Oxidation of the nitrogen-free phosphonate antiscalants HEDP and PBTC in reverse osmosis concentrates. (2023, April 15). PubMed.
- Jar Testing. (n.d.). National Environmental Services Center - West Virginia University.
- How To Conduct a Jar Test. (2022, February 23). Dober.
- Jar Test procedure and calculation for water treatment process. (n.d.). Sugar Technology.
- Effect of pH and Phosphate on Calcium Carbonate Polymorphs Precipitated at near-Freezing Temperature. (2015, February 20). ACS Publications.
- Effect of pH and Phosphate on Calcium Carbonate Polymorphs Precipitated at near-Freezing Temperature. (2015, February 20). EPIC.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. nbinno.com [nbinno.com]
- 3. Phosphonates - Wasser 3.0 [wasserdreinull.de]
- 4. Phosphonates – Bio-Source Inc. [biosourceinc.com]
- 5. Phosphonates for Water Treatment Formulations | Brenntag [brenntag.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. heatexchanger-fouling.com [heatexchanger-fouling.com]
- 8. Scale Inhibition Performance of PBTCA and HEDP on CaCO3 Scale - IRO Water Treatment [irowater.com]
- 9. researchgate.net [researchgate.net]
- 10. atamankimya.com [atamankimya.com]
- 11. DTPMP Corrosion Inhibitor, DTPMP Antiscalant - IRO Water Treatment [irowater.com]
- 12. Effects of different types of antiscalants on calcium carbonate precipitation during reverse osmosis concentrate treatments - American Chemical Society [acs.digitellinc.com]
- 13. PBTCA vs. HEDP: Which is More Stable in Extreme Environments? - SINOCHEM [sinocheme.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct Efficacy Testing for Antiscalants in Varying Water Chemistries - Vipanan Lab [vipanan.co]
- 16. m.youtube.com [m.youtube.com]
- 17. 5.imimg.com [5.imimg.com]
- 18. onepetro.org [onepetro.org]
- 19. researchgate.net [researchgate.net]
- 20. DYNAMIC SCALE LOOP TESTING – SPL [spllabs.com]
- 21. Dynamic Scale Loop Family » PSL Systemtechnik [psl-systemtechnik.com]
- 22. Dynamic Scale Loop [chandlereng.com]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. ajer.org [ajer.org]
- 26. scrantonassociates.com [scrantonassociates.com]
A Senior Application Scientist's Guide to Olefination Reagents: Navigating Beyond (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
In the intricate world of organic synthesis, the stereocontrolled formation of carbon-carbon double bonds is a foundational challenge. For decades, the Horner-Wadsworth-Emmons (HWE) reaction has been a stalwart method, prized for its reliability and the operational simplicity of removing its water-soluble phosphate byproducts.[1] The reagent (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate has been a common workhorse for methylenation, but the ever-increasing demand for stereochemical precision—particularly the synthesis of both E- and Z-alkenes with high fidelity—has catalyzed the development of a sophisticated portfolio of alternative reagents.
This guide offers an in-depth comparison of the principal alternatives to traditional HWE reagents, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple catalog of options to dissect the mechanistic underpinnings that govern their stereoselectivity, present field-tested experimental protocols, and provide comparative data to empower you to make the most informed choice for your specific synthetic challenge.
The Benchmark: The Horner-Wadsworth-Emmons Reaction
The classical HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes. The reaction typically proceeds under thermodynamic control, where the reversibility of the initial addition step allows the system to equilibrate to the most stable intermediate. This pathway preferentially forms the anti-oxaphosphetane, which subsequently undergoes syn-elimination to yield the thermodynamically favored E-alkene with high selectivity.[2]
Caption: Figure 1: Thermodynamic Control in the Classical HWE Reaction.
While excellent for E-alkene synthesis, this inherent thermodynamic preference presents a significant hurdle when the Z-isomer is the desired product. This limitation has been the primary driver for innovation in the field.
Alternative 1: The Still-Gennari Olefination for Kinetic Z-Selectivity
A paradigm shift in HWE chemistry arrived with the Still-Gennari modification, which brilliantly hijacks the reaction pathway to operate under kinetic control, furnishing Z-alkenes with exceptional selectivity.[3][4]
Core Principle: The key innovation is the use of phosphonates bearing highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (TFEP) or di(1,1,1,3,3,3-hexafluoroisopropyl) (HFIP) esters.[5][6] These groups exert two critical effects:
-
Increased Acidity: They increase the acidity of the α-proton, facilitating deprotonation.
-
Kinetic Control: They accelerate the rate of elimination from the oxaphosphetane intermediate. This prevents the equilibration seen in the classical HWE reaction. The syn-addition pathway is sterically favored, and the subsequent rapid elimination traps the kinetic product, the Z-alkene.[3]
This reaction requires the use of strong, non-coordinating bases (e.g., KHMDS) in the presence of a sequestering agent like 18-crown-6 at low temperatures to minimize side reactions and maintain kinetic control.[2][7]
Detailed Experimental Protocol: Still-Gennari Synthesis of a Z-Unsaturated Ester[2]
-
To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (1.2 mmol) and dissolve in anhydrous THF (8 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a 0.5 M solution in toluene).
-
Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) dropwise and stir the resulting solution for 15 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Monitor the reaction by TLC. Stir at -78 °C for 2-4 hours until the aldehyde is consumed.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature, then extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Z-alkene.
Caption: Figure 2: Workflow for Still-Gennari Olefination.
Alternative 2: The Ando Olefination for Milder Z-Selectivity
Building upon the principles of the Still-Gennari modification, the Ando olefination offers another highly effective route to Z-alkenes, often with the advantage of more convenient reaction conditions.
Core Principle: The Ando reaction employs phosphonates with bulky, electron-withdrawing aryl groups on the phosphorus atom, such as ethyl (diaryl)phosphonoacetates. These bulky groups sterically enforce the formation of the syn-oxaphosphetane intermediate, leading to high Z-selectivity. The electronic nature of the aryl groups also facilitates the crucial elimination step. A significant practical benefit is that these reactions can often be run at temperatures warmer than -78 °C and sometimes with weaker bases, improving the operational window.[8]
Alternative 3: The Julia-Kocienski Olefination for Robust E-Selectivity
Moving away from phosphorus-based reagents, the Julia-Kocienski olefination is a powerful sulfone-based method that has become a go-to strategy for constructing E-alkenes, especially in the context of complex natural product synthesis.[9][10]
Core Principle: This reaction involves the addition of a metalated heteroaryl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) to an aldehyde or ketone.[11][12] The reaction proceeds via a β-alkoxysulfone intermediate, which undergoes an irreversible Smiles rearrangement and subsequent stereospecific elimination of sulfur dioxide and the heteroaryl anion to form the alkene.[10] The reaction's high E-selectivity is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the carbonyl, which favors an anti-β-alkoxysulfone that decomposes to the E-alkene.[12]
Key Advantages:
-
Exceptional E-Selectivity: Often provides >95:5 E/Z ratios.
-
Broad Functional Group Tolerance: Compatible with a wide array of sensitive functional groups.[9]
-
Operational Simplicity: It is a one-pot procedure under mild conditions.[11]
-
Stability: The sulfone reagents are typically stable, crystalline solids.
Caption: Figure 3: Simplified Mechanism of the Julia-Kocienski Olefination.
Comparative Performance Guide
| Feature | Classical HWE | Still-Gennari Olefination | Ando Olefination | Julia-Kocienski Olefination |
| Primary Product | E-Alkenes | Z-Alkenes | Z-Alkenes | E-Alkenes |
| Control | Thermodynamic | Kinetic | Kinetic | Kinetic |
| Key Reagent | Dialkyl phosphonates | Bis(trifluoroethyl) phosphonates | Diaryl phosphonates | Heteroaryl sulfones (e.g., PT-sulfone) |
| Typical Base | NaH, LiCl/DBU | KHMDS, NaHMDS | KHMDS, t-BuOK | KHMDS, LiHMDS |
| Temperature | -78 to 25 °C | -78 °C | -78 to 25 °C | -78 to 25 °C |
| Key Advantage | Simple, good for E-isomers | Excellent Z-selectivity | High Z-selectivity, often milder conditions | Excellent E-selectivity, high functional group tolerance |
| Key Limitation | Poor Z-selectivity | Requires cryogenic temps | Reagent cost/availability | Not suitable for Z-alkene synthesis |
Conclusion: Selecting the Right Tool for the Job
The journey beyond this compound reveals a landscape rich with powerful and precise tools for alkene synthesis. The choice of reagent is no longer a matter of convenience but a strategic decision integral to the success of a synthetic campaign.
-
For high-fidelity Z-alkene synthesis , the Still-Gennari and Ando olefinations are the premier choices. The Still-Gennari protocol is exceptionally well-established, while the Ando modification may offer a wider operational window with respect to temperature.[7][8]
-
For the construction of E-alkenes , particularly within complex, multi-functionalized molecules, the Julia-Kocienski olefination provides a robust and often superior alternative to the classical HWE reaction, thanks to its exceptional stereoselectivity and mild conditions.[9]
By understanding the mechanistic principles that drive the selectivity of each of these alternatives, the modern synthetic chemist is fully equipped to construct carbon-carbon double bonds with surgical precision, meeting the demands of any synthetic target.
References
-
Blakemore, P. R., et al. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26-28. [Link]
-
Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v.-(+) methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. [Link]
-
Smith, A. B., et al. (2008). Total Synthesis of (−)-Callystatin A. Journal of the American Chemical Society, 130(36), 11945–11953. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
Petrone, D. A., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2795. [Link]
-
Blakemore, P. R., et al. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PubMed, 27(20), 7138. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate. [Link]
-
S. D. Rychnovsky, et al. (2003). Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. ResearchGate. [Link]
-
Janicki, I., & Kiełbasiński, P. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Thieme. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. Julia olefination - Wikipedia [en.wikipedia.org]
A Comparative Guide for Spectroscopic Confirmation of Horner-Wadsworth-Emmons Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a cornerstone transformation. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereoselectivity, particularly in the synthesis of (E)-alkenes.[1][2] This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural confirmation of HWE products. It offers a comparative perspective against other common olefination methods, supported by experimental data and protocols, to ensure the integrity of your synthetic outcomes.
The HWE reaction involves the use of stabilized phosphonate carbanions reacting with aldehydes or ketones.[1] A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which simplifies product purification compared to the often-troublesome triphenylphosphine oxide generated in the Wittig reaction.[3][4] Furthermore, the phosphonate carbanions in the HWE reaction are typically more nucleophilic than the corresponding phosphonium ylides in the Wittig reaction, allowing for reactions with a wider range of carbonyl compounds.[1][3]
The Imperative of Spectroscopic Validation
While the HWE reaction is known for its high (E)-selectivity, rigorous structural confirmation of the resulting alkene is paramount.[5] The stereochemical outcome can be influenced by various factors, including the nature of the phosphonate, the base used, and the reaction conditions. Therefore, a multi-faceted spectroscopic approach is necessary to unambiguously determine the structure and isomeric purity of the product.
Primary Spectroscopic Techniques for HWE Product Analysis
The primary tools for confirming the structure of HWE products are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.
¹H NMR Spectroscopy: The Key to Stereochemistry
¹H NMR is the most powerful technique for determining the stereochemistry of the newly formed double bond. The key diagnostic feature is the coupling constant (J) between the vinylic protons.
-
(E)-Isomers : Exhibit a larger coupling constant, typically in the range of 11-18 Hz , for the vicinal coupling between the alkene protons.[6]
-
(Z)-Isomers : Show a smaller coupling constant, generally between 6-15 Hz .[6]
This difference in coupling constants arises from the dihedral angle between the C-H bonds of the vinylic protons, as described by the Karplus equation.[7] The integration of the signals corresponding to the vinylic protons of the (E) and (Z)-isomers allows for the determination of the isomeric ratio.[7]
Example: In the ¹H NMR spectrum of an α,β-unsaturated ester, the proton on the α-carbon will appear as a doublet, and the proton on the β-carbon will appear as a doublet (assuming no other couplings). The magnitude of the coupling constant between these two protons directly indicates the stereochemistry of the double bond.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the sp² hybridized carbons of the alkene typically appear in the range of 100-170 ppm . The exact chemical shifts can be influenced by the substituents on the double bond. While ¹³C NMR does not directly provide stereochemical information in the same way as ¹H NMR coupling constants, the chemical shifts of the carbons in the (E) and (Z)-isomers will be slightly different, which can be used for confirmation if both isomers are present and assignable.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is primarily used to confirm the presence of key functional groups in the HWE product. For α,β-unsaturated carbonyl compounds, which are common products of HWE reactions, the following characteristic absorption bands are observed:
-
C=O Stretch : The carbonyl stretching vibration for an α,β-unsaturated ketone or ester is typically found at a lower wavenumber (1665-1730 cm⁻¹ ) compared to its saturated counterpart, due to conjugation.[8][9]
-
C=C Stretch : The alkene C=C stretching vibration appears in the region of 1600-1680 cm⁻¹ .
The absence of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the presence of the new alkene signals confirm the successful reaction.[10]
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is used to determine the molecular weight of the product, confirming that the desired olefination has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the product's identity. While MS itself does not typically provide stereochemical information, it is a crucial tool for confirming the overall molecular composition.[11]
Comparative Analysis with Alternative Olefination Reactions
To fully appreciate the nuances of confirming HWE products, it is instructive to compare the spectroscopic analysis with that of products from other common olefination reactions.
| Reaction | Key Advantages | Byproduct | Typical Stereoselectivity | Spectroscopic Confirmation Notes |
| Horner-Wadsworth-Emmons | High (E)-selectivity, water-soluble byproduct, more reactive nucleophile.[1][3][4] | Dialkyl phosphate salt (water-soluble).[3] | Predominantly (E).[1][2] | ¹H NMR coupling constants are definitive for stereochemistry. Clear IR C=O and C=C stretches. |
| Wittig Reaction | Versatile for both (E) and (Z)-alkenes depending on ylide stability. | Triphenylphosphine oxide (often difficult to remove).[3] | Stabilized ylides give (E), non-stabilized ylides give (Z).[12] | Similar ¹H NMR analysis for stereochemistry. Purification challenges can complicate spectral analysis. |
| Julia Olefination | High (E)-selectivity.[13] | Multiple steps; byproducts from esterification and reduction. | Predominantly (E).[13][14] | ¹H NMR is key for stereochemistry. The multi-step nature requires careful monitoring of each step. |
| Peterson Olefination | Can produce either (E) or (Z)-alkenes from the same intermediate.[15] | Trimethylsilanol. | Stereochemistry is controlled by the elimination conditions (acidic vs. basic).[15][16] | The intermediate β-hydroxysilane can often be isolated and characterized. Stereochemistry of the final alkene is confirmed by ¹H NMR. |
Experimental Protocols
Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction
-
To a solution of the phosphonate ester in a suitable anhydrous solvent (e.g., THF, DME) at 0 °C, add a base (e.g., NaH, NaOMe) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Spectroscopic Analysis of the Purified Product
-
¹H and ¹³C NMR Spectroscopy :
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the ¹H NMR spectrum to determine the chemical shifts, integration, and multiplicity of all signals. Pay close attention to the vinylic proton signals and their coupling constants to determine the E/Z ratio.
-
Analyze the ¹³C NMR spectrum to confirm the presence of all expected carbon signals, particularly the sp² carbons of the alkene.
-
-
IR Spectroscopy :
-
Obtain an IR spectrum of the purified product (e.g., as a thin film on a salt plate or as a KBr pellet).
-
Identify the characteristic absorption bands for the C=O and C=C stretching vibrations, and confirm the absence of starting material signals.
-
-
Mass Spectrometry :
-
Obtain a mass spectrum of the purified product using a suitable ionization technique (e.g., ESI, CI).
-
Determine the molecular ion peak and compare it to the expected molecular weight of the product.
-
If available, obtain a high-resolution mass spectrum to confirm the molecular formula.
-
Visualizing the Process
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Workflow for Spectroscopic Confirmation
Caption: Workflow for spectroscopic confirmation of HWE products.
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and reliable method for the synthesis of alkenes, particularly (E)-isomers. However, its successful application in research and development hinges on the rigorous confirmation of the product's structure and stereochemistry. A comprehensive spectroscopic analysis, led by ¹H NMR for stereochemical determination and supported by ¹³C NMR, IR, and MS for complete structural elucidation, is non-negotiable. By following the protocols and understanding the comparative spectroscopic signatures outlined in this guide, researchers can ensure the integrity and validity of their synthetic products.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Taylor & Francis Online. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Pediaa. Difference Between Wittig and Wittig Horner Reaction. [Link]
-
University of Calgary. IR: carbonyl compounds. [Link]
-
YouTube. (2021, December 18). Horner-Wadsworth-Emmons Reaction. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Millersville University. IR handout.pdf. [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
-
Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. [Link]
-
ResearchGate. Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Link]
-
Al-Mustansiriyah University. Carbonyl Compounds IR Spectra. [Link]
-
University of Glasgow. Development and Application of the One-pot Julia Olefination. [Link]
-
chemeurope.com. Peterson olefination. [Link]
-
Griffith University. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. [Link]
-
University of Wisconsin-Madison. 1H NMR Coupling Constants. [Link]
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
ResearchGate. The Peterson Olefination Reaction. [Link]
-
L.S.College, Muzaffarpur. (2021, March 20). Peterson olefination. [Link]
-
Organic Reactions. The Peterson Olefination Reaction. [Link]
-
University of California, Irvine. 1H NMR. [Link]
-
MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
-
National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
chemeurope.com. Horner-Wadsworth-Emmons reaction. [Link]
-
Organic Chemistry Portal. Julia Olefination Julia-Lythgoe Olefination. [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
Oregon State University. The Julia-Kocienski Olefination. [Link]
-
ResearchGate. Horner–Wadsworth–Emmons olefination of proteins and glycoproteins. [Link]
-
Chem-Station. (2015, November 4). Julia-Kocienski Olefination. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
The Chemical Educator. Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. [Link]
-
Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. differencebetween.com [differencebetween.com]
- 13. Julia Olefination [organic-chemistry.org]
- 14. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 15. Peterson_olefination [chemeurope.com]
- 16. Peterson Olefination [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, a compound that combines the chemical functionalities of an organophosphate and a sulfonate ester. Understanding the distinct reactivity of these two groups is paramount to its safe handling and disposal.
Core Safety Principles and Hazard Assessment
This compound is classified as a flammable liquid and is harmful to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a controlled laboratory setting.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves. Always inspect gloves prior to use.[2][3]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[1][2]
-
Respiratory Protection: All handling should occur in a well-ventilated fume hood.[2][3]
Immediate First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
In all cases of exposure, seek immediate medical attention and show the safety data sheet to the medical professional.[4]
Disposal Strategy: A Two-Pronged Approach
The dual nature of this compound—an organophosphate and a tosylate—necessitates a careful consideration of its disposal. Two primary strategies are available: direct disposal by a licensed waste management service or in-lab deactivation prior to disposal.
Option 1: Direct Disposal (Recommended for most laboratories)
The most straightforward and often the safest approach is to treat the compound as hazardous waste without any pre-treatment.
Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
Containerization: Collect the waste in a robust, leak-proof container that is compatible with the chemical. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., flammable, toxic).[3]
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources.[1]
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]
Option 2: In-Lab Deactivation (For advanced users with validated protocols)
Chemical deactivation aims to reduce the hazards associated with the compound by hydrolyzing the organophosphate and sulfonate ester functionalities. This procedure should only be undertaken by trained personnel in a controlled environment and with the explicit approval of your institution's safety officer.
The primary mechanism for deactivation is hydrolysis, which can be accelerated under basic conditions. The tosylate group is a good leaving group, and the phosphorus center is susceptible to nucleophilic attack.[5][6]
Experimental Protocol: Deactivation via Basic Hydrolysis
Materials:
-
Waste solution containing this compound.
-
1 M Sodium Hydroxide (NaOH) or another suitable basic solution.
-
A suitable reaction vessel (e.g., a round-bottom flask with a stirrer).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate quenching agent (e.g., 1 M Hydrochloric Acid - HCl).
-
Secondary containment for the reaction vessel.
Procedure:
-
Dilution: If the waste is concentrated, dilute it with a suitable solvent (e.g., water, if miscible) to control the reaction rate.
-
pH Adjustment: While stirring the solution in a well-ventilated fume hood, slowly add 1 M NaOH dropwise. Monitor the pH of the solution. The target pH for efficient hydrolysis is between 8.5 and 10.[7]
-
Incubation: Once the desired pH is reached, allow the solution to stir at room temperature for a minimum of one hour. This allows for the hydrolysis of the ester bonds.[7]
-
Neutralization: After the incubation period, carefully neutralize the solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6 and 8.[7]
-
Final Disposal: The resulting deactivated solution should still be considered hazardous waste and disposed of through your institution's chemical waste program. Clearly label the container with the contents and indicate that it has been neutralized.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[2]
-
Containment: For liquid spills, create a dike around the spill to prevent it from spreading. Use an absorbent material such as cat litter, sand, or sawdust to contain the spill.[8]
-
Decontamination: Organophosphorus compounds can often be neutralized with household bleach (sodium hypochlorite) or a solution of sodium carbonate (washing soda).[8][9] After absorbing the initial spill, apply the decontaminating agent, allow for a suitable contact time, and then absorb the mixture.[8]
-
Collection and Disposal: Scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated waste container.[8] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8]
-
Personal Decontamination: After the cleanup is complete, thoroughly wash hands and any exposed skin with soap and water.[8] Contaminated clothing should be washed separately from other laundry.[8][9]
Scientific Rationale Behind the Disposal Procedures
The disposal protocols outlined above are based on the chemical properties of both the organophosphate and the tosylate functional groups.
-
Organophosphate Hydrolysis: The phosphorus-oxygen bond in organophosphates is susceptible to hydrolysis, a reaction that breaks this bond and can reduce the compound's toxicity. This process is often catalyzed by either acid or base, with basic conditions generally being more effective.
-
Tosylate as a Leaving Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[5][6] This is because the negative charge on the resulting tosylate anion is delocalized through resonance, making it a stable species. This property is exploited in organic synthesis and also makes the compound susceptible to hydrolysis, where water or hydroxide acts as the nucleophile.
-
Flammability: The classification as a flammable liquid necessitates storage away from ignition sources and the use of non-sparking tools during handling and cleanup.[1]
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- Food and Agriculture Organization of the United Nations. (n.d.). Decontamination.
- Echemi. (2019, July 15). Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate Safety Data Sheets.
-
Clemson University. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines. . Retrieved from
- AK Scientific, Inc. (n.d.). Diethyl p-toluenesulfonyloxy methylphosphonate Safety Data Sheet.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Diethyl (tosyloxy)methylphosphonate.
- BenchChem. (n.d.). Proper Disposal of Sulfo Cy7 bis-NHS Ester: A Step-by-Step Guide.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- University of Calgary. (n.d.). Ch8 : Tosylates.
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hgic.clemson.edu [hgic.clemson.edu]
- 9. Decontamination [fao.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
